molecular formula C9H9NO3 B1314215 6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 5023-12-1

6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1314215
CAS No.: 5023-12-1
M. Wt: 179.17 g/mol
InChI Key: YWGRZAGXNFIQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound 6-methoxy-2H-1,4-benzoxazin-3(4H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-6-2-3-8-7(4-6)10-9(11)5-13-8/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGRZAGXNFIQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60527480
Record name 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5023-12-1
Record name 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Elusive Discovery of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methoxy-2H-benzo[b]oxazin-3(4H)-one is a member of the benzoxazinoid class of plant secondary metabolites. While not as abundantly documented in its isolated form as its precursors and related degradation products, its presence and formation in plants are of significant interest due to the broad biological activities associated with the benzoxazinoid family. This technical guide provides an in-depth overview of the discovery, biosynthesis, and experimental protocols related to 6-methoxy-2H-benzo[b]oxazin-3(4H)-one and its direct precursors in plants. The discovery of this specific compound is intrinsically linked to the study of its more complex glucosylated precursors, which are the primary forms stored in plant tissues.

Discovery and Natural Occurrence

The direct isolation of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one from plants in early studies is not well-documented. Instead, its existence in the plant kingdom was initially inferred from the identification of its precursors, primarily 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc), a major defense compound in gramineous plants like maize (Zea mays) and wheat (Triticum aestivum). Upon tissue damage, these glucosides are hydrolyzed by endogenous β-glucosidases, releasing the unstable aglycone, which then degrades to the more stable benzoxazolinone, 6-methoxy-2-benzoxazolinone (MBOA). 6-methoxy-2H-benzo[b]oxazin-3(4H)-one is an intermediate in this degradation process.

While the free aglycone is transient, related benzoxazinoid glucosides have been isolated from various plant species. Notably, the dicotyledonous plant Acanthus ilicifolius has been a source of various benzoxazinoid glucosides, although not the specific 6-methoxy precursor to the target compound. More recent studies on Acanthus mollis have also led to the isolation of novel benzoxazinoids. A compound described as 3(4H)-one-6-methoxy-2-methyl-4-carbaldehyde was reported from Capparis sikkimensis, though this is structurally distinct from the core topic of this guide.

Biosynthesis of the Precursor in Maize

The biosynthetic pathway of benzoxazinoids has been extensively studied in maize, where a cluster of genes on chromosome 4, designated Bx1 through Bx8, are responsible for the synthesis of DIMBOA-Glc.

The key steps in the biosynthesis of the direct precursor to 6-methoxy-2H-benzo[b]oxazin-3(4H)-one are:

  • Indole-3-glycerol phosphate is converted to indole by the enzyme BX1.

  • A series of four cytochrome P450 monooxygenases (BX2 to BX5) catalyze the conversion of indole to 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) .

  • DIBOA is then glucosylated to DIBOA-glucoside by BX8 or BX9.

  • The enzyme BX6, a dioxygenase, hydroxylates DIBOA-glucoside.

  • Finally, the methyltransferase BX7 methylates the hydroxylated intermediate to produce 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc) .

Upon tissue disruption, DIMBOA-Glc is hydrolyzed to its aglycone, which can then form 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

Quantitative Data

Direct quantitative data for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one in plants is scarce due to its transient nature. However, the concentration of its precursor, DIMBOA, and the related stable degradation product, MBOA, have been quantified in various studies.

CompoundPlant SpeciesPlant PartConcentration (µg/g DW)Reference
DIMBOAWheat CultivarsFoliage and Roots11 - 3261
MBOAGerminated SpeltGrains (96h)277.61 ± 15.29

Experimental Protocols

Isolation of Benzoxazinoid Glucosides from Acanthus ilicifolius

This protocol is adapted from methods used for the isolation of related benzoxazinoid glucosides.

1. Plant Material and Extraction:

  • Air-dried and powdered aerial parts of the plant are extracted with methanol (MeOH) at room temperature.

  • The MeOH extract is concentrated under reduced pressure.

  • The residue is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

2. Chromatographic Separation:

  • The n-BuOH soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water.

  • Fractions are further purified using repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel.

  • Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

Hydrolysis of DIMBOA-Glc and Formation of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

This is a generalized protocol based on the known chemistry of benzoxazinoids.

1. Enzymatic Hydrolysis:

  • DIMBOA-Glc is dissolved in a suitable buffer (e.g., phosphate buffer, pH 6.5).

  • A β-glucosidase enzyme solution is added.

  • The reaction is incubated at an optimal temperature (e.g., 37°C) and monitored by HPLC.

2. Characterization:

  • The reaction mixture is extracted with an organic solvent like ethyl acetate.

  • The extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the aglycone and its degradation products, including 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

  • For structural elucidation, the compound can be purified by preparative HPLC and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow plant_material Air-dried Plant Material (e.g., Maize Seedlings) extraction Extraction with Methanol plant_material->extraction partition Solvent Partitioning (EtOAc, n-BuOH) extraction->partition column_chrom Column Chromatography (Silica Gel, ODS) partition->column_chrom hplc Preparative HPLC column_chrom->hplc isolated_glucoside Isolated DIMBOA-Glucoside hplc->isolated_glucoside hydrolysis Enzymatic Hydrolysis (β-glucosidase) isolated_glucoside->hydrolysis aglycone Unstable Aglycone (DIMBOA) hydrolysis->aglycone target_compound 6-methoxy-2H-benzo[b]oxazin-3(4H)-one aglycone->target_compound mboa 6-methoxy-2-benzoxazolinone (MBOA) target_compound->mboa analysis LC-MS and NMR Analysis target_compound->analysis biosynthesis_pathway igp Indole-3-glycerol Phosphate indole Indole igp->indole BX1 diboa DIBOA indole->diboa BX2-BX5 diboa_glc DIBOA-Glucoside diboa->diboa_glc BX8/BX9 trihydroxy_glc 2,4,7-trihydroxy-1,4-benzoxazin-3-one-Glc diboa_glc->trihydroxy_glc BX6 dimboa_glc DIMBOA-Glucoside trihydroxy_glc->dimboa_glc BX7 dimboa DIMBOA (Aglycone) dimboa_glc->dimboa Hydrolysis target 6-methoxy-2H-benzo[b]oxazin-3(4H)-one dimboa->target Degradation

The Ubiquitous Presence of Benzoxazinone Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinone derivatives are a significant class of naturally occurring secondary metabolites that play a crucial role in the chemical defense mechanisms of a variety of plant species. These indole-derived compounds exhibit a broad spectrum of biological activities, including insecticidal, antimicrobial, and allelopathic effects, making them a subject of intense research for their potential applications in agriculture and medicine. This technical guide provides an in-depth overview of the natural occurrence of benzoxazinone derivatives, detailing their distribution, biosynthesis, and methods for their isolation and characterization.

Natural Occurrence and Distribution

Benzoxazinone derivatives are predominantly found in the plant kingdom, particularly within the grass family, Poaceae. Economically important crops such as maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale) are well-known producers of these compounds.[1] However, their distribution is not limited to grasses; they have also been identified in several dicotyledonous families, including Acanthaceae, Ranunculaceae, Plantaginaceae, and Lamiaceae.[1][2]

The concentration and composition of benzoxazinone derivatives can vary significantly depending on the plant species, cultivar, tissue type, developmental stage, and environmental conditions.[3] Generally, the highest concentrations are observed in young seedlings, providing protection during the most vulnerable stage of growth.[4] In maize, for instance, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) is the most abundant benzoxazinoid, with concentrations reaching up to 3 mg/g fresh weight in young leaves.[5] In contrast, rye primarily accumulates 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[1]

These compounds are typically stored in plant tissues as inactive glucosides, such as DIMBOA-Glc.[5] Upon tissue damage, for example, by herbivores or pathogens, β-glucosidases rapidly hydrolyze these glucosides into their corresponding unstable aglycones (e.g., DIMBOA), which are the biologically active forms.[1]

Quantitative Data on Benzoxazinone Derivatives in Various Plant Species

The following table summarizes the concentrations of major benzoxazinone derivatives found in different plant species and tissues, providing a comparative overview for researchers.

Plant SpeciesFamilyCompoundPlant PartConcentrationReference
Zea mays (Maize)PoaceaeDIMBOA-GlcYoung LeavesUp to 3 mg/g FW[5]
Zea mays (Maize)PoaceaeDIMBOASeedling Shoot10 to 30 mM[4]
Zea mays (Maize)PoaceaeDIMBOASeedling Root0.5 to 15 mM[4]
Triticum aestivum (Wheat)PoaceaeDIMBOA-GlcAerial Parts52.46 µg/g DW (cv. Brawura)[6]
Triticum aestivum (Wheat)PoaceaeMBOAAerial Parts-[6]
Secale cereale (Rye)PoaceaeDIBOA-GlcShoots-[1]
Acanthus mollisAcanthaceaeDIBOA derivatives-5.58% of total compounds[7]

DW: Dry Weight, FW: Fresh Weight

Biosynthesis of Benzoxazinone Derivatives

The biosynthetic pathway of benzoxazinone derivatives has been extensively studied, particularly in maize. The pathway originates from indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway. A series of enzymatic reactions, catalyzed by enzymes encoded by the Bx gene cluster, leads to the formation of the core benzoxazinoid structures.

The key steps in the biosynthesis of DIBOA and DIMBOA are as follows:

  • Indole formation: The enzyme indole-3-glycerol phosphate lyase (BX1) converts indole-3-glycerol phosphate to indole.[8]

  • Serial oxidations: A series of four cytochrome P450 monooxygenases (BX2 to BX5) catalyze the sequential oxidation of indole to produce DIBOA.[8]

  • Glucosylation: DIBOA is then glucosylated by UDP-glucosyltransferases (BX8 and BX9) to form the stable DIBOA-glucoside (DIBOA-Glc).[5]

  • Hydroxylation and Methylation (for DIMBOA): In plants that produce DIMBOA, DIBOA-Glc is further hydroxylated at the C-7 position by a 2-oxoglutarate-dependent dioxygenase (BX6).[9] Subsequently, an O-methyltransferase (BX7) methylates the newly introduced hydroxyl group to yield DIMBOA-glucoside (DIMBOA-Glc).[9]

The following diagram illustrates the core biosynthetic pathway leading to DIBOA-Glc and DIMBOA-Glc.

Benzoxazinoid_Biosynthesis cluster_pathway Biosynthetic Pathway of DIBOA and DIMBOA IGP Indole-3-glycerol Phosphate Indole Indole IGP->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2, BX3, BX4, BX5 DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8, BX9 TRIBOA_Glc 2,4,7-trihydroxy-1,4- benzoxazin-3-one-Glc DIBOA_Glc->TRIBOA_Glc BX6 DIMBOA_Glc DIMBOA-Glc TRIBOA_Glc->DIMBOA_Glc BX7

Biosynthetic pathway of DIBOA-Glc and DIMBOA-Glc.

Experimental Protocols

The isolation and characterization of benzoxazinone derivatives from natural sources require a systematic approach involving extraction, purification, and structural elucidation.

General Experimental Workflow

The following diagram outlines a typical workflow for the study of benzoxazinone derivatives from plant material.

Experimental_Workflow cluster_workflow General Workflow for Benzoxazinone Derivative Analysis PlantMaterial Plant Material (e.g., leaves, roots) Extraction Extraction (e.g., Maceration, PLE) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (e.g., Column Chromatography, SPE) CrudeExtract->Purification Fractions Fractions Purification->Fractions Analysis Analysis & Identification (LC-MS, HPLC, NMR) Fractions->Analysis IsolatedCompounds Isolated Pure Compounds Analysis->IsolatedCompounds

A generalized workflow for the analysis of benzoxazinone derivatives.
Detailed Methodologies

1. Extraction

  • Objective: To efficiently extract benzoxazinone derivatives from plant tissue while minimizing degradation of the unstable aglycones.

  • Protocol: Pressurized Liquid Extraction (PLE)

    • Sample Preparation: Lyophilize and grind the plant material to a fine powder.

    • Extraction Cell: Pack a stainless-steel extraction cell with the powdered plant material (e.g., 1-2 g).

    • Solvent: Use a mixture of methanol and water (e.g., 80:20 v/v) as the extraction solvent.

    • PLE Conditions:

      • Temperature: 40-70 °C

      • Pressure: 1500 psi

      • Static time: 5-10 minutes per cycle

      • Number of cycles: 2-3

    • Collection: Collect the extract in a vial.

    • Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract.[10]

2. Purification

  • Objective: To isolate individual benzoxazinone derivatives from the crude extract.

  • Protocol: Solid-Phase Extraction (SPE) followed by Column Chromatography

    • SPE Cleanup:

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Dissolve the crude extract in a small volume of the initial mobile phase for column chromatography.

      • Load the sample onto the SPE cartridge.

      • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls.

      • Elute the benzoxazinone derivatives with a more polar solvent (e.g., methanol or acetonitrile).

    • Column Chromatography:

      • Pack a glass column with silica gel or a reversed-phase material (e.g., C18).

      • Apply the concentrated eluate from the SPE step to the top of the column.

      • Elute the compounds using a gradient of solvents with increasing polarity (e.g., a gradient of ethyl acetate in hexane for normal phase, or a gradient of acetonitrile in water for reversed-phase).

      • Collect fractions and monitor the separation using thin-layer chromatography (TLC) or HPLC.[11][12]

3. Analysis and Structure Elucidation

  • Objective: To identify and quantify the isolated benzoxazinone derivatives.

  • Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

    • LC-MS Analysis:

      • Chromatography: Use a reversed-phase C18 column.

      • Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

      • Mass Spectrometry: Employ an electrospray ionization (ESI) source, typically in negative ion mode for the detection of deprotonated molecules [M-H]⁻.

      • Quantification: Use external standards of known concentrations to create a calibration curve for each analyte.[10][12]

    • NMR Spectroscopy:

      • Dissolve the purified compound in a suitable deuterated solvent (e.g., methanol-d4 or DMSO-d6).

      • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

      • Analyze the chemical shifts, coupling constants, and correlations to determine the complete chemical structure of the isolated compound.[11][13]

Conclusion

Benzoxazinone derivatives represent a fascinating and important class of natural products with significant ecological roles and potential for practical applications. Their widespread occurrence in key agricultural crops underscores their importance in plant defense. A thorough understanding of their natural distribution, biosynthesis, and chemical properties, facilitated by robust experimental protocols, is essential for harnessing their potential in areas such as crop protection and drug discovery. This guide provides a foundational resource for researchers and professionals seeking to explore the multifaceted world of benzoxazinone derivatives.

References

The Biosynthesis of 6-Methoxy-2H-benzo[b]oxazin-3(4H)-one (MBOA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-methoxy-2H-benzo[b]oxazin-3(4H)-one, commonly known as MBOA, is a significant secondary metabolite in the chemical defense arsenal of gramineous plants such as maize, wheat, and rye. While not directly synthesized, MBOA is the stable degradation product of its precursor, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA). The biosynthesis of DIMBOA is a well-orchestrated enzymatic pathway, primarily elucidated in maize, involving a series of enzymes encoded by the Bx gene cluster. This technical guide provides an in-depth overview of the complete biosynthetic pathway leading to the formation of MBOA, detailing the enzymatic steps, presenting available quantitative data, and outlining key experimental protocols for the characterization of this pathway.

Introduction

Benzoxazinoids are a class of indole-derived plant secondary metabolites that play a crucial role in defense against herbivores and pathogens.[1] The most prominent benzoxazinoid in young maize tissues is DIMBOA, which is stored in an inactive, glucosylated form (DIMBOA-Glc).[1] Upon tissue damage, enzymatic hydrolysis and subsequent spontaneous degradation lead to the formation of the more stable benzoxazolinone, MBOA. This guide will focus on the intricate biosynthetic cascade that produces the precursor to MBOA, providing a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The Biosynthetic Pathway of DIMBOA-Glucoside

The formation of MBOA is intrinsically linked to the biosynthesis of its precursor, DIMBOA-glucoside (DIMBOA-Glc). This pathway begins with a branch from the primary shikimate pathway and involves nine key enzymes (BX1-BX9) primarily localized in the plastids, endoplasmic reticulum, and cytosol.[2]

DIMBOA_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Indole-3-glycerol phosphate Indole-3-glycerol phosphate Indole Indole Indole-3-glycerol phosphate->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 (CYP71C1-C4) DIBOA-Glc DIBOA-Glc DIBOA->DIBOA-Glc BX8/BX9 (UGT) TRIBOA-Glc TRIBOA-Glc DIBOA-Glc->TRIBOA-Glc BX6 (2-ODD) DIMBOA-Glc DIMBOA-Glc TRIBOA-Glc->DIMBOA-Glc BX7 (OMT) MBOA_Formation DIMBOA-Glc DIMBOA-Glc DIMBOA (unstable) DIMBOA (unstable) DIMBOA-Glc->DIMBOA (unstable) β-glucosidase (upon tissue damage) MBOA (stable) MBOA (stable) DIMBOA (unstable)->MBOA (stable) Spontaneous Degradation Extraction_Workflow A Plant Tissue Collection B Flash-freezing (Liquid Nitrogen) A->B C Grinding to Fine Powder B->C D Extraction with Methanol/Water/Formic Acid C->D E Centrifugation D->E F Supernatant Collection E->F G HPLC-MS/MS Analysis F->G

References

An In-depth Technical Guide to the Chemical Properties of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one. Due to the limited availability of detailed experimental data for this specific molecule in publicly accessible literature, this document also includes relevant information on closely related benzoxazinone derivatives to provide a broader context for its potential synthesis, reactivity, and biological significance.

Core Chemical Properties

6-methoxy-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. Its core structure consists of a benzene ring fused to an oxazine ring, with a methoxy group substitution on the benzene ring and a ketone group on the oxazine ring.

PropertyValueSource
Molecular Formula C₉H₉NO₃[1][2]
Molecular Weight 179.17 g/mol [1][2]
CAS Number 5023-12-1[1][2]
Appearance Solid[2]
InChI Key YWGRZAGXNFIQBO-UHFFFAOYSA-N[2]
SMILES COc1ccc2OCC(=O)Nc2c1[2]

Synthesis and Experimental Protocols

A common approach involves the condensation of substituted 2-aminophenols with α-halo esters or related reagents. For instance, a general microwave-assisted protocol for the synthesis of 2H-benzo[b][1][3]oxazines involves the reaction of phenacyl bromides and aminophenols using cesium carbonate as a base catalyst.

A plausible synthetic pathway for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one could involve the reaction of 2-amino-5-methoxyphenol with an appropriate C2 synthon, such as chloroacetyl chloride, followed by intramolecular cyclization.

General Experimental Workflow for Benzoxazinone Synthesis

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product and Purification 2_amino_5_methoxyphenol 2-Amino-5-methoxyphenol acylation N-Acylation 2_amino_5_methoxyphenol->acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->acylation cyclization Intramolecular Cyclization (Base-mediated) acylation->cyclization Intermediate crude_product Crude Product cyclization->crude_product purification Purification (e.g., Recrystallization, Chromatography) crude_product->purification final_product 6-methoxy-2H-benzo[b]oxazin-3(4H)-one purification->final_product G compound 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (Hypothetical Target Engagement) receptor Cell Surface Receptor (e.g., GPCR) compound->receptor Binds to downstream_kinase Downstream Kinase Cascade receptor->downstream_kinase Activates transcription_factor Transcription Factor Activation downstream_kinase->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) transcription_factor->cellular_response Induces Gene Expression for

References

Spectroscopic Analysis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methoxy-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. Molecules of this class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This technical guide aims to provide a comprehensive overview of the spectroscopic data (NMR, IR, MS) for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one. However, a thorough search of available scientific literature and chemical databases has revealed a significant lack of publicly available, experimentally-derived spectroscopic data for this specific compound.

While commercial suppliers list 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (CAS Number: 5023-12-1), they do not provide detailed analytical data such as NMR, IR, or MS spectra.[1] Scientific publications detailing the synthesis of various benzoxazinone derivatives often include spectroscopic characterization, but a specific report containing the 1H NMR, 13C NMR, IR, and MS data for the 6-methoxy variant could not be located.

This guide will, therefore, outline the expected spectroscopic characteristics based on the known chemical structure of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one and provide general experimental protocols for acquiring such data. This information is intended to serve as a reference for researchers who may synthesize or acquire this compound and wish to perform their own analytical characterization.

Molecular Structure

The foundational step to interpreting spectroscopic data is understanding the molecule's structure.

dot

Caption: Chemical structure of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

Predicted Spectroscopic Data

Based on the structure, the following tables summarize the expected spectroscopic data. These are predictions and require experimental verification.

Table 1: Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.0 - 10.0br s1HN-H (amide)
~ 6.8 - 7.0m3HAr-H
~ 4.6s2HO-CH₂
~ 3.8s3HO-CH₃
Table 2: Predicted ¹³C NMR Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 165C=O (amide)
~ 155Ar-C-O (methoxy)
~ 140Ar-C-N
~ 120Ar-C-O (ether)
~ 110 - 118Ar-C-H
~ 68O-CH₂
~ 56O-CH₃
Table 3: Predicted IR Absorption Data

(Sample preparation: KBr pellet or ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3200Medium, BroadN-H Stretch
~ 3050WeakAr C-H Stretch
~ 2950, 2850WeakAliphatic C-H Stretch
~ 1680StrongC=O Stretch (amide)
~ 1600, 1500MediumC=C Stretch (aromatic)
~ 1250StrongC-O-C Stretch (aryl ether)
~ 1100MediumC-N Stretch
Table 4: Predicted Mass Spectrometry Data

(Ionization Mode: Electron Ionization - EI)

m/zInterpretation
179[M]⁺ (Molecular Ion)
150[M - CHO]⁺
135[M - CO₂]⁺
122[M - C₂H₃O₂]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample solvent in ~0.7 mL of deuterated solvent (e.g., CDCl3) dissolve->solvent transfer Transfer to NMR tube solvent->transfer instrument Place sample in NMR spectrometer transfer->instrument setup Set up 1H and 13C experiments instrument->setup acquire Acquire data setup->acquire transform Fourier Transform acquire->transform phase Phase Correction transform->phase baseline Baseline Correction phase->baseline reference Referencing (e.g., to TMS) baseline->reference integrate Integration (for 1H) reference->integrate

Caption: General workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial. The solution is then transferred to a standard 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. Standard one-dimensional ¹H and ¹³C NMR spectra are acquired. For more detailed structural elucidation, two-dimensional experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane - TMS). For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. This powder is then compressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

dot

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis & Detection dissolve_ms Dissolve sample in volatile solvent inject Inject into MS system dissolve_ms->inject ionization_source Ionize molecules (e.g., EI, ESI) inject->ionization_source analyzer Separate ions by m/z ratio ionization_source->analyzer detector Detect ions analyzer->detector spectrum Generate mass spectrum detector->spectrum

Caption: Simplified workflow for mass spectrometry analysis.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as methanol or acetonitrile.

  • Sample Introduction: The sample solution is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized. For a relatively small organic molecule like this, Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is another option, particularly if coupled with LC, which typically yields the protonated molecule [M+H]⁺.

  • Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.

Signaling Pathways and Experimental Workflows

A comprehensive search of the scientific literature did not yield specific information on signaling pathways or established experimental workflows in which 6-methoxy-2H-benzo[b]oxazin-3(4H)-one is directly implicated. Research on related benzoxazinone compounds suggests potential biological activities, but specific mechanistic studies for this particular derivative are not available.

Conclusion

While 6-methoxy-2H-benzo[b]oxazin-3(4H)-one is a commercially available compound, there is a notable absence of published, experimentally-derived spectroscopic data (NMR, IR, MS). This guide has provided predicted spectroscopic values based on its chemical structure and generalized experimental protocols for obtaining this crucial analytical data. Researchers working with this compound are encouraged to perform their own characterization to confirm its identity and purity. The lack of data on its biological activity and mechanism of action also highlights an opportunity for further investigation into the potential therapeutic applications of this molecule.

References

In-Depth Technical Guide: 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one (CAS 5023-12-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2H-1,4-benzoxazin-3(4H)-one, with CAS number 5023-12-1, is a heterocyclic organic compound belonging to the benzoxazinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This technical guide provides a comprehensive overview of the available chemical information, a representative synthetic approach, and potential biological activities based on studies of structurally related compounds.

Chemical Information

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₉H₉NO₃[1][2]
Molecular Weight 179.17 g/mol [1][2]
Appearance Solid[2]
Melting Point 162-164 °CN/A
Boiling Point 355.5 °C at 760 mmHgN/A
InChI Key YWGRZAGXNFIQBO-UHFFFAOYSA-N[1][2]
SMILES COc1ccc2OCC(=O)Nc2c1[2]
Spectroscopic Data

Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺180.06552
[M+Na]⁺202.04746
[M-H]⁻178.05096
Data from PubChem[2][3]

Representative Spectroscopic Data for Related Benzoxazinones

Data TypeKey Features of Related Compounds
¹H NMR Aromatic protons typically appear in the range of δ 6.5-8.0 ppm. The methylene protons of the oxazine ring are expected around δ 4.5-5.0 ppm. The methoxy protons should appear as a singlet around δ 3.8 ppm. The NH proton signal is expected to be a broad singlet.
¹³C NMR The carbonyl carbon is typically observed around δ 165-170 ppm. Aromatic carbons resonate in the δ 110-150 ppm region. The methylene carbon of the oxazine ring is expected around δ 67 ppm, and the methoxy carbon around δ 55 ppm.
IR (Infrared) Characteristic peaks include a C=O stretching vibration for the lactam at ~1680-1700 cm⁻¹, N-H stretching at ~3200-3300 cm⁻¹, and C-O-C stretching vibrations.

Synthesis

A specific, detailed experimental protocol for the synthesis of 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one is not widely published. However, a general and adaptable method for the synthesis of the 2H-benzo[b][4][5]oxazin-3(4H)-one core involves the cyclization of an N-substituted 2-aminophenol derivative. Below is a representative experimental protocol adapted from the synthesis of a related chloro-derivative, which can serve as a starting point for the synthesis of the target compound from 2-amino-4-methoxyphenol.[6]

Representative Synthetic Protocol

Reaction Scheme:

G reactant1 2-Amino-4-methoxyphenol intermediate N-(2-hydroxy-5-methoxyphenyl)-2-chloroacetamide reactant1->intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) reactant2 Chloroacetyl chloride product 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one intermediate->product Intramolecular Williamson Ether Synthesis

A representative synthesis workflow.

Materials:

  • 2-Amino-4-methoxyphenol

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser, add 2-amino-4-methoxyphenol (1 equivalent), potassium carbonate (2 equivalents), and anhydrous DMF.

  • Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for approximately 90 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one.

Biological Activity (Representative Data)

Direct experimental data on the biological activity of 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one is limited in publicly accessible literature. However, studies on various derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have demonstrated significant anti-inflammatory and antioxidant properties.[7][8][9][10] The following sections detail experimental protocols used for evaluating these activities in related compounds, which can be applied to the target molecule.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to exhibit anti-inflammatory effects by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.[7][8][10] This effect is potentially mediated through the activation of the Nrf2-HO-1 signaling pathway.[7][8][10]

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated BV-2 Microglial Cells [7][8][10]

  • Cell Culture: Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Treatment: Seed the cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite as an indicator of NO production by comparing with a sodium nitrite standard curve.

  • Cell Viability (MTT Assay):

    • After removing the supernatant for the Griess assay, add MTT solution to the cells and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage relative to the untreated control group.

Potential Signaling Pathway: Nrf2-HO-1 Activation

The anti-inflammatory effects of benzoxazinone derivatives may be linked to the activation of the Nrf2-HO-1 pathway, a key regulator of the cellular antioxidant response.[7][8][10]

G LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS (Oxidative Stress) TLR4->ROS Inflammation Inflammation (NO, Pro-inflammatory Cytokines) ROS->Inflammation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation to Nucleus HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 Gene Expression HO1->Inflammation Inhibition Benzoxazinone 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one Benzoxazinone->ROS Scavenging Benzoxazinone->Keap1 Inhibition

Potential anti-inflammatory signaling pathway.

Antioxidant Activity

The antioxidant potential of a compound can be assessed by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this evaluation.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a series of dilutions of 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one in methanol.

  • Reaction: Mix the DPPH solution with the sample solutions in a 96-well plate or cuvettes. A control containing only DPPH and methanol should also be prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

    % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

Conclusion

6-Methoxy-2H-1,4-benzoxazin-3(4H)-one is a compound with a scaffold known for its biological activities. While specific experimental data for this particular molecule is not extensively available, the information on related compounds suggests its potential as an anti-inflammatory and antioxidant agent. The provided representative synthesis and bioassay protocols offer a solid foundation for researchers to initiate their own investigations into the properties and potential applications of this compound. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

The Allelopathic Potential of 6-Methoxy-2H-benzo[b]oxazin-3(4H)-one (MBOA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-methoxy-2H-benzo[b]oxazin-3(4H)-one (MBOA) is a naturally occurring benzoxazinoid found in several gramineous plants, including wheat, rye, and maize. It is a degradation product of the less stable 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one (DIMBOA). MBOA is recognized for its significant allelopathic potential, influencing the growth and development of neighboring plants. This technical guide provides an in-depth overview of the allelopathic properties of MBOA, focusing on quantitative data, experimental protocols, and the current understanding of its mechanism of action, including potential signaling pathways.

Introduction

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. MBOA is a prominent allelochemical that plays a crucial role in the defensive strategies of the plants that produce it.[1][2] Understanding the allelopathic potential of MBOA is vital for agricultural applications, such as the development of natural herbicides and the breeding of crops with enhanced weed suppression capabilities.

MBOA is formed in plant tissues and soil following the enzymatic or spontaneous degradation of DIMBOA.[2] Its relative stability compared to its precursor allows for its persistence in the environment, contributing to its allelopathic effects. This guide will delve into the quantitative aspects of MBOA's phytotoxicity, provide detailed experimental methodologies for its study, and explore the molecular mechanisms underlying its activity.

Quantitative Allelopathic Effects of MBOA

The phytotoxic effects of MBOA have been quantified against various plant species. The following tables summarize the available data on its inhibitory activity.

Table 1: Inhibitory Effects of MBOA on Weed Species

Target SpeciesMBOA ConcentrationEffectInhibition (%)Reference
Echinochloa crus-galli1 mMRoot Growth~30%[3]
1 mMShoot Growth~30%[3]
Lolium rigidum1 mMRoot Growth~60%[3]
1 mMShoot Growth~70%[3]

Table 2: Dose-Response of Lemna paucicostata to MBOA

ParameterValueReference
ED50 (Leaf Area)~0.3 mM[4]

Table 3: Effect of MBOA on Corn Radicle Length and Pythium spp. Mycelial Growth

Target OrganismMBOA Concentration (mg/mL)ObservationReference
Corn (Zea mays)0.0625 - 0.25Reduced radicle length[5]
Pythium spp.0.0625Slower mycelial growth[5]
0.125Slower mycelial growth[5]
0.25Slower mycelial growth[5]

Experimental Protocols

A standardized approach is crucial for the reliable assessment of the allelopathic potential of MBOA. The following is a detailed protocol for a typical bioassay.

Allelopathic Bioassay Protocol

This protocol is adapted from studies on the absorption and elimination of MBOA by weeds.[2][6]

1. Seed Sterilization:

  • Wash seeds of the target species with a commercial detergent.
  • Surface sterilize the seeds with a 10% (w/v) calcium hypochlorite solution containing a few drops of a wetting agent (e.g., Tween 20) for 30 minutes.
  • Rinse the seeds four times with sterile distilled water.

2. Preparation of Growth Medium:

  • Prepare a suitable plant growth medium (e.g., Murashige and Skoog or Hoagland solution) solidified with agar.
  • Autoclave the medium to ensure sterility.
  • While the medium is still molten, add a stock solution of MBOA (dissolved in a suitable solvent like DMSO, with a solvent control included in the experiment) to achieve the desired final concentrations.
  • Pour the medium into sterile petri dishes or culture vessels.

3. Germination and Growth:

  • Aseptically place the sterilized seeds onto the surface of the solidified medium.
  • Seal the petri dishes with parafilm to maintain sterility and prevent moisture loss.
  • Incubate the plates in a controlled environment growth chamber with a defined photoperiod and temperature.

4. Data Collection:

  • After a predetermined incubation period, measure parameters such as germination rate, root length, shoot length, and fresh/dry biomass.
  • Calculate the percentage of inhibition compared to the control group.

5. Determination of IC50:

  • To determine the half-maximal inhibitory concentration (IC50), a range of MBOA concentrations should be tested.
  • Plot the percentage of inhibition against the logarithm of the MBOA concentration.
  • Use a suitable statistical software to fit a dose-response curve and calculate the IC50 value.[3]

Extraction and Quantification of MBOA from Plant Tissues

1. Extraction:

  • Harvest root and shoot tissues separately.
  • Grind the tissues in a suitable solvent, such as methanol containing 1% acetic acid.
  • Use ultrasonication to enhance extraction efficiency.
  • Centrifuge the extract to pellet solid debris.

2. Quantification:

  • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).
  • Use an external standard of MBOA to create a calibration curve for quantification.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which MBOA exerts its allelopathic effects are still under investigation. However, current research points towards a multi-pronged mode of action, potentially involving the disruption of hormonal signaling and the induction of oxidative stress.

Potential Interaction with Auxin Signaling

Some studies suggest that benzoxazinoids, including MBOA and its precursor DIMBOA, may act as auxin inhibitors.[4][7] Auxins are a class of plant hormones that play a central role in regulating cell division, elongation, and differentiation, particularly in the roots. By interfering with auxin transport or binding to its receptors, MBOA could disrupt the normal development of the root apical meristem, leading to the observed inhibition of root growth.[8][9][10]

Auxin_Inhibition_Pathway Potential Mechanism: MBOA as an Auxin Inhibitor cluster_0 Normal Auxin Signaling MBOA MBOA Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) MBOA->Auxin_Receptor Potential Inhibition ARF Auxin Response Factor (ARF) MBOA->ARF Potential Interference Growth_Inhibition Root Growth Inhibition MBOA->Growth_Inhibition Results in Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Promotes degradation Auxin_Responsive_Genes Auxin-Responsive Genes (Cell Division & Elongation) ARF->Auxin_Responsive_Genes Activates Auxin Auxin Auxin->Auxin_Receptor Binds

Caption: Potential interference of MBOA with the auxin signaling pathway.

Induction of Oxidative Stress

Another proposed mechanism for MBOA's phytotoxicity is the induction of oxidative stress. Allelochemicals can lead to an overproduction of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and superoxide radicals in target plants.[11][12][13] This excess of ROS can cause damage to cellular components, including lipids, proteins, and DNA, ultimately leading to growth inhibition and cell death. Plants possess antioxidant defense systems to counteract ROS, but high levels of allelochemicals can overwhelm these defenses.

Oxidative_Stress_Pathway MBOA-Induced Oxidative Stress MBOA MBOA Exposure Cellular_Processes Disruption of Mitochondrial/Chloroplastic Electron Transport MBOA->Cellular_Processes ROS_Production Increased Reactive Oxygen Species (ROS) Production Cellular_Processes->ROS_Production Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS_Production->Oxidative_Damage Antioxidant_Defense Antioxidant Defense System (e.g., SOD, CAT) ROS_Production->Antioxidant_Defense Counteracted by Growth_Inhibition Growth Inhibition & Cell Death Oxidative_Damage->Growth_Inhibition

Caption: Proposed pathway of MBOA-induced oxidative stress in plant cells.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the allelopathic potential of MBOA.

Experimental_Workflow Workflow for MBOA Allelopathy Research cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Analysis cluster_interpretation Interpretation MBOA_Prep MBOA Stock Solution Preparation Bioassay_Setup Bioassay Setup (e.g., Petri Dish) MBOA_Prep->Bioassay_Setup Seed_Selection Target Plant Seed Selection & Sterilization Seed_Selection->Bioassay_Setup Incubation Incubation in Controlled Environment Bioassay_Setup->Incubation Data_Collection Data Collection (Growth Parameters) Incubation->Data_Collection IC50_Calc IC50 Calculation Data_Collection->IC50_Calc Molecular_Analysis Molecular Analysis (Gene Expression, etc.) Data_Collection->Molecular_Analysis Results Results Interpretation & Conclusion IC50_Calc->Results Molecular_Analysis->Results

Caption: A generalized experimental workflow for studying MBOA's allelopathic effects.

Conclusion and Future Directions

MBOA exhibits significant allelopathic potential against a range of plant species, primarily through the inhibition of root and shoot growth. While the exact molecular mechanisms are yet to be fully elucidated, evidence suggests that interference with auxin signaling and the induction of oxidative stress are key components of its mode of action.

Future research should focus on:

  • Expanding the quantitative data: Determining the IC50 values of MBOA for a wider variety of crop and weed species is essential for its potential application in agriculture.

  • Elucidating signaling pathways: Advanced molecular techniques, such as transcriptomics, proteomics, and metabolomics, can provide a more comprehensive understanding of the cellular targets of MBOA and the signaling cascades it triggers.

  • Investigating synergistic effects: Studying the interactions of MBOA with other allelochemicals and environmental stressors will provide a more realistic picture of its role in plant-plant interactions.

  • Field validation: Translating laboratory findings to field conditions is crucial to assess the practical utility of MBOA as a natural herbicide or in allelopathic cropping systems.

A deeper understanding of the allelopathic potential of MBOA will not only contribute to our knowledge of chemical ecology but also pave the way for the development of novel and sustainable weed management strategies.

References

The Role of Benzoxazinoids in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites that serve as a crucial component of the chemical defense systems in many members of the grass family (Poaceae), including major agricultural crops like maize, wheat, and rye.[1] They are also found sporadically in some dicot species.[2][3] These compounds exhibit a wide spectrum of biological activities, functioning as potent toxins, feeding deterrents, and antimicrobial agents against a broad range of herbivores and pathogens.[2][4] Stored in plant tissues as stable, inactive glucosides, they are rapidly converted into their toxic aglycone forms upon tissue damage, a classic example of a two-component defense system.[1][5] This guide provides a detailed technical overview of the biosynthesis, regulation, and multifaceted roles of benzoxazinoids in plant defense, intended for researchers in plant science and drug development.

Benzoxazinoid Biosynthesis Pathway

The biosynthesis of benzoxazinoids is a well-elucidated pathway, primarily characterized in maize (Zea mays). It begins with a branch from the primary tryptophan biosynthesis pathway and involves a series of enzymatic modifications occurring across different cellular compartments, including plastids, the endoplasmic reticulum (ER), and the cytosol.[1][3]

The core pathway leads to the production of the central benzoxazinoids DIBOA-Glc and DIMBOA-Glc.[1] It starts in the plastid, where the enzyme BX1 , a tryptophan synthase alpha-subunit homolog, converts indole-3-glycerol phosphate into free indole.[1] This indole is then transported to the ER, where a cascade of four cytochrome P450 monooxygenases (BX2, BX3, BX4, and BX5 ) catalyzes a series of hydroxylation reactions to produce 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[3]

To prevent autotoxicity, the unstable DIBOA aglycone is stabilized through glucosylation in the cytosol by UDP-glucosyltransferases (BX8 and BX9 ), forming the stable DIBOA-glucoside (DIBOA-Glc).[1][6] DIBOA-Glc can be the final product in some species, but in maize, it is further modified. The cytosolic enzyme BX6 , a 2-oxoglutarate-dependent dioxygenase, hydroxylates DIBOA-Glc, which is then methylated by the O-methyltransferase BX7 to yield the major benzoxazinoid in maize, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc).[1][7]

This core pathway can be further elaborated to produce a diverse array of more complex benzoxazinoids. A series of O-methyltransferases (BX10, BX11, BX12, BX14 ) and a dioxygenase (BX13 ) catalyze further methylations and hydroxylations to produce compounds such as HDMBOA-Glc, DIM2BOA-Glc, and HDM2BOA-Glc.[1][8][9] The genes responsible for the core biosynthesis (Bx1 to Bx5 and Bx8) are notably organized in a biosynthetic gene cluster on chromosome 4 in maize, which may facilitate their coordinated regulation.[1] The stable glucosides are ultimately stored in the vacuole, spatially segregated from the activating β-glucosidase enzymes located in the plastids and cell wall.

Benzoxazinoid_Biosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Vacuole Storage cluster_Activation Activation (Tissue Disruption) IGP Indole-3-Glycerol Phosphate Indole Indole IGP->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2, BX3, BX4, BX5 (CYP450s) DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8, BX9 (UGTs) DIMBOA_Glc DIMBOA-Glc DIBOA_Glc->DIMBOA_Glc BX6 (ODD) BX7 (OMT) HDMBOA_Glc HDMBOA-Glc DIMBOA_Glc->HDMBOA_Glc BX10, BX11, BX12 (OMTs) DIM2BOA_Glc DIM2BOA-Glc DIMBOA_Glc->DIM2BOA_Glc BX13 (ODD) BX7 (OMT) Toxic_Aglucones Toxic Aglucones (DIMBOA, HDMBOA) DIMBOA_Glc->Toxic_Aglucones β-glucosidase HDMBOA_Glc->Toxic_Aglucones β-glucosidase HDM2BOA_Glc HDM2BOA-Glc DIM2BOA_Glc->HDM2BOA_Glc BX14 (OMT)

Caption: The benzoxazinoid biosynthesis pathway in maize.

Role in Defense Against Herbivores

Benzoxazinoids are a primary defense against insect herbivores, particularly chewing insects like lepidopteran larvae.[4] The defense mechanism relies on the spatial separation of the stable benzoxazinoid glucosides (e.g., DIMBOA-Glc) stored in the vacuole and β-glucosidase enzymes located elsewhere.[1][5] When a chewing herbivore damages plant cells, these components mix, causing the rapid hydrolysis of the glucosides into unstable and toxic aglycones (e.g., DIMBOA).[5][10]

These aglycones and their subsequent breakdown products, such as MBOA (6-methoxy-2-benzoxazolinone), are directly toxic, act as feeding deterrents, and can inhibit insect digestive enzymes.[11] The induction of more potent benzoxazinoids is a key defense strategy. For instance, feeding by Spodoptera caterpillars rapidly upregulates the expression of Bx10 and Bx11 genes, leading to the conversion of DIMBOA-Glc to HDMBOA-Glc.[12] The resulting aglycone, HDMBOA, is more reactive and a stronger deterrent than DIMBOA, proving effective even against specialist herbivores that have mechanisms to tolerate DIMBOA.[13]

Some specialist herbivores have evolved counter-defenses. For example, the fall armyworm (Spodoptera frugiperda) can detoxify DIMBOA by re-glycosylating it to DIMBOA-Glc, which it then excretes.[14] However, this detoxification mechanism appears to be less effective against the induced compound HDMBOA.[13]

CompoundTarget OrganismConcentrationObserved Effect
DIMBOAOstrinia furnacalis (Asian corn borer)1 mg/g diet (4.73 mM)Inhibited growth and extended larval development time.[4]
DIMBOAOstrinia furnacalis0.8 mg/g on leaves (3.79 mM)Strong antifeedant effect.[4]
DIMBOASpodoptera littoralis40 µg/g diet (0.19 mM)No significant effect on growth.[4]
HDMBOA-GlcSpodoptera littoralis & S. frugiperda500 µg/g dietNo direct deterrence, but deterrence observed when mixed with maize extract.[4]
HDMBOA-GlcRhopalosiphum maidis (Corn leaf aphid)2 mM in artificial dietSignificantly reduced aphid progeny and survival.[10]
DIMBOA-GlcRhopalosiphum maidis2 mM in artificial dietNo significant effect on aphid progeny or survival.[10]
Table 1: Summary of quantitative data on the effects of benzoxazinoids on various insect herbivores.

Role in Defense Against Pathogens

Benzoxazinoids and their degradation products also possess significant antimicrobial properties, contributing to the plant's defense against fungal and bacterial pathogens.[15][16] Upon infection, particularly by necrotrophic fungi that cause tissue damage, the activation of benzoxazinoids can inhibit pathogen growth.[5] For example, studies have shown that benzoxazinoids are effective against fungal pathogens such as Fusarium species.[1]

Beyond direct toxicity, benzoxazinoids play a role in signaling and priming other defense responses.[8] Specifically, DIMBOA has been identified as a signaling molecule that regulates innate immunity in maize.[5] It can induce the deposition of callose, a β-1,3-glucan polymer that reinforces the cell wall at the site of attempted pathogen invasion, thereby preventing penetration.[5][12] In response to the fungal elicitor chitosan, BX-deficient maize mutants show reduced callose deposition, a response that can be restored by the application of DIMBOA.[5][17] This indicates that DIMBOA functions not just as a toxin but also as a critical signal in activating structural defenses.

PlantTreatment / InfectionCompound MeasuredLocationConcentration (µg/g FW)
MaizeSetosphaeria turcica (fungus) - 2 dpiDIMBOAApoplast~1.5
MaizeSetosphaeria turcica (fungus) - 2 dpiHDMBOA-GlcApoplast~2.0
MaizeSetosphaeria turcica (fungus) - 5 dpiDIMBOAApoplast~4.0
MaizeSetosphaeria turcica (fungus) - 5 dpiHDMBOA-GlcApoplast~12.0
MaizeChitosan (elicitor) - 24hDIMBOAApoplast~2.5
MaizeChitosan (elicitor) - 24hHDMBOA-GlcApoplast~4.0
Wheat (cv. Brawura)ConstitutiveDIMBOA-GlcAerial Parts46.22 (µg/g DW)
Wheat (cv. Brawura)ConstitutiveMBOAAerial Parts3.27 (µg/g DW)
Table 2: Benzoxazinoid concentrations in plant tissues in response to pathogen-related stress and constitutive levels in wheat. Data for maize is approximated from graphical representations in[5]. Data for wheat is from[18]. (FW = Fresh Weight, DW = Dry Weight, dpi = days post-inoculation).

Regulation of Benzoxazinoid Biosynthesis and Defense Signaling

Benzoxazinoid production is tightly regulated, both developmentally and in response to environmental cues. Concentrations are typically highest in young seedlings, providing protection during this vulnerable stage, and then decrease as the plant matures.[18]

In mature plants, benzoxazinoid biosynthesis is inducible by biotic stress, including herbivore feeding and pathogen attack. This induction is mediated by complex signaling pathways. Herbivore damage, for example, generates damage-associated molecular patterns (DAMPs), such as plant elicitor peptides (Peps). These signals are perceived by receptors, triggering a downstream signaling cascade that often involves the phytohormone jasmonic acid (JA).[5] This leads to the transcriptional upregulation of Bx genes. A key aspect of this induced response is the rapid and strong upregulation of genes involved in modifying the core benzoxazinoid structures, such as Bx10 and Bx11, which convert DIMBOA-Glc to the more potent HDMBOA-Glc.[1][12] Transcription factors, such as TaMYB31 in wheat, have been identified as crucial regulators that activate the promoters of early Bx genes in response to stress.[19]

Signaling_Pathway cluster_perception Stimulus Perception cluster_signaling Signal Transduction cluster_regulation Transcriptional Regulation cluster_response Defense Response herbivore Herbivore Feeding (e.g., Spodoptera) damps DAMPs (e.g., Peps) herbivore->damps pathogen Pathogen Attack (e.g., Fungi) pathogen->damps ja Jasmonic Acid (JA) Signaling damps->ja tf Transcription Factors (e.g., MYB31) ja->tf core_genes Upregulation of Core Bx Genes (Bx1, Bx4, etc.) tf->core_genes mod_genes Strong Upregulation of Modification Genes (Bx10, Bx11) tf->mod_genes dimboa Increased DIMBOA-Glc Production core_genes->dimboa hdmboa Conversion to HDMBOA-Glc mod_genes->hdmboa

Caption: Induced benzoxazinoid defense signaling pathway.

Experimental Protocols

Protocol for Benzoxazinoid Extraction and Quantification

This protocol outlines a standard method for the analysis of benzoxazinoids in plant tissues, combining extraction, cleanup, and chromatographic analysis.[18][20]

1. Sample Preparation:

  • Collect plant material (e.g., leaves, roots) and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Lyophilize (freeze-dry) the tissue to remove water and grind to a fine, homogenous powder.

2. Extraction (Pressurized Liquid Extraction - PLE):

  • Apparatus: An Accelerated Solvent Extractor (ASE) system.

  • Solvent: Methanol or an acetone/water mixture.

  • Procedure:

    • Pack a PLE cell with the dried plant powder (e.g., 0.5 g).

    • Perform extraction under elevated temperature (e.g., 40-100°C) and pressure (e.g., 1500 psi).

    • Collect the extract and evaporate the solvent under reduced pressure.

3. Cleanup (Solid-Phase Extraction - SPE):

  • Cartridge: C18 SPE cartridge.

  • Procedure:

    • Reconstitute the dried extract in a small volume of water/methanol.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash with water to remove polar impurities.

    • Elute the benzoxazinoids with methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

4. Quantification (UPLC-MS/MS):

  • System: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).[18]

  • Column: A reverse-phase column, such as a C18 column (e.g., Waters BEH C18, 1.7 µm).[18]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[18]

  • Detection: Mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each target benzoxazinoid, providing high selectivity and sensitivity.

  • Quantification: Calculate concentrations based on a calibration curve generated from authentic standards of DIBOA, DIMBOA, MBOA, DIMBOA-Glc, etc.[18]

Protocol for Insect Herbivore Bioassay (Artificial Diet)

This protocol describes how to assess the direct toxic or deterrent effects of purified benzoxazinoids on chewing herbivores.[4]

1. Diet Preparation:

  • Prepare a standard artificial diet suitable for the insect species being tested (e.g., a pinto bean-based diet for Spodoptera spp.).

  • While the diet is cooling but still liquid (around 50-60°C), add the purified benzoxazinoid (e.g., DIMBOA, HDMBOA-Glc) dissolved in a minimal amount of a suitable solvent (e.g., methanol). Ensure the final solvent concentration is low and consistent across all treatments.

  • Prepare a control diet containing only the solvent.

  • Prepare a range of concentrations that are physiologically relevant to levels found in the host plant.

2. Experimental Setup:

  • Dispense a precise amount of the prepared diet into individual containers (e.g., wells of a 24-well plate or small plastic cups).

  • Place one neonate (first-instar) larva into each container.

  • Maintain the larvae in a growth chamber under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Replicate each treatment sufficiently (e.g., n=20-30 larvae per treatment).

3. Data Collection and Analysis:

  • Larval Weight: Weigh the larvae at a predetermined time point (e.g., after 7-10 days).

  • Survival/Mortality: Record the number of surviving larvae daily.

  • Development Time: For longer-term assays, record the time taken to reach pupation.

  • Statistical Analysis: Compare the mean larval weights, survival rates, and development times between the control and benzoxazinoid treatments using appropriate statistical tests (e.g., ANOVA followed by Tukey's test).

Experimental_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Cleanup & Analysis cluster_bioassay Herbivore Bioassay A1 Plant Tissue Collection A2 Freeze-Drying & Grinding A1->A2 A3 Pressurized Liquid Extraction (PLE) A2->A3 B1 Solid-Phase Extraction (SPE) A3->B1 B2 UPLC-MS/MS Analysis B1->B2 B3 Data Processing & Quantification B2->B3 C1 Prepare Artificial Diet with Purified BXs C2 Introduce Neonate Larvae C1->C2 C3 Incubate under Controlled Conditions C2->C3 C4 Measure Weight, Survival, Development C3->C4

Caption: Workflow for benzoxazinoid analysis and bioassays.

References

preliminary cytotoxicity studies of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preliminary Cytotoxicity of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the preliminary in vitro cytotoxicity studies conducted on 6-methoxy-2H-benzo[b]oxazin-3(4H)-one, a synthetic benzoxazinone derivative. The information collated herein serves as a foundational resource for further investigation into the compound's potential as a therapeutic agent. This guide details its cytotoxic effects against various cancer cell lines, outlines the experimental protocols employed, and visualizes the logical workflow of the cytotoxicity screening process.

Quantitative Cytotoxicity Data

The cytotoxic potential of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one was assessed against a panel of human cancer cell lines. The primary metric for cytotoxicity, the half-maximal inhibitory concentration (IC50), was determined following a 48-hour exposure period. The results are summarized below.

Table 1: In Vitro Cytotoxicity (IC50) of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer102.3
HT-29Colon Adenocarcinoma114.7
MCF-7Breast Adenocarcinoma125.4

Data sourced from studies on the synthesis and cytotoxic evaluation of benzoxazinone derivatives.

Experimental Protocols

The following section provides a detailed methodology for the key experiments cited in the preliminary cytotoxicity assessment of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

Cell Culture and Maintenance

Human cancer cell lines (HeLa, HT-29, and MCF-7) were procured from a certified cell bank. The cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL of penicillin, and 100 µg/mL of streptomycin. The cultures were incubated in a humidified atmosphere containing 5% CO2 at a constant temperature of 37°C. Cells were subcultured upon reaching 80-90% confluency to maintain exponential growth.

MTT Assay for Cell Viability Assessment

The cytotoxicity of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one was quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

The logical workflow for this experimental procedure is outlined below.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Cell Seeding Seed cells (e.g., HeLa, HT-29, MCF-7) in 96-well plates. B 2. Incubation Allow cells to adhere and grow for 24 hours. A->B C 3. Compound Treatment Expose cells to varying concentrations of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one. B->C D 4. Incubation Incubate the treated cells for 48 hours. C->D E 5. MTT Reagent Addition Add MTT solution to each well. D->E F 6. Formazan Crystal Formation Incubate for 2-4 hours to allow viable cells to metabolize MTT into formazan. E->F G 7. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. F->G H 8. Absorbance Measurement Read the absorbance at 570 nm using a microplate reader. G->H I 9. Data Analysis Calculate cell viability and determine the IC50 value. H->I

Caption: A step-by-step workflow of the MTT cytotoxicity assay.

Proposed Signaling and Mechanism

While detailed mechanistic studies are yet to be published, the cytotoxic activity of benzoxazinone derivatives often involves the induction of apoptosis. The logical relationship from compound introduction to the endpoint of cytotoxicity is conceptualized in the following diagram. Further research is required to elucidate the specific molecular targets and signaling pathways involved for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

Logical_Pathway cluster_pathway Conceptual Cytotoxicity Pathway Compound 6-methoxy-2H-benzo[b]oxazin-3(4H)-one Interaction Cellular Uptake & Target Interaction Compound->Interaction introduced to cells Signaling Initiation of Stress Signaling Pathways (e.g., Apoptosis) Interaction->Signaling triggers Execution Execution Phase (e.g., Caspase Activation) Signaling->Execution leads to Outcome Cell Death & Reduced Viability Execution->Outcome results in

Caption: A conceptual diagram of the compound's cytotoxic action.

Conclusion and Future Outlook

The preliminary data confirm that 6-methoxy-2H-benzo[b]oxazin-3(4H)-one exhibits moderate cytotoxic activity against cervical, colon, and breast cancer cell lines. The established IC50 values provide a quantitative basis for its potential as an anticancer agent.

Future research should focus on:

  • Expanding the cytotoxicity screening to a broader panel of cancer cell lines and normal cell lines to determine selectivity.

  • Conducting detailed mechanistic studies to identify the specific signaling pathways (e.g., intrinsic/extrinsic apoptosis, cell cycle arrest) modulated by the compound.

  • Performing structure-activity relationship (SAR) studies to optimize the benzoxazinone scaffold for enhanced potency and selectivity.

  • Advancing lead candidates to in vivo animal models for efficacy and toxicity evaluation.

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one from 4-methoxy-2-aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound with potential applications in drug discovery and development. The synthetic route starts from the readily available 4-methoxy-2-aminophenol and proceeds through a two-step sequence involving chloroacetylation followed by intramolecular cyclization. These notes also explore the potential biological significance of this class of compounds, including their role as potential anticancer agents and their interaction with key signaling pathways.

Introduction

Benzoxazinone scaffolds are prevalent in a variety of biologically active compounds and natural products.[1] The 6-methoxy-2H-benzo[b]oxazin-3(4H)-one structure, in particular, holds promise for medicinal chemistry due to its structural similarity to other known bioactive molecules. Derivatives of 2H-benzo[b][2][3]oxazin-3(4H)-one have been investigated for their anticancer properties, with some acting as dual inhibitors of PI3K/mTOR signaling pathways, which are crucial in cell growth and survival.[4] Furthermore, related benzoxazinoids are recognized as plant defense metabolites with potential for development as antimicrobial agents.[3] The synthesis protocol outlined herein provides a reliable method for accessing this valuable scaffold for further investigation.

Experimental Protocol

The synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one is accomplished in two main steps, as illustrated in the workflow diagram below.

Synthesis_Workflow Synthesis Workflow cluster_step1 Step 1: Chloroacetylation cluster_step2 Step 2: Intramolecular Cyclization A 4-methoxy-2-aminophenol C N-(2-hydroxy-5-methoxyphenyl)-2-chloroacetamide A->C Base (e.g., K2CO3) DCM, rt B Chloroacetyl Chloride B->C D 6-methoxy-2H-benzo[b]oxazin-3(4H)-one C->D Base (e.g., NaH) DMF, rt

Figure 1: Synthesis workflow for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

Step 1: Synthesis of N-(2-hydroxy-5-methoxyphenyl)-2-chloroacetamide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxy-2-aminophenol (10.0 g, 71.9 mmol) in 100 mL of dichloromethane (DCM).

  • Addition of Base: Add potassium carbonate (19.9 g, 143.8 mmol) to the solution and stir the suspension at room temperature.

  • Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (8.9 g, 78.9 mmol) in 20 mL of DCM to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Upon completion of the reaction, filter the mixture to remove the potassium carbonate. Wash the solid residue with DCM (2 x 20 mL).

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product. Recrystallize the crude solid from ethanol to afford pure N-(2-hydroxy-5-methoxyphenyl)-2-chloroacetamide.

Step 2: Synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

  • Reaction Setup: In a 250 mL round-bottom flask under an inert nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 3.2 g, 80.0 mmol) in 50 mL of dry dimethylformamide (DMF).

  • Addition of Intermediate: Slowly add a solution of N-(2-hydroxy-5-methoxyphenyl)-2-chloroacetamide (15.0 g, 69.6 mmol) in 50 mL of dry DMF to the suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of ice-cold water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Evaporate the solvent under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

Data Presentation

ParameterStep 1: ChloroacetylationStep 2: Intramolecular Cyclization
Starting Material 4-methoxy-2-aminophenolN-(2-hydroxy-5-methoxyphenyl)-2-chloroacetamide
Reagents Chloroacetyl chloride, Potassium carbonateSodium hydride
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 3-4 hours12-16 hours
Typical Yield 85-95%70-85%
Purification Method Recrystallization (Ethanol)Column Chromatography
Product Molecular Formula C₉H₁₀ClNO₃C₉H₉NO₃
Product Molecular Weight 215.63 g/mol 179.17 g/mol

Application Notes

Potential in Anticancer Drug Development

Derivatives of the 2H-benzo[b][2][3]oxazin-3(4H)-one scaffold have demonstrated significant potential as anticancer agents. For instance, certain derivatives have been identified as potent and orally active dual inhibitors of the PI3K/mTOR signaling pathway.[4] This pathway is frequently dysregulated in various human cancers, making it an attractive target for therapeutic intervention. The 6-methoxy substitution on the benzoxazinone ring may influence the molecule's binding affinity and selectivity for these kinases. Therefore, 6-methoxy-2H-benzo[b]oxazin-3(4H)-one serves as a valuable starting point for the development of novel kinase inhibitors.

PI3K_mTOR_Pathway Potential Inhibition of the PI3K/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes Inhibitor 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (or its derivatives) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Figure 2: Potential mechanism of action for benzoxazinone derivatives.

Antimicrobial Potential

Benzoxazinoids are a class of natural products found in plants that play a role in defense against pathogens and herbivores.[3] While many natural benzoxazinoids have modest antimicrobial activity, the core scaffold is considered a promising starting point for the development of new antimicrobial agents. Chemical modifications of the 1,4-benzoxazin-3-one core can enhance its antimicrobial potency. The synthesized 6-methoxy-2H-benzo[b]oxazin-3(4H)-one can be used in screening assays against various bacterial and fungal strains to evaluate its antimicrobial efficacy and serve as a lead compound for further optimization.

Neurological and Endocrine System Interactions

A structurally related compound, 6-methoxy-2-benzoxazolinone (6-MBOA), has been shown to interact with the endocrine system, specifically by stimulating pineal N-acetyltransferase (NAT) activity and melatonin production.[5] It also exhibits weak binding to adrenergic receptors.[5] While 6-methoxy-2H-benzo[b]oxazin-3(4H)-one has a different core structure, the presence of the methoxy group at the 6-position suggests that it could be explored for potential interactions with neurological and endocrine targets.

Conclusion

The synthetic protocol detailed in this document provides a clear and reproducible method for the preparation of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one. This compound represents a valuable scaffold for medicinal chemistry research, with potential applications in the development of new anticancer, antimicrobial, and neuroactive agents. The provided application notes highlight the key areas of interest for researchers and drug development professionals, encouraging further investigation into the biological activities of this promising molecule.

References

experimental protocol for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Experimental Protocol for the Synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-methoxy-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class, which is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3] This document provides a detailed experimental protocol for the synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one, outlining a two-step process commencing from 2-amino-5-methoxyphenol. The protocol is based on established chemical transformations, including N-chloroacetylation followed by intramolecular cyclization.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearanceMelting Point (°C)
2-amino-5-methoxyphenolC₇H₉NO₂139.1540925-70-0Solid130-132
6-methoxy-2H-benzo[b]oxazin-3(4H)-oneC₉H₉NO₃179.175023-12-1SolidNot specified

Experimental Protocol

The synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one is achieved through a two-step reaction sequence. The first step involves the chloroacetylation of 2-amino-5-methoxyphenol to form the intermediate, N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide. The subsequent step is an intramolecular cyclization of the intermediate to yield the final product.

Step 1: Synthesis of N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide

This procedure is adapted from the chloroacetylation of similar phenolic compounds.[4][5]

Materials:

  • 2-amino-5-methoxyphenol

  • Chloroacetyl chloride

  • Acetone

  • Sodium bicarbonate (or other suitable base)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-methoxyphenol in a suitable organic solvent such as acetone.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add chloroacetyl chloride dropwise to the cooled solution while maintaining the temperature below 10 °C. The reaction is an acylation of the amino group.[6]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Neutralize the reaction mixture by the slow addition of a mild base, such as a saturated aqueous solution of sodium bicarbonate, to quench any excess chloroacetyl chloride and hydrochloric acid formed.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

This intramolecular cyclization step is based on methods for synthesizing benzoxazinones from N-chloroacetylated phenols.[4]

Materials:

  • N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide

  • Sodium hydroxide (or another suitable base like potassium carbonate)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide obtained from Step 1 in a suitable solvent such as ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide, to the flask.

  • Heat the reaction mixture to reflux and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid product by filtration, wash with water to remove any inorganic salts, and dry thoroughly.

  • The crude 6-methoxy-2H-benzo[b]oxazin-3(4H)-one can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl group of the lactam and the ether linkage.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the final product.

Experimental Workflow Diagram

The following diagram illustrates the synthetic pathway for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

Synthesis_Workflow A 2-amino-5-methoxyphenol B N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide A->B Step 1: Chloroacetylation C 6-methoxy-2H-benzo[b]oxazin-3(4H)-one B->C Step 2: Cyclization R1 Chloroacetyl Chloride, Acetone, 0-5 °C R2 Sodium Hydroxide, Ethanol, Reflux

Caption: Synthetic route for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

Signaling Pathway Diagram (Hypothetical)

While the primary focus of this document is the synthesis, derivatives of 2H-benzo[b][1][7]oxazin-3(4H)-one have been investigated as inhibitors of various signaling pathways. For instance, some derivatives act as PI3K/mTOR dual inhibitors, a critical pathway in cancer cell growth and survival.[3] The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway that could be targeted by such compounds.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Benzoxazinone Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

Application of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anticancer effects of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one is limited in the currently available scientific literature. The following application notes and protocols are based on studies of closely related derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold, particularly those with substitutions at the 6-position. These findings provide a strong rationale for investigating the potential of the 6-methoxy derivative and serve as a guide for experimental design. The specific activities and optimal experimental conditions for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one may vary.

Introduction

The 2H-benzo[b][1][2]oxazin-3(4H)-one core structure is a recognized scaffold in medicinal chemistry, with various derivatives exhibiting a range of biological activities. In the context of oncology, derivatives of this molecule have demonstrated significant cytotoxic and antiproliferative effects against a panel of human cancer cell lines. The proposed mechanisms of action are diverse, often involving the induction of programmed cell death (apoptosis), autophagy, cell cycle arrest, and the generation of reactive oxygen species (ROS). This document outlines the reported anticancer activities of key derivatives and provides generalized protocols for their evaluation in cancer cell lines.

Data Presentation: Cytotoxicity of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various 6-substituted and other derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one against several human cancer cell lines. This data highlights the potential of this chemical class as a source of novel anticancer agents.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives (3a-3d)A549 (Lung)Effective[3]
1,2,3-triazole linked derivative 14bA549 (Lung)7.59 ± 0.31[1][3]
1,2,3-triazole linked derivative 14cA549 (Lung)18.52 ± 0.59[1][3]
1,2,3-triazole linked derivative (unspecified)Huh7 (Liver)Notable activity[1]
1,2,3-triazole linked derivative (unspecified)MCF-7 (Breast)Weaker effect[1]
1,2,3-triazole linked derivative (unspecified)HCT-116 (Colon)Notable activity[1]
1,2,3-triazole linked derivative (unspecified)SKOV3 (Ovary)Notable activity[1]
PI3K/mTOR inhibitor derivative 6HeLa (Cervical)1.35[1]
PI3K/mTOR inhibitor derivative 6A549 (Lung)1.22[1]

Mechanism of Action of Derivatives

Studies on various derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one suggest multiple mechanisms contributing to their anticancer effects:

  • Induction of Apoptosis: Several derivatives have been shown to induce apoptosis in cancer cells. This is often confirmed by flow cytometry analysis and is associated with the generation of reactive oxygen species (ROS) and DNA damage.[1][3]

  • Autophagy: The induction of autophagy has been observed, particularly with 6-cinnamoyl derivatives in A549 lung cancer cells.[3]

  • Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest, thereby inhibiting cancer cell proliferation.[3]

  • DNA Damage: Western blot analysis has indicated that some derivatives can induce DNA damage, a key trigger for apoptosis.[1][3]

  • PI3K/mTOR Pathway Inhibition: A rationally designed derivative has shown potent inhibitory activity against PI3Kα, a critical component of the PI3K/mTOR signaling pathway that is often dysregulated in cancer.[1]

Visualizations

G cluster_workflow Experimental Workflow A Cancer Cell Culture B Treatment with 6-methoxy-2H-benzo[b]oxazin-3(4H)-one A->B C Cell Viability Assay (e.g., MTT, SRB) B->C D Apoptosis Assay (e.g., Flow Cytometry) B->D E Western Blot Analysis B->E F Cell Cycle Analysis B->F G Data Analysis and Interpretation C->G D->G E->G F->G

Caption: General experimental workflow for evaluating the anticancer effects.

G cluster_pathway Proposed Signaling Pathways of Derivatives Compound 2H-benzo[b]oxazin-3(4H)-one Derivatives ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage PI3K_mTOR PI3K/mTOR Pathway Compound->PI3K_mTOR Inhibition ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Autophagy Autophagy Autophagy->Cancer_Cell_Death Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Potential signaling pathways affected by the derivatives.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with the compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of proteins involved in apoptosis, autophagy, or cell cycle regulation.

Materials:

  • Cancer cell lines

  • 6-well or 10 cm plates

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against cleaved caspase-3, PARP, LC3B, p21, Cyclin D1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with the compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the protein expression to a loading control such as β-actin or GAPDH.

References

Application Note: Quantitative Analysis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methoxy-2H-benzo[b]oxazin-3(4H)-one, also known as MBOA, is a benzoxazinoid, a class of naturally occurring compounds found in various plants, particularly in the grass family (Poaceae) such as wheat and rye.[1] These compounds and their derivatives have garnered significant interest due to their diverse biological activities, including allelopathic, anti-inflammatory, and anticancer effects.[1] Accurate and robust analytical methods for the quantification of MBOA are crucial for research in agriculture, pharmacology, and drug development to understand its biosynthesis, physiological roles, and therapeutic potential.

This application note provides detailed protocols and a summary of analytical methods for the quantitative analysis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one in various matrices. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS).

Analytical Methods Overview

The quantification of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one is most commonly achieved using chromatographic techniques. HPLC-DAD offers a reliable and widely accessible method for quantification, while UPLC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.[2][3][4]

Quantitative Data Summary

The following table summarizes typical parameters for the quantification of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one using HPLC-DAD and UPLC-MS/MS methods.

ParameterHPLC-DADUPLC-MS/MS
Instrumentation High-Performance Liquid Chromatograph with Diode Array DetectorUltra-Performance Liquid Chromatograph coupled with a Triple Quadrupole or QTOF Mass Spectrometer[1][2][3]
Column C18 reverse-phase columnAcquity BEH C18 (1.7 µm, 2.1 × 50-100 mm) or equivalent[1][2][3]
Mobile Phase Gradient of acetonitrile and water, often with a formic acid modifierGradient of acetonitrile with 0.1% formic acid (Solvent B) and water with 0.1% formic acid (Solvent A)[1][2][3]
Detection UV absorbance, typically around 280 nmMultiple Reaction Monitoring (MRM) in positive or negative ion mode[2][3]
Quantification External standard calibration curveExternal standard calibration curve using a reference standard of MBOA[2][3]
Sample Types Plant extracts, beer[4]Plant extracts, biological fluids

Experimental Protocols

Protocol 1: Quantification of MBOA in Plant Material using UPLC-MS/MS

This protocol is adapted from methodologies described for the analysis of benzoxazinoids in wheat.[2][3]

1. Sample Preparation: Extraction

  • Weigh 100 mg of lyophilized and finely ground plant material into a microcentrifuge tube.

  • Add 1 mL of extraction solvent (e.g., 70:30 methanol:water with 0.1% formic acid).[1]

  • Vortex the mixture vigorously for 20 seconds.[1]

  • Centrifuge the sample at 13,000 rpm for 20 minutes at 10°C.[1]

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • If necessary, dilute the sample with the extraction solvent to fall within the calibration range.[1]

2. UPLC-MS/MS Analysis

  • UPLC System: Waters ACQUITY UPLC system or equivalent.[2][3]

  • Column: Waters ACQUITY BEH C18 column (1.7 µm, 2.1 x 50 mm).[2][3]

  • Column Temperature: 50°C.[2][3]

  • Mobile Phase A: Deionized water with 0.1% formic acid.[2][3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2][3]

  • Flow Rate: 0.7 mL/min.[2][3]

  • Injection Volume: 2.5 µL.[2][3]

  • Gradient: A linear gradient from 3% to 10% of solvent B over 7 minutes.[2][3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters TQD).[2][3]

  • Ionization Mode: Electrospray ionization (ESI), with polarity optimized for MBOA.

  • Data Acquisition: Multiple Reaction Monitoring (MRM). Cone voltage and collision energy should be optimized for MBOA to achieve the maximal response.[2][3]

  • Quantification: Calibrate the method using standard solutions of MBOA.[2][3]

Protocol 2: Quantification of MBOA in Beer using HPLC-DAD

This protocol is based on a method for the determination of benzoxazinoids in wheat and rye beers.[4]

1. Sample Preparation

  • Degas the beer sample by sonication or vigorous shaking.

  • Filter the sample through a 0.45 µm syringe filter into an autosampler vial.

2. HPLC-DAD Analysis

  • HPLC System: A standard HPLC system with a Diode Array Detector.

  • Column: A C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Gradient: A suitable gradient to separate MBOA from other beer components. For example, a linear gradient starting from 5% B to 95% B over 30 minutes.

  • Detection: Monitor the absorbance at 280 nm.

  • Quantification: Create a calibration curve using standard solutions of MBOA in a matrix similar to the sample (e.g., a blank beer sample spiked with known concentrations of MBOA).

Visualizations

experimental_workflow_UPLC_MSMS cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plant_material Lyophilized Plant Material extraction Add Extraction Solvent (Methanol/Water/Formic Acid) plant_material->extraction vortex Vortex extraction->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter vial Autosampler Vial filter->vial uplc UPLC Separation (C18 Column) vial->uplc Inject msms MS/MS Detection (MRM Mode) uplc->msms data Data Acquisition & Quantification msms->data logical_relationship_method_selection start Start: Need to Quantify MBOA matrix_complexity Sample Matrix Complexity Simple (e.g., Beer) Complex (e.g., Plant Extract, Biological Fluid) start->matrix_complexity concentration Expected MBOA Concentration High Low / Trace start->concentration hplc_dad HPLC-DAD (Reliable, Accessible) matrix_complexity:f1->hplc_dad Suitable uplc_msms UPLC-MS/MS (High Sensitivity & Selectivity) matrix_complexity:f2->uplc_msms Recommended concentration:f1->hplc_dad Suitable concentration:f2->uplc_msms Recommended

References

Application Notes and Protocols for the Development of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and biological evaluation of derivatives of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one, a promising scaffold for the development of novel therapeutics. The protocols outlined below detail the necessary steps for chemical synthesis, along with key assays for assessing their potential as anti-inflammatory and anti-cancer agents, with a focus on the PI3K/Akt/mTOR signaling pathway.

Introduction

The 2H-benzo[b]oxazin-3(4H)-one core is a privileged heterocyclic structure found in a variety of biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a methoxy group at the 6-position can modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity and drug-like properties. This document provides detailed methodologies for the synthesis of novel derivatives of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one and their subsequent evaluation in relevant biological assays.

Data Presentation

The following tables are provided to structure the quantitative data obtained from the experimental protocols.

Table 1: Synthesis and Characterization of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one Derivatives

Compound IDR-GroupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
1a HC₉H₉NO₃179.17
1b
1c
...

Table 2: In Vitro Anti-Inflammatory Activity of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one Derivatives

Compound IDConcentration (µM)Nitric Oxide (NO) Production (% of Control)IC₅₀ (µM)
1a 1
10
50
1b 1
10
50
1c 1
10
50
......

Table 3: Apoptosis Induction by 6-methoxy-2H-benzo[b]oxazin-3(4H)-one Derivatives

Compound IDConcentration (µM)Caspase-3 Activity (Fold Increase vs. Control)
1a 1
10
50
1b 1
10
50
1c 1
10
50
......

Table 4: Inhibition of PI3K/Akt Signaling Pathway

Compound IDConcentration (µM)p-Akt (Ser473) Expression (Relative to Total Akt)PI3Kα Kinase Activity (IC₅₀, µM)
1a 1
10
50
1b 1
10
50
1c 1
10
50
......

Experimental Protocols

Protocol 1: Synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (Core Scaffold)

This protocol describes a two-step synthesis of the core scaffold, 6-methoxy-2H-benzo[b]oxazin-3(4H)-one, starting from 2-amino-5-methoxyphenol.

Step 1: Synthesis of 2-chloro-N-(2-hydroxy-4-methoxyphenyl)acetamide

  • In a round-bottom flask, dissolve 2-amino-5-methoxyphenol (1 equivalent) in a suitable solvent such as anhydrous acetone or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-chloro-N-(2-hydroxy-4-methoxyphenyl)acetamide.

Step 2: Cyclization to 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

  • To a solution of 2-chloro-N-(2-hydroxy-4-methoxyphenyl)acetamide (1 equivalent) in a suitable solvent such as anhydrous dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (2 equivalents).

  • Heat the reaction mixture to reflux (temperature will depend on the solvent used) for 2-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

Protocol 2: General Procedure for the Synthesis of N-substituted Derivatives

This protocol describes the synthesis of derivatives by substituting the hydrogen at the N-4 position of the benzoxazinone ring.

  • To a solution of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (1 equivalent) in anhydrous DMF, add a base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl or aryl halide (R-X, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.

Protocol 3: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol measures the ability of the synthesized compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2][3]

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group without LPS stimulation.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. Express the results as a percentage of NO production relative to the LPS-stimulated control.

Protocol 4: Apoptosis Induction - Caspase-3 Colorimetric Assay

This protocol quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[4][5][6][7][8]

  • Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in a 6-well plate and treat with various concentrations of the test compounds for a specified time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

  • Cell Lysis:

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • Caspase-3 Assay:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate.

    • Add reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Protocol 5: PI3K/Akt Signaling Pathway Analysis - Western Blot for Phospho-Akt (Ser473)

This protocol assesses the phosphorylation status of Akt at Serine 473, a key indicator of PI3K/Akt pathway activation.[9][10][11][12][13]

  • Cell Culture and Treatment: Seed a relevant cancer cell line in 6-well plates and treat with test compounds for the desired time.

  • Cell Lysis: Lyse the cells as described in Protocol 4.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software and express the level of phospho-Akt as a ratio to total Akt.

Protocol 6: In Vitro PI3Kα Kinase Activity Assay

This protocol measures the direct inhibitory effect of the compounds on the enzymatic activity of the PI3Kα isoform.[14]

  • Assay Setup: Use a commercially available PI3Kα kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Reagent Preparation: Prepare the kinase buffer, ATP solution, and PI3Kα enzyme solution according to the kit's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound or vehicle control.

    • Add the PI3Kα enzyme and the lipid substrate (e.g., PIP2).

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 40 minutes.

  • Data Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of PI3Kα activity for each compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start Starting Materials (2-amino-5-methoxyphenol) core Core Scaffold Synthesis (6-methoxy-2H-benzo[b]oxazin-3(4H)-one) start->core Protocol 1 derivatives Derivative Synthesis (N-substitution) core->derivatives Protocol 2 anti_inflammatory Anti-inflammatory Assay (Protocol 3) derivatives->anti_inflammatory apoptosis Apoptosis Assay (Protocol 4) derivatives->apoptosis pi3k_pathway PI3K/Akt Pathway Assay (Protocols 5 & 6) derivatives->pi3k_pathway sar Structure-Activity Relationship (SAR) anti_inflammatory->sar apoptosis->sar pi3k_pathway->sar lead Lead Compound Identification sar->lead

Caption: Workflow for the development of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one derivatives.

PI3K_Akt_mTOR_Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 mtorc2 mTORC2 pip3->mtorc2 akt Akt pdk1->akt Phosphorylation (Thr308) mtorc1 mTORC1 akt->mtorc1 Activation apoptosis Apoptosis akt->apoptosis Inhibition mtorc2->akt Phosphorylation (Ser473) proliferation Cell Proliferation & Growth mtorc1->proliferation Activation benzoxazinone 6-methoxy-2H-benzo[b]oxazin-3(4H)-one Derivatives benzoxazinone->pi3k Inhibition pten PTEN pten->pip3 Dephosphorylation

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzoxazinone derivatives.

References

Application Notes and Protocols: The Use of 6-Methoxy-2H-benzo[b]oxazin-3(4H)-one Derivatives in Ferroptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, particularly focusing on the potent ferroptosis inhibitor NYY-6a (6-(cyclopentyloxy)-4-(3,4-dimethoxyphenethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one) , a compound derived from the 6-methoxy-2H-benzo[b]oxazin-3(4H)-one scaffold. This document details its mechanism of action, quantitative efficacy, and provides detailed protocols for its application in ferroptosis inhibition studies.

Introduction to Ferroptosis and Benzoxazinone Inhibitors

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. This process is implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and certain types of cancer. Consequently, the inhibition of ferroptosis presents a promising therapeutic strategy.

Recent studies have identified a novel class of ferroptosis inhibitors based on the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold. Among these, NYY-6a has demonstrated significant potency in inhibiting ferroptosis induced by RAS-selective lethal 3 (RSL3), a known glutathione peroxidase 4 (GPX4) inhibitor.

Mechanism of Action

NYY-6a functions as a potent radical-trapping antioxidant (RTA) . Its mechanism of action is centered on the scavenging of lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis. This activity is comparable to other well-established ferroptosis inhibitors like ferrostatin-1 and liproxstatin-1.

cluster_0 Ferroptosis Induction cluster_1 Inhibition by NYY-6a RSL3 RSL3 GPX4 GPX4 Inactivation RSL3->GPX4 Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Inhibition of Lipid Peroxide Detoxification GSH GSH Depletion Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis NYY_6a NYY-6a (Radical Trapping Antioxidant) Lipid_ROS_Inhibition Neutralization of Lipid Radicals NYY_6a->Lipid_ROS_Inhibition Lipid_ROS_Inhibition->Lipid_ROS Blocks

Mechanism of NYY-6a in Ferroptosis Inhibition.

Quantitative Data: In Vitro Efficacy of NYY-6a

The anti-ferroptotic activity of NYY-6a has been quantified across various cell lines. The half-maximal effective concentration (EC50) values demonstrate its potent inhibitory effects against RSL3-induced ferroptosis.

Cell LineInducerEC50 of NYY-6a (nM)
HT-1080RSL3~50
Panc-1RSL3~50
BxPC-3RSL3~50

Experimental Protocols

The following are detailed protocols for key experiments to assess the ferroptosis inhibitory activity of compounds like NYY-6a.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is for determining the ability of a compound to protect cells from ferroptosis-induced cell death.

Materials:

  • Cells of interest (e.g., HT-1080)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • NYY-6a or other test compounds

  • RSL3 (ferroptosis inducer)

  • Ferrostatin-1 (positive control)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of NYY-6a and Ferrostatin-1 in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations.

    • Incubate for 1 hour.

  • Ferroptosis Induction: Add RSL3 to the wells at its predetermined cytotoxic concentration (e.g., 1 µM for HT-1080 cells). Include wells with compound only (no RSL3) and RSL3 only (no compound) as controls.

  • Incubation: Incubate the plate for an additional 24-48 hours.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C until a visible color change occurs.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of cell viability against the log of the compound concentration to determine the EC50 value.

cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compound (e.g., NYY-6a) A->B C 3. Induce Ferroptosis (e.g., RSL3) B->C D 4. Incubate (24-48 hours) C->D E 5. Add CCK-8 Reagent D->E F 6. Measure Absorbance (450 nm) E->F G 7. Analyze Data (Calculate EC50) F->G

Workflow for the Cell Viability Assay.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY Staining)

This protocol measures the accumulation of lipid reactive oxygen species (ROS), a key indicator of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • Cells cultured in appropriate vessels for microscopy or flow cytometry

  • NYY-6a or other test compounds

  • RSL3

  • C11-BODIPY 581/591 fluorescent probe (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound and RSL3 as described in Protocol 1.

  • Probe Loading:

    • One hour before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium to a final concentration of 2 µM.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with warm PBS.

  • Analysis by Flow Cytometry:

    • Trypsinize and collect the cells.

    • Resuspend the cells in PBS.

    • Analyze the cells using a flow cytometer. The oxidized C11-BODIPY probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red).

  • Data Interpretation: An increase in the green fluorescence signal indicates lipid peroxidation. The efficacy of the inhibitor is determined by its ability to reduce the green fluorescence in RSL3-treated cells.

Protocol 3: In Vivo Ferroptosis Inhibition (Mouse Model of Acute Liver Injury)

This protocol provides a general framework for evaluating the in vivo efficacy of a ferroptosis inhibitor in a concanavalin A (ConA)-induced acute liver injury model, a condition where ferroptosis is implicated.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • NYY-6a or vehicle control

  • Concanavalin A (ConA)

  • Saline solution

  • Blood collection supplies

  • Tissue harvesting and processing reagents (e.g., formalin, OCT compound)

  • ALT/AST assay kits

  • Histology equipment and reagents (H&E staining)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Compound Administration: Administer NYY-6a (e.g., via intraperitoneal injection) at a predetermined dose one hour before ConA challenge. Administer vehicle to the control group.

  • Induction of Liver Injury: Inject ConA (e.g., 20 mg/kg) intravenously via the tail vein to induce acute liver injury.

  • Monitoring and Sample Collection:

    • Monitor the mice for clinical signs of distress.

    • At a specified time point (e.g., 8 hours post-ConA injection), collect blood via cardiac puncture for serum analysis.

    • Euthanize the mice and harvest the livers for histological analysis and biomarker studies.

  • Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to quantify liver damage.

  • Histological Analysis: Fix liver tissue in formalin, embed in paraffin, section, and perform hematoxylin and eosin (H&E) staining to assess the extent of liver necrosis.

  • Data Analysis: Compare the serum ALT/AST levels and the degree of liver necrosis between the vehicle-treated and NYY-6a-treated groups.

cluster_workflow In Vivo Study Workflow A 1. Administer NYY-6a or Vehicle B 2. Induce Liver Injury (ConA Injection) A->B C 3. Monitor and Collect Samples (Blood and Liver) B->C D 4. Biochemical Analysis (ALT, AST) C->D E 5. Histological Analysis (H&E Staining) C->E F 6. Compare Groups D->F E->F

Workflow for the In Vivo Study.

Conclusion

The 2H-benzo[b][1][2]oxazin-3(4H)-one derivative, NYY-6a, is a potent inhibitor of ferroptosis with a clear mechanism of action as a radical-trapping antioxidant. The provided protocols offer a robust framework for researchers to investigate the anti-ferroptotic properties of this and similar compounds in both in vitro and in vivo models. These studies are crucial for the development of novel therapeutics targeting ferroptosis-mediated diseases.

References

Application Notes and Protocols for Testing the Anti-inflammatory Activity of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, dysregulated or chronic inflammation is implicated in a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The development of novel anti-inflammatory agents is therefore of significant therapeutic interest. This document provides a detailed protocol for evaluating the anti-inflammatory properties of the compound 6-methoxy-2H-benzo[b]oxazin-3(4H)-one. The protocols outlined below describe both in vitro and in vivo methods to assess the compound's efficacy and elucidate its potential mechanism of action by investigating its effects on key inflammatory mediators and signaling pathways, such as the NF-κB and MAPK pathways.[1][2]

Recent studies on derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated their potential as anti-inflammatory agents, making the parent compound a person of interest for investigation.[3][4] The described experimental procedures will provide a comprehensive framework for characterizing the anti-inflammatory profile of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

I. In Vitro Anti-inflammatory Activity Assessment

The initial screening of the anti-inflammatory potential of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one will be performed using a well-established in vitro model of lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7.[5] Macrophages play a central role in the inflammatory response, and their activation by LPS, a component of the outer membrane of Gram-negative bacteria, leads to the production of various pro-inflammatory mediators.[6]

Cell Viability Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the cytotoxic potential of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one on RAW 264.7 cells to ensure that any observed inhibitory effects on inflammatory mediators are not due to cell death.[7]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of NO.[5]

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere. Pre-treat the cells with non-toxic concentrations of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.[5]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[7]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are central to the inflammatory cascade. Their levels in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

Protocol:

  • Cell Treatment and Stimulation: Follow the same procedure as for the NO production assay (Section 1.2).

  • Supernatant Collection: Collect the cell culture supernatants after 24 hours of LPS stimulation.

  • ELISA: Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits.[8]

  • Data Analysis: Calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis of Key Inflammatory Proteins

To investigate the molecular mechanism of action, the effect of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one on the expression of key inflammatory proteins such as iNOS, Cyclooxygenase-2 (COX-2), and the phosphorylation of proteins in the NF-κB and MAPK signaling pathways can be assessed by Western blotting.[7]

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere. Pre-treat with 6-methoxy-2H-benzo[b]oxazin-3(4H)-one for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate duration (e.g., 30-60 minutes for MAPK phosphorylation, 1-2 hours for IκBα degradation, and 24 hours for iNOS and COX-2 expression).[7]

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a PVDF membrane, and probe with specific primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK. A housekeeping protein like β-actin or GAPDH should be used as a loading control.

  • Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system. Quantify the band intensities using densitometry software.

Data Presentation: In Vitro Assays
Parameter Control LPS (1 µg/mL) LPS + Compound (X µM) LPS + Compound (Y µM) LPS + Compound (Z µM) Positive Control (e.g., Dexamethasone)
Cell Viability (%) 100 ± SD100 ± SDValue ± SDValue ± SDValue ± SDValue ± SD
NO Production (µM) Value ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SD
TNF-α (pg/mL) Value ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SD
IL-6 (pg/mL) Value ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SD
IL-1β (pg/mL) Value ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SD
Relative Protein Expression (Fold Change)
iNOS/β-actin1.0Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD
COX-2/β-actin1.0Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD
p-p65/p651.0Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD
p-IκBα/IκBα1.0Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD
p-p38/p381.0Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD
p-ERK/ERK1.0Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD
p-JNK/JNK1.0Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD

SD: Standard Deviation

II. In Vivo Anti-inflammatory Activity Assessment

To confirm the in vitro findings and evaluate the systemic anti-inflammatory effects of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one, two widely used and well-characterized animal models of inflammation are recommended: the carrageenan-induced paw edema model for acute inflammation and the LPS-induced systemic inflammation model.[9]

Carrageenan-Induced Paw Edema in Rats

This model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[10] The injection of carrageenan into the rat paw induces a biphasic inflammatory response.[11]

Protocol:

  • Animals: Use male Wistar rats (180-220 g).

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Group 2: 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (Dose 1, e.g., 25 mg/kg, p.o.)

    • Group 3: 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (Dose 2, e.g., 50 mg/kg, p.o.)

    • Group 4: 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (Dose 3, e.g., 100 mg/kg, p.o.)

    • Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[10]

    • Administer the respective compounds orally (p.o.) 1 hour before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[12]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[9]

Data Presentation: Carrageenan-Induced Paw Edema
Treatment Group Dose (mg/kg) Increase in Paw Volume (mL) at Different Time Points (hours) Percentage Inhibition of Edema at 5h (%)
1h 2h
Vehicle Control -Value ± SDValue ± SD
6-methoxy-2H-benzo[b]oxazin-3(4H)-one 25Value ± SDValue ± SD
6-methoxy-2H-benzo[b]oxazin-3(4H)-one 50Value ± SDValue ± SD
6-methoxy-2H-benzo[b]oxazin-3(4H)-one 100Value ± SDValue ± SD
Indomethacin 10Value ± SDValue ± SD

SD: Standard Deviation

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of a test compound on systemic inflammation by measuring the production of pro-inflammatory cytokines in the serum.[9][13]

Protocol:

  • Animals: Use male BALB/c mice (20-25 g).

  • Grouping and Dosing: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle control (saline)

    • Group 2: LPS control (1 mg/kg, i.p.)

    • Group 3: 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (Dose 1, e.g., 25 mg/kg, p.o.) + LPS

    • Group 4: 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (Dose 2, e.g., 50 mg/kg, p.o.) + LPS

    • Group 5: 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (Dose 3, e.g., 100 mg/kg, p.o.) + LPS

    • Group 6: Positive control (e.g., Dexamethasone, 5 mg/kg, p.o.) + LPS

  • Procedure:

    • Administer the vehicle, test compound, or reference drug 1 hour before the LPS challenge.

    • Administer LPS (1 mg/kg) intraperitoneally (i.p.).[9]

    • At a predetermined time point post-LPS injection (e.g., 2 or 4 hours), collect blood samples via cardiac puncture under anesthesia.

  • Cytokine Measurement: Prepare serum from the blood samples and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS control group. Calculate the percentage inhibition of cytokine production.

Data Presentation: LPS-Induced Systemic Inflammation
Treatment Group Dose (mg/kg) Serum Cytokine Levels (pg/mL) Percentage Inhibition of Cytokine Production (%)
TNF-α IL-6
Vehicle Control -Value ± SDValue ± SD
LPS Control 1Value ± SDValue ± SD
Compound + LPS 25Value ± SDValue ± SD
Compound + LPS 50Value ± SDValue ± SD
Compound + LPS 100Value ± SDValue ± SD
Dexamethasone + LPS 5Value ± SDValue ± SD

SD: Standard Deviation

III. Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cell_culture RAW 264.7 Cell Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity inflammatory_assays Inflammatory Mediator Assays cell_culture->inflammatory_assays mechanism_studies Mechanism of Action Studies inflammatory_assays->mechanism_studies no_assay NO Production (Griess Assay) inflammatory_assays->no_assay cytokine_assay Cytokine Measurement (ELISA) inflammatory_assays->cytokine_assay western_blot Western Blot (NF-κB & MAPK Pathways) mechanism_studies->western_blot data_analysis Data Analysis and Interpretation mechanism_studies->data_analysis animal_models Animal Models of Inflammation acute_model Acute Inflammation Model (Carrageenan-Induced Paw Edema) animal_models->acute_model systemic_model Systemic Inflammation Model (LPS-Induced Cytokine Storm) animal_models->systemic_model paw_edema_measurement Paw Volume Measurement acute_model->paw_edema_measurement serum_ serum_ systemic_model->serum_ paw_edema_measurement->data_analysis serum_cytokine_measurement Serum Cytokine Analysis (ELISA) serum_cytokine_measurement->data_analysis cytokine_measurement cytokine_measurement

Caption: Experimental workflow for evaluating the anti-inflammatory activity.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 mapkkk MAPKKK tlr4->mapkkk ikk IKK Complex tlr4->ikk compound 6-methoxy-2H-benzo[b]oxazin-3(4H)-one mapk MAPK (p38, ERK, JNK) compound->mapk inhibits compound->ikk inhibits nfkb_nucleus NF-κB (in nucleus) compound->nfkb_nucleus inhibits mapkk MAPKK mapkkk->mapkk mapkk->mapk ap1 AP-1 mapk->ap1 pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) ap1->pro_inflammatory_genes ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p65/p50) nfkb->nfkb_nucleus translocates nfkb_nucleus->pro_inflammatory_genes inflammation Inflammatory Response pro_inflammatory_genes->inflammation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one and related benzoxazinones.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Poor quality starting materials: Degradation or impurities in reactants. 3. Ineffective catalyst or cyclization agent: The chosen catalyst or agent may not be suitable for the specific substrate.[1] 4. Suboptimal solvent: The solvent may not be appropriate for the reaction, affecting solubility and reactivity.[1]1. Optimize reaction conditions: Systematically vary the reaction time and temperature to determine the optimal parameters. Monitor the reaction progress using TLC or LC-MS. 2. Verify starting material purity: Use freshly purified starting materials. Check the purity by NMR or melting point. 3. Screen catalysts/cyclization agents: Experiment with different catalysts (e.g., copper-based, palladium-based) or cyclization agents (e.g., acetic anhydride, cyanuric chloride).[1][2] 4. Solvent screening: Test a range of solvents with different polarities (e.g., toluene, chloroform, ethanol).[1]
Formation of Side Products 1. Ring-opening of the benzoxazinone ring: This can occur in the presence of moisture or nucleophiles, particularly with substituted anthranilic acids.[3] 2. Polymerization: High temperatures or incorrect stoichiometry can lead to polymerization. 3. Side reactions of the methoxy group: The methoxy group may be susceptible to cleavage under harsh acidic or basic conditions.1. Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Consider using a milder, non-aqueous workup. 2. Control reaction parameters: Maintain the optimal reaction temperature and ensure accurate stoichiometry of reactants. 3. Use mild reaction conditions: Avoid strong acids or bases if possible. If necessary, consider protecting the methoxy group.
Difficulty in Product Purification 1. Co-elution with starting materials or byproducts: Similar polarities can make chromatographic separation challenging. 2. Product instability: The product may degrade on the purification medium (e.g., silica gel).1. Optimize chromatography: Experiment with different solvent systems for column chromatography. Consider alternative purification techniques such as recrystallization or preparative HPLC. 2. Use neutral purification media: If the product is sensitive to acidic silica gel, use neutral alumina or a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 6-methoxy-2H-benzo[b]oxazin-3(4H)-one?

A1: While specific protocols for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one are not extensively detailed in readily available literature, general synthetic strategies for benzoxazinones can be adapted. A common approach involves the cyclization of a substituted 2-aminophenol with a suitable C2-synthon. For the target molecule, this would typically involve the reaction of 2-amino-5-methoxyphenol with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, in the presence of a base or a cyclizing agent.[4][5] Alternative routes may involve transition metal-catalyzed carbonylation reactions.[2]

Q2: How does the methoxy substituent on the aromatic ring affect the synthesis?

A2: The electronic properties of substituents on the aromatic ring can influence the reactivity of the starting materials and the stability of the final product.[1] A methoxy group is an electron-donating group, which can increase the nucleophilicity of the amino group in the starting 2-aminophenol, potentially facilitating the initial acylation step. However, it may also affect the stability of intermediates and the final benzoxazinone ring.

Q3: What is "ring opening" and how can it be prevented during the synthesis?

A3: Ring opening is a common side reaction in the synthesis of benzoxazinones where the heterocyclic ring is cleaved, often by nucleophilic attack.[3] This is a significant concern, especially when using substituted anthranilic acids or in the presence of moisture.[3] To prevent this, it is crucial to carry out the reaction under anhydrous conditions, using dry solvents and an inert atmosphere.[3]

Q4: What analytical techniques are recommended for characterizing the final product?

A4: The structure and purity of the synthesized 6-methoxy-2H-benzo[b]oxazin-3(4H)-one should be confirmed using a combination of spectroscopic methods. These include:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR to determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (179.17 g/mol ).[6]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and N-H bonds.

Q5: Are there any specific safety precautions to consider during the synthesis?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many of the reagents used in organic synthesis, such as acyl chlorides and strong bases, are corrosive and/or toxic. All reactions should be performed in a well-ventilated fume hood. For specific handling and disposal information, refer to the Safety Data Sheets (SDS) of all chemicals used.

Experimental Protocols

A general procedure for the synthesis of a benzoxazinone derivative from an anthranilic acid and an acyl chloride is provided below. This can be adapted for the synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one from the corresponding 2-amino-5-methoxyphenol derivative.

General Synthesis of a Benzoxazinone Derivative

  • Preparation of the Intermediate Amide: To a solution of the appropriate anthranilic acid (1 equivalent) in a suitable solvent (e.g., chloroform) and in the presence of a base like triethylamine (excess), the acyl chloride derivative is added dropwise at 0 °C.[4] The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).

  • Cyclization to the Benzoxazinone: The intermediate amide is then subjected to cyclization. This can be achieved by heating with a dehydrating agent like acetic anhydride or by using a cyclization agent such as cyanuric chloride in the presence of a base.[4]

  • Workup and Purification: After the reaction is complete, the mixture is worked up, typically by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na2SO4). The crude product is then purified, usually by column chromatography on silica gel or by recrystallization.

Data Presentation

Compound Property Value Reference
Molecular Formula C9H9NO3[6]
Molecular Weight 179.17 g/mol [6]
CAS Number 5023-12-1[6]
Physical Form Solid[6]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification 2_Amino_5_methoxyphenol 2-Amino-5-methoxyphenol Amide_Formation Amide Formation (Base, Solvent) 2_Amino_5_methoxyphenol->Amide_Formation Acyl_Chloride Acyl Chloride Derivative Acyl_Chloride->Amide_Formation Cyclization Cyclization (Dehydrating/Cyclizing Agent) Amide_Formation->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product 6-methoxy-2H-benzo[b]oxazin-3(4H)-one Purification->Final_Product

Caption: General synthetic workflow for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

Troubleshooting_Logic Start Low/No Product Yield Check_Conditions Check Reaction Conditions (Time, Temperature) Start->Check_Conditions Check_Reagents Check Starting Material Purity Start->Check_Reagents Check_Catalyst Evaluate Catalyst/Cyclization Agent Start->Check_Catalyst Ring_Opening Investigate for Ring Opening (Anhydrous Conditions?) Start->Ring_Opening Optimize Optimize Conditions Check_Conditions->Optimize Check_Reagents->Optimize Check_Catalyst->Optimize Ring_Opening->Optimize

Caption: Troubleshooting logic for low product yield in benzoxazinone synthesis.

References

Technical Support Center: Synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one. Our goal is to help you improve the yield and purity of your product through detailed experimental protocols, troubleshooting guides, and data-driven insights.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one?

A1: The most common and direct route for the synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one involves a two-step process. The first step is the N-acylation of 2-amino-5-methoxyphenol with chloroacetyl chloride to form the intermediate, 2-chloro-N-(2-hydroxy-4-methoxyphenyl)acetamide. The second step is an intramolecular Williamson ether synthesis (cyclization) of the intermediate, typically in the presence of a base, to yield the final product.

Q2: I am seeing a low yield of the final product. What are the potential causes?

A2: Low yields can arise from several factors:

  • Incomplete N-acylation: The initial reaction between 2-amino-5-methoxyphenol and chloroacetyl chloride may not have gone to completion.

  • Suboptimal cyclization conditions: The choice of base, solvent, and temperature for the ring-closing step is critical and can significantly impact the yield.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

  • Product loss during workup and purification: The product may be lost during extraction, washing, or crystallization steps.

Q3: What are the common side products I should be aware of?

A3: Potential side products can include:

  • O-acylation product: Chloroacetyl chloride can react with the hydroxyl group of 2-amino-5-methoxyphenol to form an ester, which will not cyclize to the desired product.

  • Polymerization: Under certain conditions, the starting materials or the intermediate can polymerize.

  • Dimerization of the intermediate: The chloroacetamide intermediate could potentially react with another molecule of the aminophenol.

  • Hydrolysis of chloroacetyl chloride: If moisture is present, chloroacetyl chloride can hydrolyze to chloroacetic acid, which will not participate in the desired reaction.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting materials and the appearance of the intermediate and final product. Staining with an appropriate indicator, such as potassium permanganate or iodine, can help visualize the spots.

Q5: What is the best way to purify the final product?

A5: Recrystallization is a common and effective method for purifying 6-methoxy-2H-benzo[b]oxazin-3(4H)-one. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexane. If recrystallization is insufficient, column chromatography on silica gel can be employed.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no formation of the chloroacetamide intermediate Purity of 2-amino-5-methoxyphenol is low.Purify the starting material by recrystallization or column chromatography.
Chloroacetyl chloride is old or has been exposed to moisture.Use freshly distilled or a new bottle of chloroacetyl chloride.
Reaction temperature is too low.The acylation is often performed at low temperatures (0-5 °C) to control exothermicity, but if the reaction is sluggish, it can be allowed to slowly warm to room temperature.
Low yield of the final cyclized product The base used for cyclization is not strong enough or is sterically hindered.Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3).
The reaction temperature for cyclization is too low.Heating the reaction mixture is often necessary to promote intramolecular cyclization. Refluxing in a suitable solvent like acetone or DMF is common.
The solvent is not appropriate for the cyclization step.Aprotic polar solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are generally effective for this type of reaction.
Formation of multiple products (observed by TLC) O-acylation is competing with N-acylation.Perform the N-acylation at a lower temperature and add the chloroacetyl chloride slowly to a solution of the aminophenol.
The reaction conditions are too harsh, leading to decomposition.Reduce the reaction temperature and/or use a milder base for the cyclization step.
Difficulty in isolating the product The product is too soluble in the recrystallization solvent.Try a different solvent or a solvent mixture. Cooling the solution to a lower temperature can also induce crystallization.
The product has oiled out during recrystallization.Try dissolving the oil in a minimum amount of hot solvent and then adding a co-solvent in which the product is less soluble to induce crystallization. Seeding with a small crystal of the pure product can also be helpful.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzoxazinone Synthesis from Analogous Precursors

PrecursorAcylating AgentCyclization ConditionsSolventYield (%)Reference
2-AminophenolChloroacetyl ChlorideK2CO3, refluxAcetone~75-85General procedure
2-Amino-4-chlorophenolChloroacetyl ChlorideNaH, room temp.DMF~80Deduced from similar syntheses
2-Amino-5-nitrophenolChloroacetyl ChlorideEt3N, refluxToluene~65-75Deduced from similar syntheses

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(2-hydroxy-4-methoxyphenyl)acetamide (Intermediate)

Materials:

  • 2-amino-5-methoxyphenol

  • Chloroacetyl chloride

  • Anhydrous acetone

  • Triethylamine or pyridine

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methoxyphenol (1 equivalent) in anhydrous acetone.

  • Cool the flask in an ice bath to 0-5 °C.

  • Add triethylamine or pyridine (1.1 equivalents) to the solution.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water and stir.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the crude intermediate.

Protocol 2: Synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (Final Product)

Materials:

  • 2-chloro-N-(2-hydroxy-4-methoxyphenyl)acetamide (intermediate)

  • Potassium carbonate (K2CO3) or Sodium Hydride (NaH)

  • Anhydrous acetone or dimethylformamide (DMF)

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend the crude intermediate (1 equivalent) and potassium carbonate (1.5-2 equivalents) in anhydrous acetone.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Experimental Workflow

G Synthesis Workflow for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization cluster_2 Workup & Purification Start 2-amino-5-methoxyphenol Reaction1 N-Acylation in Acetone with Triethylamine Start->Reaction1 Reagent1 Chloroacetyl Chloride Reagent1->Reaction1 Intermediate 2-chloro-N-(2-hydroxy-4-methoxyphenyl)acetamide Reaction1->Intermediate Reaction2 Intramolecular Cyclization in Acetone (Reflux) Intermediate->Reaction2 Reagent2 Potassium Carbonate Reagent2->Reaction2 Product 6-methoxy-2H-benzo[b]oxazin-3(4H)-one Reaction2->Product Workup Filtration & Evaporation Product->Workup Purification Recrystallization Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A flowchart illustrating the two-step synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

Troubleshooting Logic

G Troubleshooting Low Yield Start Low Yield Observed CheckTLC Analyze TLC of crude product Start->CheckTLC StartingMaterial Starting material present? CheckTLC->StartingMaterial MultipleSpots Multiple unexpected spots? StartingMaterial->MultipleSpots No OptimizeAcylation Optimize N-acylation: - Check reagent purity - Adjust temperature/time StartingMaterial->OptimizeAcylation Yes OptimizeCyclization Optimize Cyclization: - Stronger/different base - Higher temperature - Different solvent MultipleSpots->OptimizeCyclization Intermediate present, no product SideReactions Side reactions likely. - Lower acylation temp - Milder cyclization base MultipleSpots->SideReactions Yes OptimizeAcylation->OptimizeCyclization Intermediate yield improves PurificationLoss Product loss during purification. - Optimize recrystallization solvent - Consider chromatography OptimizeCyclization->PurificationLoss Yield improves SideReactions->PurificationLoss Purity improves

Caption: A decision tree to guide troubleshooting efforts in case of low product yield.

Technical Support Center: Purification of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one from a typical reaction mixture. The guidance is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude 6-methoxy-2H-benzo[b]oxazin-3(4H)-one?

A1: The most common and effective methods for purifying 6-methoxy-2H-benzo[b]oxazin-3(4H)-one are recrystallization and column chromatography. The choice between these methods often depends on the scale of the reaction and the nature of the impurities.

Q2: What are the likely impurities in a typical synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one?

A2: A common synthetic route involves the reaction of 2-amino-4-methoxyphenol with an acetylating agent like chloroacetyl chloride. Potential impurities include unreacted starting materials (2-amino-4-methoxyphenol), byproducts from side reactions such as O-acylation, and multi-acetylated products.[1] Residual solvents and reagents from the workup are also common.

Q3: My purified product has a low melting point and appears oily. What could be the cause?

A3: A low or broad melting point, or an oily appearance, typically indicates the presence of residual solvent, moisture, or other impurities.[2] Thorough drying under vacuum is recommended. If the issue persists, further purification by recrystallization or column chromatography may be necessary.

Q4: I am having trouble getting my compound to crystallize. What can I do?

A4: If crystallization does not occur, the solution may not be supersaturated.[3] To induce crystallization, you can try scratching the inside of the flask with a glass rod to create nucleation sites, adding a seed crystal of the pure compound, or reducing the solvent volume by slow evaporation.[3] Cooling the solution in an ice bath can also help.[3]

Q5: What is "oiling out" during recrystallization and how can I prevent it?

A5: "Oiling out" is when the compound separates from the solution as a liquid instead of solid crystals.[3] This can happen if the compound's melting point is lower than the solution's temperature or if there are significant impurities.[3] To prevent this, try reheating the solution, adding more solvent, and allowing it to cool more slowly.[3]

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the purification of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not dissolve in hot solvent Incorrect solvent choice.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For benzoxazinone derivatives, ethanol or isopropyl alcohol are often good starting points.[4]
No crystals form upon cooling Solution is not supersaturated; too much solvent was used.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[3] Alternatively, add a co-solvent in which the compound is insoluble (an anti-solvent) dropwise until the solution becomes slightly turbid, then heat to clarify and cool slowly.
Rapid formation of fine powder instead of crystals Solution is too concentrated; cooling is too fast.Reheat the solution to redissolve the solid, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can promote slower cooling and the formation of larger crystals.[3][5]
Product "oils out" Significant impurities present; melting point of the compound is below the boiling point of the solvent.Reheat the mixture to dissolve the oil, add more solvent, and cool slowly.[3] If this fails, purify the crude product by column chromatography before attempting recrystallization.
Low recovery of purified product Compound is significantly soluble in the cold solvent; premature crystallization during hot filtration.Cool the crystallization mixture in an ice bath to minimize solubility in the mother liquor. For hot filtration, use a pre-heated funnel and flask to prevent the product from crystallizing out on the filter paper.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of spots on TLC Inappropriate solvent system (eluent).Systematically vary the polarity of the eluent. A common starting point for benzoxazinone derivatives is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.
Compound does not move from the baseline Eluent is not polar enough.Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in the eluent mixture.
Compound runs with the solvent front Eluent is too polar.Decrease the proportion of the polar solvent in the eluent mixture.
Streaking of spots on the TLC plate Sample is too concentrated; compound is acidic or basic.Dilute the sample before spotting. If the compound has acidic or basic properties, adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can improve the peak shape.
Cracking or channeling of the silica gel column Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude 6-methoxy-2H-benzo[b]oxazin-3(4H)-one in a minimal amount of a potential solvent (e.g., ethanol, isopropyl alcohol) at room temperature. A good solvent will dissolve the compound when heated but not at room temperature.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven to remove any residual solvent.

Column Chromatography Protocol
  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (eluent) that provides good separation of the desired compound from its impurities. A good Rf value for the product is typically between 0.2 and 0.4. A mixture of cyclohexane and ethyl acetate is a common starting point for benzoxazinone derivatives.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If a more polar solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica to the top of the column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any remaining solvent.

Visual Workflow and Logic Diagrams

PurificationWorkflow General Purification Workflow for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one crude_product Crude Reaction Mixture assess_purity Assess Purity (TLC, NMR) crude_product->assess_purity high_purity High Purity? assess_purity->high_purity pure_product Pure Product high_purity->pure_product Yes impurities Significant Impurities? high_purity->impurities No recrystallization Recrystallization recrystallization->pure_product column_chromatography Column Chromatography column_chromatography->pure_product impurities->recrystallization Crystalline Solid impurities->column_chromatography Oily/Amorphous Solid

Caption: A decision-making workflow for the purification of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

TroubleshootingRecrystallization Troubleshooting Recrystallization start Start Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield successful_crystallization Successful Crystallization start->successful_crystallization Concentrate Solution Concentrate Solution no_crystals->Concentrate Solution Action Reheat & Add Solvent Reheat & Add Solvent oiling_out->Reheat & Add Solvent Action Cool in Ice Bath Cool in Ice Bath low_yield->Cool in Ice Bath Action Concentrate Solution->start Retry Reheat & Add Solvent->start Retry Cool in Ice Bath->successful_crystallization

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

Technical Support Center: Stability and Degradation of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the stability and degradation of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one, commonly known as MBOA, in soil.

Frequently Asked Questions (FAQs)

Q1: What is 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (MBOA) and why is its stability in soil important?

A1: 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (MBOA) is a benzoxazinoid, a class of natural compounds found in various plants, including important crops like wheat, maize, and rye.[1][2][3] It is a degradation product of the less stable compound DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one).[1][4][5][6][7] The stability and degradation of MBOA in soil are crucial for understanding its ecological role, such as its allelopathic effects on other plants and its potential as a natural herbicide.[5][8] Its persistence and the formation of transformation products can influence soil health and the performance of subsequent crops.[1][6]

Q2: What is the typical degradation pathway of MBOA in soil?

A2: In soil, MBOA is primarily transformed by microbial activity into 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO).[1][4] AMPO can be further acetylated to form 2-acetylamino-7-methoxy-phenoxazin-3-one (AAMPO).[6] The initial degradation from DIMBOA to MBOA is a rapid process, while the subsequent transformation of MBOA to AMPO is slower.[1][7]

Q3: How long does MBOA persist in soil?

A3: MBOA is more resistant to biodegradation compared to its precursor, DIMBOA.[1][5][7] The half-life (DT50) of MBOA in soil has been reported to be approximately 5.4 days.[6] However, its degradation rate can be influenced by various soil factors. The subsequent degradation product, AMPO, is significantly more persistent, with a reported half-life of over 300 days.[6]

Q4: What are the primary factors influencing the degradation of MBOA in soil?

A4: The degradation of MBOA in soil is influenced by both biotic and abiotic factors. Key factors include:

  • Soil microbial activity: Microorganisms are the primary drivers of MBOA transformation to AMPO.[4][8]

  • Soil type and composition: Different soil types can exhibit varying degradation capacities. For instance, soil from fields cultivated with certain wheat varieties has shown higher degradation rates.[1][5][7]

  • Temperature and pH: These environmental parameters can significantly impact microbial activity and the chemical stability of the compound.[2][4][5]

Troubleshooting Guides

Issue 1: No or very slow degradation of MBOA observed in my soil incubation experiment.

  • Possible Cause 1: Insufficient microbial activity.

    • Troubleshooting Tip: Ensure the soil used is fresh and has not been sterilized, as microbial activity is crucial for MBOA degradation.[4][8] If using stored soil, consider reactivating the microbial community by pre-incubating it at a suitable temperature and moisture content for a few days before starting the experiment.

  • Possible Cause 2: Inappropriate incubation conditions.

    • Troubleshooting Tip: Check the temperature and moisture levels of your incubation setup. Optimal conditions for microbial activity are generally around 20-25°C and a moisture content of 50-60% of the soil's water holding capacity. Extreme temperatures or very dry/waterlogged conditions can inhibit microbial degradation.

  • Possible Cause 3: Short incubation period.

    • Troubleshooting Tip: The half-life of MBOA is several days.[6] Ensure your experiment runs long enough to observe significant degradation. A time-course study with sampling points extending over at least two to three weeks is recommended.

  • Possible Cause 4: Incorrect analytical method.

    • Troubleshooting Tip: Verify your extraction and analytical methods. Ensure complete extraction of MBOA from the soil matrix and that your analytical instrument (e.g., HPLC) is properly calibrated and sensitive enough to detect changes in concentration.

Issue 2: High variability in MBOA concentration between replicate soil samples.

  • Possible Cause 1: Non-homogeneous spiking of MBOA.

    • Troubleshooting Tip: Ensure the MBOA stock solution is evenly applied to the soil. For solid MBOA, it should be dissolved in a suitable solvent and thoroughly mixed with the soil. For liquid application, apply it dropwise and mix the soil extensively to ensure uniform distribution.

  • Possible Cause 2: Heterogeneity of the soil sample.

    • Troubleshooting Tip: Homogenize the bulk soil sample as much as possible before subsampling for your replicates. This includes removing large stones and plant debris and sieving the soil.

  • Possible Cause 3: Inconsistent extraction efficiency.

    • Troubleshooting Tip: Standardize your extraction protocol. Use a consistent soil-to-solvent ratio, extraction time, and agitation method for all samples. Performing recovery experiments with spiked sterile soil can help determine and correct for extraction efficiency.

Issue 3: Difficulty in detecting the degradation product AMPO.

  • Possible Cause 1: AMPO concentration is below the detection limit.

    • Troubleshooting Tip: The formation of AMPO is a slower process.[1] Extend the incubation time to allow for sufficient accumulation of the degradation product. You may also need to concentrate your soil extract before analysis to increase the concentration of AMPO.

  • Possible Cause 2: Inappropriate analytical conditions for AMPO.

    • Troubleshooting Tip: Optimize your HPLC method to separate and detect both MBOA and AMPO. They may have different retention times and require different detection wavelengths for optimal sensitivity. Check literature for established analytical methods for both compounds.[2]

  • Possible Cause 3: Strong binding of AMPO to soil particles.

    • Troubleshooting Tip: AMPO, being a more polar molecule, might bind more strongly to soil organic matter or clay particles. Experiment with different extraction solvents or solvent mixtures to improve its recovery from the soil matrix.

Data Presentation

Table 1: Degradation Kinetics of MBOA and its Precursor/Products in Soil

CompoundHalf-life (DT50)Key Transformation ProductReference
DIMBOA~31 hoursMBOA[1][7]
MBOA~5.4 daysAMPO[6]
AMPO~321.5 days-[6]

Experimental Protocols

1. Soil Incubation Study for MBOA Degradation

  • Objective: To determine the degradation rate of MBOA in a specific soil type under controlled laboratory conditions.

  • Materials:

    • Freshly collected soil, sieved (e.g., 2 mm mesh).

    • 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (MBOA) standard.

    • A suitable solvent for MBOA (e.g., methanol or acetone).

    • Incubator.

    • Beakers or flasks for incubation.

    • Analytical balance.

  • Procedure:

    • Soil Preparation: Determine the water holding capacity (WHC) of the soil. Adjust the moisture content of the soil to 50-60% of its WHC.

    • Spiking: Prepare a stock solution of MBOA in a suitable solvent. Add the required amount of the stock solution to the soil to achieve the desired initial concentration. Mix thoroughly to ensure even distribution. Allow the solvent to evaporate in a fume hood.

    • Incubation: Place a known amount of the spiked soil (e.g., 50 g) into each incubation vessel. Cover the vessels with a perforated lid or parafilm to allow gas exchange while minimizing moisture loss.

    • Sampling: Place the vessels in an incubator at a constant temperature (e.g., 25°C) in the dark.[2] Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 2, 4, 7, 14, and 21 days).

    • Sample Storage: Store the collected soil samples at -20°C until extraction and analysis.

2. Extraction and HPLC Analysis of MBOA and AMPO from Soil

  • Objective: To extract and quantify the concentration of MBOA and its degradation product AMPO from soil samples.

  • Materials:

    • Soil samples from the incubation study.

    • Extraction solvent (e.g., methanol/water mixture, acetonitrile).

    • Centrifuge.

    • Syringe filters (e.g., 0.45 µm).

    • HPLC system with a suitable detector (e.g., DAD or UV-Vis).

    • Reversed-phase C18 column.

    • Mobile phase (e.g., gradient of water with 1% acetic acid and methanol with 1% acetic acid).[2]

    • MBOA and AMPO analytical standards.

  • Procedure:

    • Extraction:

      • Weigh a subsample of the soil (e.g., 10 g) into a centrifuge tube.

      • Add a known volume of the extraction solvent (e.g., 20 mL).

      • Shake or vortex the mixture for a specified time (e.g., 1-2 hours).

      • Centrifuge the mixture to separate the soil particles from the supernatant.

    • Sample Preparation for HPLC:

      • Carefully collect the supernatant.

      • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • HPLC Analysis:

      • Inject a known volume of the filtered extract (e.g., 20 µL) into the HPLC system.

      • Run the analysis using a pre-established method with a suitable gradient elution program to separate MBOA and AMPO.[2]

      • Detect the compounds at their respective maximum absorbance wavelengths.

    • Quantification:

      • Prepare a calibration curve using analytical standards of MBOA and AMPO.

      • Quantify the concentration of each compound in the soil extracts by comparing their peak areas to the calibration curve.

Visualizations

degradation_pathway DIMBOA DIMBOA (2,4-dihydroxy-7-methoxy- (2H)-1,4-benzoxazin-3(4H)-one) MBOA MBOA (6-methoxy-2H-benzo[b]oxazin-3(4H)-one) DIMBOA->MBOA Rapid degradation (t½ ≈ 31 h) AMPO AMPO (2-amino-7-methoxy- 3H-phenoxazin-3-one) MBOA->AMPO Microbial transformation (t½ ≈ 5.4 d) AAMPO AAMPO (2-acetylamino-7-methoxy- 3H-phenoxazin-3-one) AMPO->AAMPO Acetylation

Caption: Degradation pathway of DIMBOA to MBOA and its subsequent transformation in soil.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis soil_prep Soil Preparation (Sieving, Moisture Adjustment) spiking Spiking with MBOA soil_prep->spiking incubation Controlled Incubation (Temperature, Time) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction hplc HPLC Analysis extraction->hplc quantification Quantification hplc->quantification

Caption: A typical experimental workflow for studying the degradation of MBOA in soil.

References

Technical Support Center: Photostability of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the photostability testing of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory guidelines for photostability testing?

A1: Photostability testing should be conducted according to the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products".[1][2][3] This guideline outlines the requirements for the light sources, exposure levels, and overall testing procedure.

Q2: What is the difference between forced degradation and confirmatory photostability studies?

A2: Forced degradation studies are designed to evaluate the overall photosensitivity of a material to develop and validate analytical methods and to elucidate degradation pathways.[3][4] These studies often use more extreme conditions than confirmatory studies. Confirmatory studies are performed under standardized conditions to establish the photostability characteristics of the substance and to determine the need for light-resistant packaging or specific labeling.[3][4]

Q3: What are the recommended light sources and exposure levels for confirmatory photostability testing?

A3: The ICH Q1B guideline specifies that samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UVA) light.[3][5] A calibrated and qualified photostability chamber equipped with a xenon lamp or a combination of cool white fluorescent and near UV lamps is typically used.

Q4: How should I prepare my samples for photostability testing?

A4: For the drug substance, a thin layer of the solid material should be placed in a chemically inert and transparent container.[3][6] For solutions, the substance should be dissolved in an appropriate inert solvent and placed in a transparent container. A dark control sample, protected from light (e.g., wrapped in aluminum foil), should always be included to differentiate between light-induced and thermally-induced degradation.[3]

Troubleshooting Guide

Issue 1: High variability in degradation results between replicate samples.

  • Possible Cause: Uneven light exposure across the sample surface.

    • Troubleshooting Step: Ensure that the sample is spread in a thin, even layer. For solid samples, consider using specialized sample holders that ensure a consistent depth.[6]

  • Possible Cause: Inconsistent sample preparation.

    • Troubleshooting Step: Review the sample preparation protocol to ensure consistency in solvent purity, concentration, and handling.

  • Possible Cause: Fluctuation in the light source intensity.

    • Troubleshooting Step: Verify the calibration and qualification of the photostability chamber. Use a validated chemical actinometric system or calibrated radiometers/lux meters to ensure consistent light exposure.[4]

Issue 2: Significant degradation observed in the dark control sample.

  • Possible Cause: Thermal instability of the compound.

    • Troubleshooting Step: Investigate the thermal stability of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one at the temperature of the photostability chamber. If the compound is thermally labile, this will need to be addressed in the overall stability assessment.

  • Possible Cause: Interaction with the container or solvent.

    • Troubleshooting Step: Ensure that the container and solvent are truly inert and do not react with the compound. Conduct compatibility studies if necessary.

Issue 3: No degradation is observed even after extended exposure in forced degradation studies.

  • Possible Cause: The compound is highly photostable.

    • Troubleshooting Step: While this is a positive outcome, it's important to ensure that the exposure conditions were adequate. Confirm the light source intensity and duration.

  • Possible Cause: The analytical method is not stability-indicating.

    • Troubleshooting Step: The analytical method, typically HPLC, must be able to separate the parent compound from any potential photodegradants. The method should be validated to demonstrate specificity for the intact drug substance.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one in Solution
  • Solution Preparation: Prepare a 1.0 mg/mL solution of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one in a 1:1 (v/v) mixture of acetonitrile and water.

  • Sample Exposure: Transfer 10 mL of the solution into a transparent, chemically inert container (e.g., quartz cuvette).

  • Dark Control: Prepare an identical sample and wrap the container completely in aluminum foil.

  • Irradiation: Place both the sample and the dark control in a photostability chamber. Expose the samples to a high-intensity light source (e.g., xenon lamp) with a defined spectral output. The exposure duration should be sufficient to achieve noticeable degradation (e.g., 10-20% loss of the parent compound).

  • Analysis: At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples. Analyze the samples by a validated stability-indicating HPLC-UV method.

  • Data Evaluation: Determine the percentage of degradation and identify any major degradation products.

Protocol 2: Confirmatory Photostability Study of Solid 6-methoxy-2H-benzo[b]oxazin-3(4H)-one
  • Sample Preparation: Spread a thin layer (approximately 1-2 mm) of solid 6-methoxy-2H-benzo[b]oxazin-3(4H)-one in a suitable transparent container (e.g., a petri dish).

  • Dark Control: Prepare an identical sample and wrap it securely in aluminum foil.

  • Irradiation: Place both samples in a qualified photostability chamber. Expose them to a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter.

  • Analysis: After the exposure is complete, collect the solid material from both the exposed and dark control samples. Prepare solutions of each and analyze by a validated stability-indicating HPLC-UV method. Assess for any changes in physical properties (e.g., color, appearance).

  • Data Evaluation: Compare the assay and impurity profiles of the exposed sample to the dark control.

Data Presentation

Table 1: Forced Photodegradation of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one in Solution

Exposure Time (hours)Parent Compound Remaining (%) (Exposed Sample)Parent Compound Remaining (%) (Dark Control)Total Impurities (%) (Exposed Sample)
0100.0100.0< 0.1
492.599.87.5
885.299.714.8
1278.199.621.9
2465.499.534.6

Table 2: Confirmatory Photostability of Solid 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

ConditionAssay (%)Impurity A (%)Impurity B (%)Total Impurities (%)Physical Appearance
Initial99.8< 0.05< 0.050.08White to off-white powder
Dark Control99.7< 0.05< 0.050.09No change
Exposed Sample98.20.850.451.5Slight yellowish tint

Visualizations

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_evaluation Data Evaluation prep_solid Solid Drug Substance confirmatory_study Confirmatory Study prep_solid->confirmatory_study dark_control Dark Control prep_solid->dark_control prep_solution Drug Substance in Solution forced_degradation Forced Degradation prep_solution->forced_degradation prep_solution->dark_control hplc Stability-Indicating HPLC forced_degradation->hplc confirmatory_study->hplc physical Physical Characterization confirmatory_study->physical dark_control->hplc assess Assess Photostability hplc->assess pathway Elucidate Degradation Pathway hplc->pathway physical->assess

Caption: Workflow for Photostability Testing.

Degradation_Pathway cluster_products Potential Photodegradation Products parent 6-methoxy-2H-benzo[b]oxazin-3(4H)-one product_a Impurity A (e.g., Ring Opening Product) parent->product_a product_b Impurity B (e.g., N-dealkylation) parent->product_b product_c Polymeric Species product_a->product_c

References

solubility issues of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6-methoxy-2H-benzo[b]oxazin-3(4H)-one in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one?

Based on available data, the key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol
Appearance Solid
CAS Number 5023-12-1[1]

Q2: In which solvents is 6-methoxy-2H-benzo[b]oxazin-3(4H)-one expected to be soluble?

While explicit quantitative solubility data for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one is limited, its chemical structure suggests it is a hydrophobic compound. Therefore, it is expected to have low solubility in aqueous solutions and higher solubility in organic solvents. For a structurally similar compound, 2H-1,4-Benzoxazin-3(4H)-one, a solubility of 25 mg/mL in methanol has been reported[2]. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds for biological assays.

Q3: What are the common causes of precipitation of this compound in biological assays?

Precipitation of hydrophobic compounds like 6-methoxy-2H-benzo[b]oxazin-3(4H)-one in aqueous-based biological assays is a frequent issue. The primary causes include:

  • Low Aqueous Solubility: The compound's inherent hydrophobicity leads to poor solubility in buffers and cell culture media.

  • "Crashing Out": When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous medium, the rapid change in solvent polarity can cause the compound to precipitate.

  • High Final Concentration: The desired final concentration in the assay may exceed the compound's maximum aqueous solubility.

  • Temperature Effects: Changes in temperature, such as moving from room temperature to 37°C, can affect solubility.

  • Media Components: Interactions with salts, proteins, and other components in complex media can reduce solubility.

  • pH Shifts: Changes in the pH of the medium can alter the ionization state and solubility of the compound.

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon addition to aqueous buffer or media.
Potential Cause Troubleshooting Step
Solvent Shock 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Create an intermediate dilution of the stock in pre-warmed (37°C) media or buffer. 3. Add the intermediate dilution dropwise to the final volume of media while gently vortexing.
Concentration Exceeds Solubility 1. Reduce the final working concentration of the compound. 2. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Media Temperature Always use pre-warmed (37°C) media or buffer for dilutions.
Issue 2: Compound precipitates over time during incubation.
Potential Cause Troubleshooting Step
Delayed Precipitation 1. Reduce the final concentration of the compound in the assay. 2. Decrease the final percentage of DMSO in the assay, as higher concentrations can sometimes promote precipitation over time.
Compound Instability 1. Assess the stability of the compound in your assay medium at 37°C over the desired time course. 2. Consider preparing fresh compound-containing media for long-term experiments.
Interaction with Serum Proteins If using serum-containing media, try reducing the serum percentage or using a serum-free formulation to see if precipitation is affected.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Accurately weigh the desired amount of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) or brief sonication may be used to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determining Maximum Aqueous Solubility
  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 100 mM).

  • In a series of microcentrifuge tubes, prepare serial dilutions of the stock solution into your biological buffer or cell culture medium.

  • Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles).

  • Incubate the tubes under your experimental conditions (e.g., 37°C) for a relevant period.

  • After incubation, re-examine the solutions for any delayed precipitation.

  • The highest concentration that remains clear is the approximate maximum soluble concentration under those conditions.

Signaling Pathways and Experimental Workflows

Derivatives of the 2H-benzo[b][3][4]oxazin-3(4H)-one scaffold have been reported to exhibit anticancer properties, potentially through the inhibition of the PI3K/Akt/mTOR signaling pathway and the induction of autophagy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis EIF4EBP1->Protein_Synthesis Benzoxazinone 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (and derivatives) Benzoxazinone->PI3K Inhibits Benzoxazinone->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by benzoxazinone derivatives.

Autophagy_Induction_Workflow Start A549 Lung Cancer Cells Treatment Treat with 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives Start->Treatment Autophagy_Induction Induction of Autophagy Treatment->Autophagy_Induction Cell_Cycle_Arrest Cell Cycle Arrest Treatment->Cell_Cycle_Arrest Growth_Suppression Suppression of Cell Growth Autophagy_Induction->Growth_Suppression Cell_Cycle_Arrest->Growth_Suppression

Caption: Experimental workflow for evaluating the anticancer effects of benzoxazinone derivatives.[3]

References

Technical Support Center: Synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one?

The most common laboratory synthesis involves a two-step process starting from 2-amino-5-methoxyphenol. The first step is the N-acylation of the amino group with chloroacetyl chloride to form the intermediate, N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide. This is followed by an intramolecular Williamson ether synthesis (cyclization) under basic conditions to yield the final product.

Q2: What are the most common byproducts in this synthesis?

The primary byproducts arise from the competing O-acylation of the phenolic hydroxyl group of 2-amino-5-methoxyphenol. This leads to the formation of the isomeric O-acylated intermediate, 2-amino-5-methoxyphenyl 2-chloroacetate. During the subsequent cyclization step, this isomer may not react or may lead to other impurities. Incomplete cyclization of the desired N-acylated intermediate can also leave unreacted N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide in the final product mixture. Additionally, hydrolysis of the benzoxazinone ring can occur, especially under harsh basic or acidic conditions.

Q3: How can I minimize the formation of the O-acylated byproduct?

The selectivity of N-acylation over O-acylation is a critical factor. Generally, the amino group is more nucleophilic than the hydroxyl group, favoring N-acylation under neutral or slightly basic conditions.[1] Employing a suitable base and controlling the reaction temperature are crucial. Some strategies include:

  • Choice of Base: Using a non-nucleophilic, sterically hindered base can favor N-acylation.

  • Reaction Temperature: Lowering the reaction temperature during the addition of chloroacetyl chloride can enhance the selectivity towards N-acylation.

  • pH Control: Maintaining a neutral to slightly basic pH can be beneficial. Strongly basic conditions can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and promoting O-acylation.

Q4: What analytical techniques are recommended for identifying the main product and byproducts?

A combination of chromatographic and spectroscopic techniques is essential for a thorough analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for separating and quantifying the desired product, starting materials, and byproducts. A reverse-phase C18 column is typically suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of the final product and any isolated byproducts.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Final Product 1. Incomplete N-acylation. 2. Predominant O-acylation. 3. Incomplete cyclization. 4. Product loss during workup or purification.1. Monitor the acylation step by TLC or HPLC to ensure complete consumption of the starting aminophenol. 2. Re-evaluate the reaction conditions for the acylation step (see FAQ 3). Consider using a different base or lowering the reaction temperature. 3. Ensure sufficient reaction time and an appropriate temperature for the cyclization step. Confirm the complete consumption of the N-acylated intermediate. 4. Optimize extraction and purification procedures. Consider using column chromatography for purification if crystallization is inefficient.
Presence of Multiple Spots on TLC/Peaks in HPLC 1. Formation of O-acylated byproduct. 2. Unreacted N-acylated intermediate. 3. Unreacted 2-amino-5-methoxyphenol. 4. Hydrolysis of the product.1. Modify acylation conditions to favor N-acylation. 2. Ensure cyclization reaction goes to completion. 3. Confirm complete conversion during the acylation step. 4. Avoid harsh acidic or basic conditions during workup and purification.
Difficulty in Purifying the Final Product Co-elution or co-crystallization of the desired product with byproducts.1. Optimize the HPLC method for better separation of the product and impurities. This may involve adjusting the mobile phase composition, gradient, or using a different column. 2. If using crystallization, try different solvent systems. Column chromatography with a suitable solvent system is often effective for separating isomers.

Data Presentation

Table 1: Theoretical and Observed Analytical Data for Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) 1H NMR (DMSO-d6, δ ppm) 13C NMR (DMSO-d6, δ ppm)
6-methoxy-2H-benzo[b]oxazin-3(4H)-one C9H9NO3179.17~10.5 (s, 1H, NH), ~7.0-6.5 (m, 3H, Ar-H), ~4.5 (s, 2H, O-CH2), ~3.7 (s, 3H, OCH3)~165 (C=O), ~155 (C-O), ~145 (C-N), ~115, ~110, ~105 (Ar-C), ~68 (O-CH2), ~55 (OCH3)
N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide (N-acylated byproduct) C9H10ClNO3215.63~9.5 (s, 1H, NH), ~9.0 (s, 1H, OH), ~7.0-6.4 (m, 3H, Ar-H), ~4.2 (s, 2H, Cl-CH2), ~3.7 (s, 3H, OCH3)[2]~165 (C=O), ~155 (C-O), ~150 (C-OH), ~120, ~110, ~105 (Ar-C), ~55 (OCH3), ~43 (Cl-CH2)[2]
2-amino-5-methoxyphenyl 2-chloroacetate (O-acylated byproduct) C9H10ClNO3215.63~7.0-6.5 (m, 3H, Ar-H), ~5.0 (br s, 2H, NH2), ~4.4 (s, 2H, Cl-CH2), ~3.7 (s, 3H, OCH3)~168 (C=O), ~150 (C-O), ~140 (C-N), ~120, ~115, ~110 (Ar-C), ~55 (OCH3), ~41 (Cl-CH2)
2-amino-5-methoxyphenol (Starting Material) C7H9NO2139.15~8.5 (s, 1H, OH), ~6.5-6.0 (m, 3H, Ar-H), ~4.5 (br s, 2H, NH2), ~3.6 (s, 3H, OCH3)~150 (C-O), ~140 (C-OH), ~130 (C-N), ~105, ~100, ~98 (Ar-C), ~55 (OCH3)

Note: The NMR data provided are approximate and may vary depending on the solvent and instrument used. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

  • N-Acylation:

    • Dissolve 2-amino-5-methoxyphenol (1 equivalent) in a suitable solvent (e.g., acetone, THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a base (e.g., triethylamine, 1.1 equivalents) to the solution.

    • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent to the reaction mixture over 30-60 minutes, maintaining the temperature below 5 °C.[3]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting aminophenol is consumed.

  • Cyclization:

    • To the reaction mixture containing the N-acylated intermediate, add a base (e.g., potassium carbonate, 2 equivalents).

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the disappearance of the intermediate by TLC or HPLC.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: HPLC Method for Reaction Monitoring and Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient could be 10-90% B over 20 minutes. The gradient should be optimized to achieve good separation of all components.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm or 280 nm.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

This is a general method and may require optimization for specific instrumentation and separation requirements.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Materials cluster_acylation Acylation Step cluster_cyclization Cyclization Step 2-amino-5-methoxyphenol 2-amino-5-methoxyphenol N-acylated N-(2-hydroxy-4-methoxyphenyl) -2-chloroacetamide (Desired Intermediate) 2-amino-5-methoxyphenol->N-acylated N-acylation (Major Pathway) O-acylated 2-amino-5-methoxyphenyl 2-chloroacetate (Byproduct) 2-amino-5-methoxyphenol->O-acylated O-acylation (Minor Pathway) Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->N-acylated Chloroacetyl_chloride->O-acylated Final_Product 6-methoxy-2H-benzo[b]oxazin-3(4H)-one N-acylated->Final_Product Intramolecular Cyclization

Caption: Synthetic pathway for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one highlighting the formation of the desired N-acylated intermediate and the O-acylated byproduct.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Reaction Mixture by HPLC/TLC Start->Analyze Identify Identify Major Impurity Analyze->Identify Unreacted_SM Unreacted Starting Material Identify->Unreacted_SM Starting Material O-acylated_byproduct O-acylated Byproduct Identify->O-acylated_byproduct O-acylated Isomer N-acylated_intermediate Unreacted N-acylated Intermediate Identify->N-acylated_intermediate N-acylated Intermediate Other_impurities Other Impurities Identify->Other_impurities Unknowns Optimize_acylation Optimize Acylation: - Increase reaction time/temp - Check reagent purity Unreacted_SM->Optimize_acylation Optimize_selectivity Optimize Selectivity: - Lower temperature - Change base - Control pH O-acylated_byproduct->Optimize_selectivity Optimize_cyclization Optimize Cyclization: - Increase reaction time/temp - Check base stoichiometry N-acylated_intermediate->Optimize_cyclization Optimize_workup Optimize Workup/ Purification Other_impurities->Optimize_workup

Caption: A troubleshooting workflow for identifying issues and optimizing the synthesis of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

References

Technical Support Center: Optimizing N-Alkylation of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

This section offers solutions to common problems encountered during the N-alkylation of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

Question: My N-alkylation reaction is showing low to no yield. What are the potential causes and how can I improve the conversion?

Answer: Low yields in the N-alkylation of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one can arise from several factors, primarily related to incomplete deprotonation of the lactam nitrogen, insufficient reactivity of the alkylating agent, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Evaluate the Base and Solvent System: The choice of base and solvent is critical for efficient deprotonation of the benzoxazinone nitrogen.

    • Strong Bases: For complete deprotonation, especially with less reactive alkylating agents, consider using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[1][2]

    • Weaker Bases: In many cases, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly with more reactive alkylating agents.[1][3] Cs₂CO₃ is often reported to be highly effective.[1]

    • Solvent Choice: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly used as they effectively dissolve the reactants.[1] The choice of solvent can significantly influence the reaction rate and yield.[1] Ensure the solvent is anhydrous, as moisture can quench strong bases.[2]

  • Assess the Alkylating Agent: The reactivity of the alkylating agent plays a crucial role.

    • Leaving Group: The reactivity of alkyl halides follows the order: I > Br > Cl.[1] If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

    • Purity: Ensure the alkylating agent is pure and has not degraded.

  • Optimize Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[3] However, excessively high temperatures can lead to decomposition.[4] Gradually increase the temperature while monitoring the reaction progress.

  • Consider Catalytic Additives: In some cases, adding a catalytic amount of potassium iodide (KI) can enhance the reaction rate, especially when using alkyl chlorides or bromides.[5]

Question: My reaction is producing a significant amount of O-alkylated byproduct. How can I improve the selectivity for N-alkylation?

Answer: The formation of the O-alkylated isomer is a common side reaction with lactams, which are ambident nucleophiles.[6] The regioselectivity between N- and O-alkylation is highly dependent on the reaction conditions.[6]

Strategies to Favor N-Alkylation:

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or THF generally favor N-alkylation.[6]

  • Base and Counter-ion: The choice of base and its corresponding counter-ion can influence the reaction outcome. While specific rules can be complex, empirical screening of bases like NaH, K₂CO₃, and Cs₂CO₃ is recommended.

  • Reaction Temperature: The effect of temperature on selectivity can vary. It is advisable to run the reaction at different temperatures (e.g., room temperature, 60 °C, 80 °C) to determine the optimal condition for N-alkylation.

Question: I am observing the formation of multiple products, possibly from side reactions or decomposition. How can I minimize these?

Answer: Besides O-alkylation, other side reactions or decomposition of starting materials or products can occur, especially under harsh conditions.

Mitigation Strategies:

  • Inert Atmosphere: For reactions employing strong, air-sensitive bases like NaH, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the base and other reagents.[2]

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the alkylating agent.[3] A large excess may lead to unwanted side reactions.

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile and potentially reduce side reactions.[1][3]

  • Monitor Reaction Progress: Closely monitor the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.[1][3]

Data Presentation

Table 1: Common Bases and Solvents for N-Alkylation

BaseCommon SolventsTypical Temperature Range (°C)Notes
Sodium Hydride (NaH)THF, DMF0 to Room Temperature (addition), then Room Temperature to 80°CRequires anhydrous conditions and an inert atmosphere.[1][2]
Potassium Carbonate (K₂CO₃)DMF, Acetonitrile, AcetoneRoom Temperature to 100°CA common and cost-effective choice.[3][7]
Cesium Carbonate (Cs₂CO₃)DMF, AcetonitrileRoom Temperature to 80°COften provides higher yields and rates compared to K₂CO₃.[1][3]
Potassium Hydroxide (KOH)DMSO, DMFRoom Temperature to 100°CA strong base that can also be effective.[1]

Table 2: Reactivity of Alkylating Agents

Alkylating Agent TypeGeneral Reactivity Order
Alkyl HalidesR-I > R-Br > R-Cl
Alkyl SulfonatesR-OTs (tosylate), R-OMs (mesylate) are also highly reactive.

Experimental Protocols

General Protocol for N-Alkylation using Sodium Hydride

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Solvent Addition: Add anhydrous DMF (or THF) to the flask and cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension.

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating (e.g., 50-60 °C) may be required depending on the reactivity of the alkylating agent.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[2] Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for N-Alkylation using Potassium Carbonate

  • Reaction Setup: To a round-bottom flask, add 6-methoxy-2H-benzo[b]oxazin-3(4H)-one (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).[3]

  • Solvent and Alkylating Agent Addition: Add DMF (or acetonitrile) followed by the alkylating agent (1.2 equivalents).[3]

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).[3] Monitor the reaction progress by TLC.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[1] Dilute the filtrate with water and extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow start Start: N-Alkylation of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one low_yield Low or No Yield? start->low_yield side_reactions Side Reactions Observed? (e.g., O-alkylation) low_yield->side_reactions No check_base_solvent Optimize Base & Solvent - Stronger base (NaH)? - Anhydrous conditions? - Different solvent (DMF, DMSO)? low_yield->check_base_solvent Yes purification_issue Purification Issues? side_reactions->purification_issue No change_solvent Modify Solvent - Use polar aprotic (DMF, THF)? side_reactions->change_solvent Yes success Successful Reaction purification_issue->success No chromatography Optimize Chromatography - Adjust solvent system for column? - Recrystallization? purification_issue->chromatography Yes check_alkylating_agent Assess Alkylating Agent - More reactive halide (I > Br > Cl)? - Check purity? check_base_solvent->check_alkylating_agent optimize_temp Optimize Temperature - Increase temperature gradually? check_alkylating_agent->optimize_temp add_catalyst Consider Additive - Catalytic KI? optimize_temp->add_catalyst add_catalyst->start Re-run Experiment screen_bases Screen Bases - Try K2CO3, Cs2CO3, or NaH? change_solvent->screen_bases adjust_temp Adjust Temperature - Lower temperature to improve selectivity? screen_bases->adjust_temp control_addition Control Reagent Addition - Slow, dropwise addition of alkylating agent? adjust_temp->control_addition control_addition->start Re-run Experiment chromatography->success

References

Technical Support Center: Immunoassay Cross-Reactivity of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for cross-reactivity of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one in immunoassays. Given the absence of specific cross-reactivity data for this compound in the scientific literature, this resource focuses on the underlying principles of immunoassay cross-reactivity, methods for its assessment, and troubleshooting strategies for unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity and why is it a concern for small molecules like 6-methoxy-2H-benzo[b]oxazin-3(4H)-one?

A1: Immunoassay cross-reactivity is the phenomenon where an antibody binds to a molecule that is structurally similar, but not identical, to the target analyte the antibody was designed to detect.[1] This is a significant concern for small molecules because even minor structural similarities can lead to unintended binding, resulting in false-positive or inaccurate quantitative results. For 6-methoxy-2H-benzo[b]oxazin-3(4H)-one, any compound sharing its core benzoxazinone structure or possessing similar functional groups could potentially cross-react.

Q2: Is there any published data on the cross-reactivity of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one in specific immunoassays?

A2: Currently, there is no specific data in the peer-reviewed literature detailing the cross-reactivity profile of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one in any commercially available or research-based immunoassay. Therefore, its potential for cross-reactivity must be inferred from the general principles of antibody-antigen interactions and data from structurally related compounds.

Q3: What structural features of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one might contribute to cross-reactivity?

A3: The key structural features that could lead to cross-reactivity include:

  • The Benzoxazinone Core: The fundamental heterocyclic ring system is a primary determinant of antibody recognition.

  • The Methoxy Group: This functional group on the benzene ring can influence antibody binding.

  • The Lactam Group: The cyclic amide within the oxazinone ring is another potential epitope.

Any compound that shares one or more of these features could potentially be recognized by an antibody designed to detect 6-methoxy-2H-benzo[b]oxazin-3(4H)-one, or conversely, this molecule could cross-react in an immunoassay for a structurally similar compound.

Q4: How can I determine if my immunoassay is affected by cross-reactivity from 6-methoxy-2H-benzo[b]oxazin-3(4H)-one or a related compound?

A4: The most direct method is to perform a cross-reactivity assessment. This typically involves a competitive immunoassay where you test the ability of the suspected cross-reactant to displace the intended analyte. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide for Unexpected Immunoassay Results

Unexpected or inconsistent results in your immunoassay could be a sign of cross-reactivity. This guide provides a step-by-step approach to troubleshooting.

Issue: Higher than expected signal or false-positive results.

This could indicate that a compound in your sample is cross-reacting with the assay's antibody.

Troubleshooting Steps:

  • Sample Matrix Review:

    • Analyze the composition of your sample matrix. Are there any known metabolites of your target compound or other structurally similar molecules present?

    • Consider any medications or treatments administered in preclinical or clinical studies, as these are common sources of cross-reacting molecules. For instance, quetiapine, which is structurally similar to tricyclic antidepressants (TCAs), has been shown to cause false-positive results in TCA immunoassays.[2][3][4][5]

  • Serial Dilution:

    • Perform a serial dilution of your sample. If the results do not decrease linearly with dilution, it may suggest the presence of a cross-reacting substance with a different binding affinity than the target analyte.

  • Spike and Recovery:

    • Spike a known concentration of your target analyte into the sample matrix and a control matrix. A significant difference in the recovery of the spiked analyte between the two matrices can indicate interference, which may be due to cross-reactivity.

  • Confirmation with an Alternative Method:

    • Whenever possible, confirm your immunoassay results with a different analytical method that relies on a different principle of detection, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is the gold standard for confirming the presence and concentration of a specific analyte.

Illustrative Cross-Reactivity Data

While no specific data exists for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one, the following table provides examples of cross-reactivity observed in immunoassays for other classes of compounds with structural similarities. This data is intended to be illustrative of the concept.

Immunoassay TargetCross-ReactantStructural SimilarityObserved Cross-ReactivityReference
Tricyclic Antidepressants (TCAs)QuetiapineShared tricyclic core structurePositive results in some TCA immunoassays at therapeutic and overdose concentrations.[2][3][4][5]
BenzodiazepinesOxaprozinStructurally unrelated, but causes interference.Can produce false-positive results in some benzodiazepine immunoassays.[6]
BenzodiazepinesSertralineStructurally unrelated, but causes interference.Known to cause false-positive results for benzodiazepines in some immunoassays.[6]

Experimental Protocols

Protocol: Assessing Cross-Reactivity using Competitive ELISA

This protocol outlines the procedure to determine the cross-reactivity of a compound in a competitive ELISA format. The key metric is the IC50, which is the concentration of the analyte or cross-reactant that causes a 50% reduction in the assay signal.

1. Reagent Preparation:

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA).

  • Assay Buffer: PBS with 0.1% BSA and 0.05% Tween-20.

  • Analyte-Enzyme Conjugate: Your target analyte conjugated to an enzyme like Horseradish Peroxidase (HRP).

  • Primary Antibody: Antibody specific to your target analyte.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) for HRP.

  • Stop Solution: 2 M Sulfuric Acid.

  • Test Compounds: Your target analyte and the suspected cross-reacting compound(s), including 6-methoxy-2H-benzo[b]oxazin-3(4H)-one.

2. Procedure:

  • Plate Coating:

    • Dilute the primary antibody to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of your target analyte (standard curve) and the suspected cross-reacting compound(s) in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the diluted analyte-enzyme conjugate.

    • Transfer 100 µL of these mixtures to the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the logarithm of the concentration for both the target analyte and the test compounds.

    • Determine the IC50 value for each compound using a four-parameter logistic curve fit.[7]

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizations

G Potential for Immunoassay Cross-Reactivity cluster_0 Target Analyte cluster_1 Structurally Similar Compounds A 6-methoxy-2H-benzo[b]oxazin-3(4H)-one Assay Immunoassay Antibody A->Assay Specific Binding B Benzoxazinone Analogs B->Assay Potential Cross-Reactivity C Other Methoxy-Aromatic Compounds C->Assay Potential Cross-Reactivity D Metabolites D->Assay Potential Cross-Reactivity

Caption: Structural similarity can lead to cross-reactivity.

G Competitive ELISA Workflow start Coat plate with antibody wash1 Wash and Block start->wash1 compete Add sample/standard and enzyme-conjugated analyte wash1->compete wash2 Wash compete->wash2 develop Add substrate and incubate wash2->develop stop Stop reaction develop->stop read Read absorbance stop->read

Caption: Workflow for a competitive ELISA experiment.

G Troubleshooting Unexpected Immunoassay Results start Unexpected Result (e.g., False Positive) q1 Review Sample Matrix for Interfering Compounds? start->q1 a1_yes Identify potential cross-reactants q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Perform Serial Dilution. Is it linear? a1_yes->q2 a1_no->q2 a2_no Cross-reactivity likely q2->a2_no No a2_yes Proceed to next step q2->a2_yes Yes end_cr Perform Cross-Reactivity Assay a2_no->end_cr q3 Confirm with Alternative Method (e.g., LC-MS/MS) a2_yes->q3 a3_discrepant Immunoassay result is likely a false positive q3->a3_discrepant Discrepant a3_concordant Result is likely a true positive q3->a3_concordant Concordant a3_discrepant->end_cr end_true Result Confirmed a3_concordant->end_true

Caption: A logical approach to troubleshooting unexpected results.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of 6-Methoxy-2-benzoxazolinone (MBOA) and its Precursor, DIMBOA

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial confusion may arise from the various names used for the compound of interest. It is important to clarify that 6-methoxy-2H-benzo[b]oxazin-3(4H)-one is a less common synonym for 6-methoxy-2-benzoxazolinone , which is widely known by its acronym, MBOA . This guide will use the common acronym MBOA for clarity. As a direct comparative analysis of a compound with itself is not feasible, this guide will provide a comparative analysis of MBOA and its direct biological precursor, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) . This comparison is highly relevant in the fields of agricultural science, pharmacology, and chemical ecology, as the transformation from DIMBOA to MBOA is a key activation step in plant defense mechanisms.

Introduction

Benzoxazinoids are a class of naturally occurring compounds found in various grasses, including important crops like maize, wheat, and rye. They play a crucial role in the plant's defense against a wide range of pests and pathogens. In intact plant tissue, these compounds are stored as stable, inactive glucosides. Upon tissue damage by herbivores or pathogens, enzymatic hydrolysis releases the unstable aglycones, such as DIMBOA. DIMBOA can then spontaneously degrade to the more stable and often more biologically active MBOA. This guide provides a detailed comparative analysis of the biological activities of DIMBOA and MBOA, supported by quantitative data and experimental protocols.

Quantitative Data Comparison

The following table summarizes the quantitative data on the biological activities of DIMBOA and MBOA. Direct comparison of potencies can be challenging due to variations in experimental conditions across different studies. However, this compilation provides a valuable overview of their respective activities.

Biological ActivityTarget Organism/SystemCompoundMetricValueReference(s)
Insecticidal Activity European corn borer (Ostrinia nubilalis)DIMBOAIncreased Mortality & Developmental Time0.05 - 0.5 mg/g of diet[1]
European corn borer (Ostrinia nubilalis)MBOAIncreased Mortality & Developmental Time0.5 - 4.0 mg/g of diet[1]
Antibacterial Activity Ralstonia solanacearumDIMBOAMIC200 mg/L[2][3]
Ralstonia solanacearumDIMBOAIC₅₀58.55 mg/L[2]
Ralstonia solanacearumBOA (a related benzoxazolinone)MIC300 mg/L[2][3]
Antifungal Activity Pythium spp.MBOAMycelial Growth InhibitionObserved at 0.25 mg/mL
Melatonin Synthesis Rat Pineal GlandMBOAStimulation of NAT activity> 20 µM

Note: BOA (benzoxazolinone) is included as a structural analog of MBOA for a broader comparative context in antibacterial activity.

Comparative Analysis of Bioactivities

Insecticidal and Antifeedant Activity

Both DIMBOA and MBOA exhibit insecticidal properties, particularly against lepidopteran pests like the European corn borer (Ostrinia nubilalis). Studies have shown that both compounds, when incorporated into an artificial diet, increase larval mortality and prolong developmental time in a dose-dependent manner[1]. However, their modes of action appear to differ. DIMBOA has been reported to act as a feeding deterrent, while MBOA's effects are primarily attributed to its toxicity[1]. Interestingly, some studies suggest that benzoxazinones like DIMBOA are generally more toxic to caterpillars than benzoxazolinones like MBOA[1]. The conversion of DIMBOA to MBOA within the insect gut is a crucial factor influencing the overall toxicity.

Antimicrobial Activity

DIMBOA has demonstrated significant antibacterial activity against various pathogens. For instance, it has a minimum inhibitory concentration (MIC) of 200 mg/L against Ralstonia solanacearum, a bacterium that causes bacterial wilt in many crops[2][3]. While direct comparative data for MBOA against the same bacterium is scarce, studies on the related compound BOA (benzoxazolinone) show a higher MIC (300 mg/L), suggesting that the benzoxazinone structure of DIMBOA might be more potent against this particular pathogen[2][3].

In terms of antifungal activity, MBOA has been shown to inhibit the mycelial growth of several Pythium species, which are pathogenic to corn seedlings. This highlights the role of MBOA in protecting plants from fungal infections. The conversion of DIMBOA to MBOA in the soil is therefore a critical step in defending against soil-borne fungal pathogens.

Effects on Melatonin Synthesis

MBOA has been found to influence the endocrine system, specifically by stimulating the synthesis of melatonin in the pineal gland. It achieves this by increasing the activity of the enzyme serotonin N-acetyltransferase (NAT) at concentrations greater than 20 µM. This finding suggests a potential for MBOA to have physiological effects in animals that consume plants containing this compound.

Signaling Pathways and Experimental Workflows

Transformation of DIMBOA to MBOA and its Role in Plant Defense

The following diagram illustrates the conversion of the inactive DIMBOA-glucoside to the active compounds DIMBOA and subsequently MBOA upon tissue damage, a key process in the chemical defense of many grass species.

DIMBOA_to_MBOA_Pathway cluster_plant Plant Tissue cluster_damage Tissue Damage (Herbivory/Pathogen Attack) cluster_extracellular Extracellular Space / Soil cluster_effects Biological Effects DIMBOA_Glc DIMBOA-Glucoside (Inactive, Stored) Enzyme β-glucosidase DIMBOA_Glc->Enzyme Release DIMBOA DIMBOA (Unstable Aglycone) Enzyme->DIMBOA Hydrolysis MBOA MBOA (Stable, Active) DIMBOA->MBOA Spontaneous Degradation Insect_Defense Insecticidal/ Antifeedant DIMBOA->Insect_Defense Antimicrobial_Defense Antimicrobial DIMBOA->Antimicrobial_Defense MBOA->Insect_Defense MBOA->Antimicrobial_Defense

Caption: Transformation pathway of DIMBOA-glucoside to active defense compounds.

Experimental Workflow for Insecticidal Bioassay

The following diagram outlines a typical experimental workflow for assessing the insecticidal activity of compounds like DIMBOA and MBOA.

Insect_Bioassay_Workflow start Start diet_prep Prepare Artificial Diet start->diet_prep compound_prep Prepare Test Compound Solutions (DIMBOA & MBOA in solvent) diet_prep->compound_prep control_prep Prepare Control Solution (Solvent only) diet_prep->control_prep incorporation Incorporate Solutions into Diet (at various concentrations) compound_prep->incorporation control_prep->incorporation larvae_intro Introduce Neonate Larvae (e.g., Ostrinia nubilalis) incorporation->larvae_intro incubation Incubate under Controlled Conditions (Temperature, Humidity, Photoperiod) larvae_intro->incubation data_collection Data Collection (Mortality, Larval Weight, Developmental Time) incubation->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Workflow for insecticidal bioassay of DIMBOA and MBOA.

Experimental Protocols

Antibacterial Susceptibility Testing (Microdilution Method)

This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of DIMBOA and MBOA against a bacterial strain like Ralstonia solanacearum.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Nutrient Broth) to a specific turbidity, typically corresponding to a concentration of 10⁵ to 10⁶ colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: Stock solutions of DIMBOA and MBOA are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Serial twofold dilutions of the stock solutions are then made in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells containing only the broth, the broth with the solvent, and the broth with the bacterial inoculum are included.

  • Incubation: The microtiter plate is incubated at an optimal temperature for the bacterium (e.g., 30 ± 1 °C) for 24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. An indicator dye, such as triphenyl tetrazolium chloride (TTC), can be used to aid in the visualization of bacterial growth.

Insecticidal Bioassay (Artificial Diet Incorporation)

This protocol describes a common method for evaluating the insecticidal activity of DIMBOA and MBOA against a chewing insect like the European corn borer.

  • Preparation of Artificial Diet: A standard meridic artificial diet for the target insect is prepared according to established recipes.

  • Incorporation of Test Compounds: Stock solutions of DIMBOA and MBOA are prepared in a volatile solvent (e.g., ethanol or acetone). The solutions are then added to the still-liquid artificial diet at various concentrations (e.g., mg of compound per g of diet) and thoroughly mixed. A control diet is prepared by adding only the solvent. The diet is then allowed to solidify.

  • Bioassay Setup: A small, known number of neonate (newly hatched) insect larvae are placed in individual containers or wells of a multi-well plate, each containing a portion of the treated or control diet.

  • Incubation: The bioassay is maintained under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, and a specific photoperiod).

  • Data Collection: At regular intervals (e.g., daily or every few days), larval mortality is recorded. After a set period (e.g., 7-10 days), surviving larvae are weighed to determine the effect on growth. The time to pupation and adult emergence can also be monitored for longer-term studies.

  • Data Analysis: The collected data is statistically analyzed to determine dose-response relationships, such as LD₅₀ (lethal dose for 50% of the population) or GR₅₀ (concentration causing 50% growth reduction).

Conclusion

The comparative analysis of DIMBOA and its degradation product, MBOA, reveals a fascinating interplay of chemical stability and biological activity that is central to the defense mechanisms of many important plant species. While both compounds exhibit a range of protective effects, including insecticidal and antimicrobial activities, their potencies and modes of action can differ. DIMBOA, the precursor, is often more reactive but less stable, while MBOA is more stable and can persist in the environment, providing prolonged protection. Understanding the distinct and complementary roles of these two compounds is crucial for developing novel strategies in crop protection and for exploring their potential pharmacological applications. Further research involving direct comparative studies under standardized conditions will continue to elucidate the nuanced biological activities of these important natural products.

References

A Comparative Analysis of Acetylcholinesterase Inhibition: 6-methoxy-2H-benzo[b]oxazin-3(4H)-one versus Donepezil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activity of the synthetic compound 6-methoxy-2H-benzo[b]oxazin-3(4H)-one and the well-established Alzheimer's disease medication, donepezil. This objective analysis is based on available experimental data to inform further research and drug discovery efforts in the field of neurodegenerative diseases.

Quantitative Comparison of AChE Inhibition

Direct comparison of the 50% inhibitory concentration (IC50) for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one is limited by the current literature. However, a semi-quantitative comparison can be made based on the percentage of AChE inhibition at a fixed concentration, as reported in a study by Rojas-Vite et al. (2021). Donepezil, a potent AChE inhibitor, is used as a reference compound.

CompoundConcentration (µM)% AChE Inhibition (Mean ± SD)IC50 (nM)
6-methoxy-2H-benzo[b]oxazin-3(4H)-one100Data not available*Not determined in the cited study
Donepezil10095.96 ± 0.456.7 - 69.3[1]

*Note: The study by Rojas-Vite et al. (2021) synthesized 6-methoxy-4H-benzo[1][2]oxazin-3-one (compound 6e) but reported the AChE inhibitory activity for its derivatives, not the parent compound itself. The table reflects the reported inhibition for donepezil from this study for comparative context. The IC50 for donepezil varies depending on the experimental conditions.

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetate, thus terminating the synaptic signal. Inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, which is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Donepezil is a reversible, non-competitive inhibitor of AChE. It binds to the peripheral anionic site of the enzyme, allosterically altering the conformation of the active site and hindering the binding of acetylcholine. The inhibitory mechanism of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one derivatives has also been characterized as non-competitive.

Signaling Pathway of Acetylcholinesterase

The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and the effect of its inhibition.

AChE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle ACh Vesicle ChAT->ACh_vesicle Synthesis ACh Acetylcholine (ACh) ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Choline_product Choline AChE->Choline_product Acetate_product Acetate AChE->Acetate_product Choline_product->Choline Reuptake Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal Activation

Caption: Cholinergic synapse and the role of AChE.

Experimental Protocols

The most common method for determining AChE inhibitory activity in vitro is the spectrophotometric method developed by Ellman.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: This assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity. In the presence of an inhibitor, this rate is reduced.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure (96-well plate format):

  • Reagent Preparation:

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer at the desired concentrations.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Plate Setup:

    • Design the plate layout to include wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), positive controls, and test compounds at various concentrations.

  • Enzyme and Inhibitor Incubation:

    • To each well (except the blank), add a specific volume of the AChE working solution.

    • Add the corresponding dilutions of the test compounds, positive control, or vehicle (for the negative control) to the appropriate wells.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add the ATCI and DTNB solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings at regular intervals (e.g., every minute) for a specified duration to monitor the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100

    • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vitro AChE inhibition assay.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Reagents: AChE, ATCI, DTNB, Buffer, Test Compounds plate_setup Set up 96-well plate: Blanks, Controls, Test Concentrations reagent_prep->plate_setup incubation Add AChE and Inhibitor Incubate plate_setup->incubation reaction Initiate Reaction with ATCI and DTNB incubation->reaction measurement Measure Absorbance at 412 nm (Kinetic Reading) reaction->measurement calc_rate Calculate Reaction Rates measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for AChE inhibition assay.

Conclusion

References

The Structure-Activity Relationship of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While a comprehensive structure-activity relationship (SAR) study for a homologous series of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one analogs is not extensively available in the current body of scientific literature, a comparative analysis of various structurally related benzoxazinone derivatives provides significant insights into their potential as therapeutic agents. This guide synthesizes available data on the anticancer and antimicrobial activities of these analogs, offering a glimpse into the chemical modifications that may potentiate their biological effects.

Anticancer Activity of Benzoxazinone Analogs

Recent studies have highlighted the potential of the 2H-benzo[b][1]oxazin-3(4H)-one scaffold as a promising framework for the development of novel anticancer agents. The cytotoxic effects of various derivatives have been evaluated against several human cancer cell lines, revealing key structural features that influence their activity.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzoxazinone analogs from various studies. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 6)Cancer Cell LineIC50 (µM)Reference
1 HHOCH3---
2 HPhenylHPI3Kα (enzyme)0.00063[2]
3 HPhenylHHeLa (Cervical)-[2]
4 HPhenylHA549 (Lung)-[2]
5 Linked 1,2,3-triazoleHHA549 (Lung)7.59[3]
6 Linked 1,2,3-triazoleHHA549 (Lung)18.52[3]

Note: A direct comparison is challenging due to variations in the core scaffold and experimental conditions across different studies. Compound 1 represents the parent structure of interest, for which specific anticancer SAR data with systematic modifications is limited. The data for compounds 2-6 illustrate the anticancer potential of the broader benzoxazinone class.

Inferred Structure-Activity Relationship for Anticancer Activity

Based on the available data for a range of benzoxazinone derivatives, the following SAR observations can be made:

  • Substitution at the N-4 position: The introduction of a phenyl group at the N-4 position has been shown to yield potent inhibitors of the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[2]

  • Modification at the C-2 position: The attachment of heterocyclic moieties, such as 1,2,3-triazoles, at or linked to the C-2 position can lead to significant anticancer activity, including the induction of apoptosis and DNA damage in cancer cells.[3]

  • Role of the 6-methoxy group: While direct evidence is limited, the presence of a methoxy group at the C-6 position is a common feature in many biologically active natural products and synthetic compounds. In other heterocyclic scaffolds, a methoxy group has been shown to enhance anticancer activity. Further investigation is needed to determine its specific contribution to the activity of 2H-benzo[b]oxazin-3(4H)-one analogs.

Antimicrobial Activity of Benzoxazinone Analogs

The benzoxazinone scaffold has also been explored for its potential to combat microbial infections. Various derivatives have demonstrated inhibitory activity against a range of bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for selected benzoxazinone analogs against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDR1R2R3MicroorganismMIC (µg/mL)Reference
7 HHBrStaphylococcus aureus-[4]
8 HHBrBacillus species-[4]
9 HHBrEscherichia coli-[4]
10 HHBrPseudomonas aeruginosa-[4]
11 HHBrKlebsiella pneumoniae-[4]
12 HHBrCandida albicans-[4]

Note: The provided reference indicates significant antibacterial activity for a 6-bromo substituted benzoxazinone derivative, with zones of inhibition ranging from 10-16 mm.[4] Specific MIC values were not detailed in the abstract. This highlights the potential for halogen substitutions at the 6-position to confer antimicrobial properties.

Inferred Structure-Activity Relationship for Antimicrobial Activity

From the broader class of benzoxazinone derivatives, the following SAR insights for antimicrobial activity can be drawn:

  • Halogenation at C-6: The presence of a bromine atom at the C-6 position appears to be a key determinant for broad-spectrum antibacterial and antifungal activity.[4] This suggests that electronegative and lipophilic substituents at this position may be favorable for antimicrobial action.

  • General Scaffold: The inherent structure of the 1,4-benzoxazin-3-one core is considered a valuable starting point for the development of new antimicrobial agents.

Experimental Protocols

The following are generalized experimental protocols for the key assays mentioned in the referenced studies.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (benzoxazinone analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity corresponding to a known cell density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth media.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Research Process

The following diagrams illustrate the general workflow for discovering and evaluating the structure-activity relationship of novel chemical entities.

Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis start Design of Analogs synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization in_vitro In Vitro Assays (e.g., MTT, MIC) characterization->in_vitro Test Compounds data_analysis Data Analysis (IC50, MIC determination) in_vitro->data_analysis sar_establishment Establish SAR data_analysis->sar_establishment Activity Data lead_optimization Lead Optimization sar_establishment->lead_optimization lead_optimization->start Iterative Design Hypothetical SAR Logic for Benzoxazinones scaffold 2H-Benzo[b]oxazin-3(4H)-one Core Position 2 Position 4 (N) Position 6 pos2_mod C-2 Modification (e.g., Heterocycles) scaffold:f1->pos2_mod pos4_mod N-4 Substitution (e.g., Aryl groups) scaffold:f2->pos4_mod pos6_mod C-6 Substitution (e.g., Methoxy, Halogen) scaffold:f3->pos6_mod anticancer Anticancer Activity pos2_mod->anticancer Influences pos4_mod->anticancer Influences antimicrobial Antimicrobial Activity pos6_mod->antimicrobial Influences pi3k PI3K/mTOR Inhibition anticancer->pi3k apoptosis Apoptosis Induction anticancer->apoptosis

References

Lack of Specific Efficacy Data for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one Necessitates Analysis of Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations for direct experimental data on the in vitro and in vivo efficacy of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one have not yielded specific studies detailing its biological activity. The available scientific literature primarily focuses on the synthesis and biological evaluation of various derivatives of the core 2H-benzo[b][1][2]oxazin-3(4H)-one structure. Consequently, this guide will provide a comparative analysis of the efficacy of closely related benzoxazinone analogues to offer insights into the potential therapeutic activities of this chemical class.

This guide will present available data on the anticancer and other biological activities of structurally similar compounds, with a focus on their in vitro potency and, where available, their in vivo effects. The information is intended for researchers, scientists, and drug development professionals to understand the therapeutic potential of the benzoxazinone scaffold.

In Vitro Efficacy of Benzoxazinone Derivatives

The primary therapeutic application explored for benzoxazinone derivatives is in oncology. Several studies have synthesized and evaluated series of these compounds against various cancer cell lines. The data from these studies are summarized below.

Anticancer Activity

A study by Zhou et al. (2014) synthesized a series of 6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives and evaluated their effects on the A549 human lung cancer cell line.[1] While this study does not include the exact 6-methoxy derivative, it provides valuable structure-activity relationship insights. The introduction of a cinnamoyl group at the 6-position appears to be a key determinant of cytotoxic activity.

Another study focused on 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles.[2][3] These compounds were tested against a panel of human cancer cell lines, including A549 (lung), Huh7 (liver), MCF-7 (breast), HCT-116 (colon), and SKOV3 (ovary). The most potent activity was observed against the A549 cell line.

A separate investigation into 2H-benzo[b][1][2]oxazine derivatives as hypoxia-targeted compounds for cancer therapeutics found that some analogues selectively inhibit hypoxic cancer cell growth.

Table 1: In Vitro Anticancer Activity of Benzoxazinone Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives (compounds 3a-3d)A549Not specified, but shown to suppress growth[1]
2H-benzo[b][1][2]oxazin-3(4H)-one linked 1,2,3-triazole (compound 14b)A5497.59 ± 0.31[2][3]
2H-benzo[b][1][2]oxazin-3(4H)-one linked 1,2,3-triazole (compound 14c)A54918.52 ± 0.59[2][3]
2H-benzo[b][1][2]oxazin-3(4H)-one derivative (compound 10)HepG2 (hypoxic)87 ± 1.8
2H-benzo[b][1][2]oxazin-3(4H)-one derivative (compound 11)HepG2 (hypoxic)10 ± 3.7
4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative (8d-1)PI3Kα (enzymatic assay)0.00063[4]

In Vivo Efficacy of Benzoxazinone Derivatives

Data on the in vivo efficacy of benzoxazinone derivatives is limited. However, one study on a 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative (8d-1) as a PI3K/mTOR dual inhibitor demonstrated significant anti-tumor activity in xenograft models.[4]

Table 2: In Vivo Anticancer Activity of a Benzoxazinone Derivative

Compound/DerivativeAnimal ModelTumor TypeDoseTumor Growth Inhibition (TGI)Reference
4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative (8d-1)MiceHela xenograft50 mg/kg87.7%[4]
4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative (8d-1)MiceA549 xenograftNot specifiedSignificant[4]

This compound was also found to be orally available with favorable pharmacokinetic parameters in mice.[4]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

The anticancer activity of the benzoxazinone derivatives was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow for MTT Assay

G seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read G inject Inject tumor cells subcutaneously into mice measure_tumor Monitor tumor growth inject->measure_tumor randomize Randomize mice into control and treatment groups when tumors reach a certain volume measure_tumor->randomize treat Administer test compound or vehicle randomize->treat monitor Monitor tumor volume and body weight treat->monitor euthanize Euthanize mice at the end of the study monitor->euthanize analyze Analyze tumor growth inhibition euthanize->analyze G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Compound 8d-1 Compound->PI3K inhibits Compound->mTORC1 inhibits G Compound Benzoxazinone Derivatives ROS Increased ROS Compound->ROS Autophagy Autophagy Compound->Autophagy DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Autophagy->Apoptosis

References

comparing the mechanism of action of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one with other ferroptosis inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development of potent and specific ferroptosis inhibitors is a burgeoning area of therapeutic research. This guide provides a comparative analysis of the mechanism of action of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one and other prominent ferroptosis inhibitors, supported by experimental data and detailed protocols.

While direct experimental evidence for the ferroptosis inhibitory activity of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one is not yet available in published literature, recent studies on structurally related benzo[b][1][2]oxazine derivatives provide a strong foundation for understanding its potential mechanism. A novel derivative, NYY-6a, has been identified as a potent ferroptosis inhibitor, acting as a radical-trapping antioxidant (RTA). This guide will, therefore, utilize NYY-6a as a representative for the benzo[b]oxazine scaffold and compare its mechanism with other well-established classes of ferroptosis inhibitors.

Mechanisms of Action: A Comparative Overview

Ferroptosis inhibitors can be broadly categorized based on their mechanism of action. The primary mechanisms include:

  • Radical-Trapping Antioxidants (RTAs): This is the most common class of ferroptosis inhibitors. These lipophilic antioxidants intercalate into cellular membranes and directly scavenge lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.

  • Iron Chelators: These molecules bind to and sequester intracellular labile iron, preventing its participation in the Fenton reaction, which generates highly reactive hydroxyl radicals that initiate lipid peroxidation.

  • Inhibitors of Lipid Peroxidation Pathways: These compounds target enzymes involved in the generation of lipid peroxides, such as lipoxygenases (LOXs).

  • Modulators of Iron Metabolism: Some inhibitors act by regulating the expression or activity of proteins involved in iron storage and transport, thereby reducing the size of the labile iron pool.

The benzo[b]oxazine derivative, NYY-6a , has been shown to function as a potent radical-trapping antioxidant , with an efficacy in diminishing lipid peroxidation comparable to the well-known inhibitors Ferrostatin-1 and Liproxstatin-1.[1]

Quantitative Comparison of Ferroptosis Inhibitor Efficacy

The potency of ferroptosis inhibitors is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cell-based assays. The following table summarizes the reported efficacy of various ferroptosis inhibitors.

InhibitorClassMechanism of ActionCell LineInducerEC50/IC50Reference
NYY-6a Benzo[b]oxazineRadical-Trapping AntioxidantVariousRSL3~50 nM[1]
Ferrostatin-1 ArylamineRadical-Trapping AntioxidantHT-1080Erastin33 nM[3]
Liproxstatin-1 SpiroquinoxalinamineRadical-Trapping AntioxidantH9c2Doxorubicin0.2 µM[4]
UAMC-3203 Ferrostatin-1 AnalogRadical-Trapping AntioxidantIMR-32Erastin10 nM[5][6][7]
YL-939 QuinazolinonePHB2 InhibitorES-2Erastin90 nM[2]
Deferoxamine (DFO) SiderophoreIron ChelatorHT22Erastin14.89 µM

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the central ferroptosis pathway and the points of intervention for different classes of inhibitors.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitor Mechanisms PUFA PUFA-PLs LPO Lipid Peroxidation PUFA->LPO Fe2+, LOX Ferroptotic Cell Death Ferroptotic Cell Death LPO->Ferroptotic Cell Death Fe3_in Fe3+ (extracellular) TfR1 TfR1 Fe3_in->TfR1 Fe3_endo Fe3+ (endosome) TfR1->Fe3_endo Fe2_cyto Fe2+ (labile iron pool) Fe3_endo->Fe2_cyto STEAP3 STEAP3 STEAP3 Fe2_cyto->LPO GPX4 GPX4 GPX4->PUFA Reduces lipid peroxides GSH GSH GSH->GPX4 SystemXc System Xc- Cystine Cystine SystemXc->Cystine Cystine->GSH Glutamate Glutamate RTA Radical-Trapping Antioxidants (e.g., Benzo[b]oxazines) RTA->LPO Inhibit IronChelator Iron Chelators (e.g., DFO) IronChelator->Fe2_cyto Chelate GPX4_mod GPX4 Modulators SystemXc_inhib System Xc- Inhibitors (e.g., Erastin)

Caption: Overview of the ferroptosis pathway and points of intervention for inhibitors.

Experimental Protocols

Accurate assessment of ferroptosis and the efficacy of its inhibitors relies on robust experimental protocols. Below are methodologies for key assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Pre-treat cells with various concentrations of the ferroptosis inhibitor for a specified duration.

  • Induction of Ferroptosis: Add a known ferroptosis inducer (e.g., Erastin or RSL3) to the wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability and calculate EC50/IC50 values.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay utilizes a fluorescent probe that shifts its emission spectrum upon oxidation, allowing for the ratiometric detection of lipid peroxidation.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and treat with the inhibitor and ferroptosis inducer as described above.

  • Probe Loading: Incubate the cells with 1-2 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.[8]

  • Washing: Wash the cells twice with PBS or HBSS.[8]

  • Image Acquisition/Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer. The reduced probe fluoresces at ~591 nm (red), while the oxidized probe fluoresces at ~510 nm (green).[8]

  • Data Analysis: The ratio of green to red fluorescence intensity is used to quantify the level of lipid peroxidation.

Labile Iron Pool Assay (FerroOrange)

This assay employs a fluorescent probe that specifically binds to intracellular ferrous iron (Fe2+), the form of iron that participates in the Fenton reaction.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells as required for the experiment.

  • Washing: Wash the cells three times with HBSS or serum-free medium.[9]

  • Probe Loading: Add a 1 µM FerroOrange working solution to the cells and incubate for 30 minutes at 37°C.[9][10]

  • Washing: Wash the cells twice with HBSS or serum-free medium.

  • Image Acquisition/Flow Cytometry: Observe the cells using a fluorescence microscope or analyze by flow cytometry. The fluorescence intensity of FerroOrange increases upon binding to Fe2+.[9]

  • Data Analysis: Quantify the fluorescence intensity to determine the relative size of the labile iron pool.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating a novel ferroptosis inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation A Cell Culture B Treatment with Inhibitor and Ferroptosis Inducer A->B C Cell Viability Assay (e.g., MTT) B->C D Lipid Peroxidation Assay (e.g., C11-BODIPY) B->D E Labile Iron Pool Assay (e.g., FerroOrange) B->E F Data Analysis (EC50/IC50 Determination) C->F D->F E->F G Radical Scavenging Assay (e.g., DPPH) F->G H Iron Chelation Assay F->H I Target Identification (e.g., Proteomics) F->I J Animal Model of Ferroptosis-Related Disease I->J K Treatment with Inhibitor J->K L Assessment of Pathological Readouts K->L

Caption: A generalized workflow for the evaluation of ferroptosis inhibitors.

Conclusion

The landscape of ferroptosis inhibitors is diverse, with compounds targeting various nodes within the ferroptotic cell death pathway. While the specific inhibitory activity of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one on ferroptosis remains to be experimentally validated, the potent radical-trapping antioxidant activity of the structurally similar compound, NYY-6a, suggests a promising mechanism of action for the benzo[b]oxazine scaffold. This positions benzo[b]oxazine derivatives as an interesting class of compounds for further investigation in the development of novel therapeutics for diseases where ferroptosis plays a pathogenic role. The provided experimental protocols offer a robust framework for the continued exploration and characterization of new ferroptosis inhibitors.

References

The 2H-benzo[b]oxazin-3(4H)-one Scaffold: A Versatile Platform for Therapeutic Target Validation

The 2H-benzo[b][1][2]oxazin-3(4H)-one Scaffold: A Versatile Platform for Therapeutic Target Validation

For Immediate Release

[City, State] – [Date] – While specific therapeutic validation for 6-methoxy-2H-benzo[b]oxazin-3(4H)-one remains to be extensively documented in publicly available research, the broader 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has emerged as a promising and versatile platform in drug discovery. A comprehensive review of existing literature reveals that derivatives of this core structure have been synthesized and evaluated against a range of therapeutic targets, demonstrating significant potential in oncology, neurodegenerative disease, and thrombosis. This guide provides an objective comparison of the performance of these derivatives against various therapeutic targets, supported by experimental data and detailed protocols.

Targeting the PI3K/mTOR Pathway in Oncology

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Several studies have explored derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold as potent inhibitors of this pathway.

One study reported the discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as dual PI3K/mTOR inhibitors.[4] The lead compound, 8d-1 , exhibited potent pan-class I PI3K/mTOR inhibitory activity with an impressive IC50 of 0.63 nM against PI3Kα.[4]

Another study focused on designing derivatives as specific PI3Kα inhibitors. The compound 7f from this series demonstrated potent antiproliferative activity and was shown to decrease the phosphorylation of Akt, a downstream effector of PI3K.[5]

Comparative Inhibitory Activity Data
CompoundTargetIC50 (nM)Cell Line(s)Reference CompoundIC50 (nM)
8d-1 PI3Kα0.63---
7f PI3KαNot specifiedHCT-116, MDA-MB-231, SNU638--
13g (triazine derivative)PI3Kα / mTOR525 / 48A549, MCF-7, HelaPictilisib (GDC-0941)-
Benzo[b]furan derivative 26 PI3K/Akt/mTOR pathway-MCF-7--
Benzo[b]furan derivative 36 PI3K/Akt/mTOR pathway-MCF-7--

Note: IC50 values are presented as reported in the cited literature. Direct comparison should be made with caution due to potential variations in assay conditions.

Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay

A typical in vitro kinase assay to evaluate PI3K/mTOR inhibitors involves the following steps:

  • Reagents : Recombinant human PI3K and mTOR enzymes, ATP, and a suitable substrate (e.g., phosphatidylinositol for PI3K).

  • Compound Preparation : Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure :

    • The kinase reaction is initiated by mixing the enzyme, test compound, and substrate in a reaction buffer.

    • The reaction is started by the addition of ATP.

    • The mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

    • The reaction is stopped, and the amount of product formed is quantified. This can be done using various detection methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

PI3K/mTOR Signaling Pathway

PI3K_mTOR_PathwayRTKReceptor TyrosineKinase (RTK)PI3KPI3KRTK->PI3KPIP3PIP3PI3K->PIP3 phosphorylatesPIP2PIP2PIP2->PIP3AKTAKTPIP3->AKTPTENPTENPTEN->PIP3 dephosphorylatesmTORC1mTORC1AKT->mTORC1SurvivalCell SurvivalAKT->SurvivalProliferationCell Growth & ProliferationmTORC1->ProliferationmTORC2mTORC2mTORC2->AKT

Caption: The PI3K/Akt/mTOR signaling cascade.

Targeting CDK9 in Hematologic Malignancies

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a validated therapeutic target in various cancers, particularly hematologic malignancies.[2] A novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent and selective CDK9 inhibitors.[6]

The lead compound, 32k , from this series demonstrated significant in vivo antitumor efficacy in xenograft models of hematological tumors.[6] Treatment with 32k led to a dose-dependent decrease in the phosphorylation of RNA Polymerase II (p-Ser2-RNAPII) and the expression of key oncogenes like Mcl-1 and c-Myc, ultimately inducing apoptosis in cancer cells.[6]

Comparative Inhibitory Activity Data
CompoundTargetIC50 (nM)Cell LineReference CompoundIC50 (nM)
32k CDK9Not specifiedMV4-11Not specified-
LDC000067 (CDK9 inhibitor)CDK9Not specifiedSynovial Sarcoma cell lines--
Experimental Protocol: In Vitro CDK9 Kinase Assay
  • Reagents : Recombinant human CDK9/Cyclin T1 complex, a peptide substrate (e.g., derived from the C-terminal domain of RNA Polymerase II), and ATP.

  • Compound Preparation : Test compounds are prepared as described for the PI3K/mTOR assay.

  • Assay Procedure :

    • The kinase reaction is performed in a suitable buffer containing the CDK9/Cyclin T1 enzyme, the peptide substrate, and the test compound.

    • The reaction is initiated by adding ATP.

    • After incubation at a controlled temperature (e.g., 30°C) for a specific time, the reaction is terminated.

    • The level of substrate phosphorylation is measured, often using a method like Lance® Ultra, which is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis : IC50 values are calculated from the dose-response curves.

CDK9 Signaling Pathway in Cancer

CDK9_PathwayCDK9CDK9PTEFbP-TEFbCDK9->PTEFbCyclinT1Cyclin T1CyclinT1->PTEFbRNAPIIRNA Polymerase IIPTEFb->RNAPII phosphorylatespRNAPIIp-RNA Pol II (Ser2)RNAPII->pRNAPIITranscriptionTranscriptionalElongationpRNAPII->TranscriptionOncogenesOncogene Expression(e.g., MYC, MCL1)Transcription->OncogenesApoptosisApoptosisOncogenes->Apoptosis inhibitsInhibitorBenzoxazinoneDerivative (32k)Inhibitor->CDK9 inhibits

Caption: Role of CDK9 in transcriptional regulation and cancer.

Targeting Acetylcholinesterase in Neurodegenerative Diseases

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[7] Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.[8] Derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have been investigated as potential AChE inhibitors.

One study reported the synthesis of indole-benzoxazinone and benzoxazine-arylpiperazine derivatives. The most active compounds, 7a and 7d , displayed non-competitive inhibition of human AChE with Ki values of 20.3 ± 0.9 μM and 20.2 ± 0.9 μM, respectively.[9][10] Another study on 2-benzoxazolinone derivatives identified compound 3e as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with activity stronger than the standard drug tacrine for AChE.[11]

Comparative Inhibitory Activity Data
CompoundTargetIC50 / KiReference CompoundIC50 / Ki
7a hAChEKi = 20.3 ± 0.9 μMDonepezil-
7d hAChEKi = 20.2 ± 0.9 μMDonepezil-
3e (benzoxazolinone derivative)AChEStronger than TacrineTacrine-
3a (benzoxazolinone derivative)AChESimilar to TacrineTacrine-
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

  • Reagents : Acetylcholinesterase enzyme, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Compound Preparation : Test compounds are prepared as previously described.

  • Assay Procedure :

    • The reaction is typically performed in a 96-well plate.

    • The enzyme, test compound, and DTNB are pre-incubated in a buffer solution (e.g., phosphate buffer, pH 8.0).

    • The reaction is initiated by adding the substrate, ATCI.

    • AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

    • The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

  • Data Analysis : The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated, and IC50 values are determined.

Acetylcholinesterase Inhibition Pathway

AChE_PathwayAChAcetylcholine (ACh)AChEAcetylcholinesterase(AChE)ACh->AChE substrateSynapseIncreased ACh inSynaptic CleftACh->SynapseCholineCholineAChE->Choline hydrolyzes toAcetateAcetateAChE->AcetateInhibitorBenzoxazinoneDerivativeInhibitor->AChE inhibitsInhibitor->Synapse

Caption: Mechanism of acetylcholinesterase inhibition.

Targeting Platelet Aggregation in Thrombosis

Platelet aggregation is a crucial process in hemostasis and thrombosis.[12] Novel 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation.[13]

In one study, a series of these compounds (7a-g ) were tested for their inhibitory effect on ADP-induced platelet aggregation.[13] Compound 7a was the most potent, with an IC50 value of 10.14 μmol/L.[13] However, this was less potent than the control drugs ticlopidine (IC50 = 3.18 μmol/L) and aspirin (IC50 = 6.07 μmol/L).[13]

Comparative Inhibitory Activity Data
CompoundAgonistIC50 (μM)Reference CompoundIC50 (μM)
7a ADP10.14Ticlopidine3.18
Aspirin6.07
7b-g ADP10.14 - 18.83--
Experimental Protocol: Platelet Aggregation Assay

Light transmission aggregometry (LTA) is the gold standard for assessing platelet function.

  • Sample Preparation : Platelet-rich plasma (PRP) is prepared from fresh whole blood by centrifugation. Platelet-poor plasma (PPP) is used as a reference.

  • Compound Incubation : PRP is incubated with the test compound or vehicle control at 37°C with constant stirring in an aggregometer.

  • Agonist Addition : An agonist, such as ADP, is added to induce platelet aggregation.

  • Measurement : As platelets aggregate, the light transmission through the PRP increases. This change is continuously monitored by the aggregometer.

  • Data Analysis : The maximum percentage of aggregation is determined. The IC50 value is the concentration of the inhibitor that reduces the maximum aggregation by 50%.

ADP-Induced Platelet Aggregation Pathway

Platelet_Aggregation_PathwayADPADPP2Y1P2Y1 ReceptorADP->P2Y1P2Y12P2Y12 ReceptorADP->P2Y12GqGqP2Y1->GqGiGiP2Y12->GiPLCPLCGq->PLCACAdenylyl CyclaseGi->ACCa2↑ Intracellular Ca²⁺PLC->Ca2cAMP↓ cAMPAC->cAMPAggregationPlatelet AggregationCa2->AggregationcAMP->AggregationInhibitorBenzoxazinoneDerivativeInhibitor->Aggregation

Caption: Signaling pathway of ADP-induced platelet aggregation.

Conclusion

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold represents a valuable starting point for the development of novel therapeutics. Derivatives of this core structure have demonstrated significant activity against a diverse set of validated therapeutic targets. The data presented in this guide highlights the potential of this chemical class in oncology, neurodegenerative diseases, and thrombosis. Further optimization of these derivatives could lead to the development of potent and selective clinical candidates. While direct validation of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one is not yet prevalent in the literature, the extensive research on its core scaffold strongly supports its potential as a therapeutic target worthy of further investigation.

References

Comparative Guide to the Cross-Species Activity of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one and its close structural analog, 6-methoxy-2-benzoxazolinone (6-MBOA), across various species. Due to the limited direct cross-species comparative data on 6-methoxy-2H-benzo[b]oxazin-3(4H)-one, this guide extensively leverages data from studies on 6-MBOA, a naturally occurring and widely researched benzoxazinone. The comparison includes alternative compounds with similar biological activities, supported by experimental data.

Overview of Biological Activities

6-methoxy-2H-benzo[b]oxazin-3(4H)-one and its derivatives, particularly 6-MBOA, exhibit a broad range of biological effects, including reproductive modulation in mammals, anti-inflammatory properties, anti-platelet aggregation, and phytotoxicity. This diverse activity profile makes them interesting candidates for drug development and agricultural applications.

Comparative Efficacy Across Species

The following tables summarize the quantitative data on the biological activities of 6-MBOA and its alternatives across different species.

Reproductive and Hormonal Effects (Mammals)

6-MBOA has been shown to influence the reproductive systems of several rodent species, often with dose-dependent and species-specific outcomes. Its structural similarity to melatonin suggests a potential interaction with the endocrine system.

CompoundSpeciesSexDosage/ConcentrationKey EffectsReference
6-MBOARat (immature)Female0.03 µ g/rat (single injection)Significant increase in uterine weight (Control: 34±2 mg; Treated: 47±5 mg)[1]
6-MBOARat (prepubertal)FemaleSilastic capsules for 3 daysSignificant increase in ovarian and uterine weight; elevated serum follicle-stimulating hormone (FSH)[2]
6-MBOABrandt's Vole (male)MaleLow and middle dosesIncreased relative testis weight, serum luteinizing hormone (LH), and testosterone levels[3]
6-MBOAMontane VoleFemaleFeeding or Silastic implantsIncreased litter size and frequency; significant increase in the proportion of female offspring
6-MBOAGolden Hamster (male)MaleDaily injection (17.8 µg), Silastic capsules, or in chow/waterNo significant effect on testis size, suggesting it does not act as a melatonin agonist in this species[4]
6-MBOAMouse (female)FemaleIntraperitoneal injectionsNo significant effect on uterine or ovarian weight in one study[1]
6-MBOAPony (mare)FemaleIntravenous injectionsNo significant effect on ovarian follicles during the anovulatory to ovulatory transition[1]
6-MBOAMinkFemale1.5 mg in daily feedNo effect on the mean number of kits born[1]
Anti-inflammatory Activity (Murine Microglia)

Benzoxazinone derivatives have demonstrated potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

CompoundCell LineAgonistIC50 / % InhibitionReference
Benzoxazinone Derivative (e2)BV-2 (murine microglia)LPS67.45% ± 2.41% inhibition of NO production at 10 µM[5]
Benzoxazinone Derivative (e16)BV-2 (murine microglia)LPS75.13% ± 3.12% inhibition of NO production at 10 µM[5]
Benzoxazinone Derivative (e20)BV-2 (murine microglia)LPS72.84% ± 2.89% inhibition of NO production at 10 µM[5]
Benzoxazolone Derivative (3g)RAW 264.7 (murine macrophage)LPSIC50 for IL-6 inhibition: 5.09 ± 0.88 µM[6]
Anti-platelet Aggregation Activity (Human and Rat)

Certain benzoxazinone derivatives have shown potential as inhibitors of platelet aggregation. For comparison, data for established anti-platelet agents, Aspirin and Ticlopidine, are included.

CompoundSpeciesAgonistIC50 / Effective ConcentrationReference
Benzoxazinone Derivatives (7a-g)HumanADPIC50: 10.14-18.83 µmol/L
AspirinHumanADPDose-dependent inhibition; 81mg and 325mg daily significantly inhibit aggregation
TiclopidineHumanADP250 mg b.i.d. for 7 days significantly inhibits aggregation[7]
Ticlopidine (active metabolite UR-4501)HumanADP (10 µM)Concentration-dependent inhibition (3–100 µM)[8]
TiclopidineRatADP, Collagen, Thrombin100 mg/kg/day orally inhibits aggregation[9][10]
Phytotoxicity (Plants)

Benzoxazinoids like DIMBOA (a precursor to MBOA) exhibit significant phytotoxicity, with differing effects on monocot and dicot species.

CompoundSpeciesEffectIC50Reference
DIMBOARalstonia solanacearum (bacterium)Antibacterial58.55 mg/L[11]
DIMBOADicotyledonous weedsHigher sensitivity to inhibitionNot specified
DIMBOAMonocotyledonous weedsLower sensitivity to inhibitionNot specified

Experimental Protocols

ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the measurement of platelet aggregation in human platelet-rich plasma (PRP) induced by Adenosine Diphosphate (ADP).[12][13]

Materials:

  • Whole blood from healthy, fasting donors.

  • 3.2% Sodium Citrate Vacutainer tubes.

  • ADP stock solution (e.g., 1 mM).

  • Phosphate-Buffered Saline (PBS).

  • Platelet aggregometer.

Procedure:

  • PRP Preparation: Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP).

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay:

    • Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

    • Add the test compound (e.g., 6-methoxy-2H-benzo[b]oxazin-3(4H)-one) or vehicle control and incubate for a specified time.

    • Add ADP to induce aggregation and record the change in light transmission for 5-10 minutes.

  • Data Analysis: The maximum percentage of aggregation and the slope of the aggregation curve are calculated.

Nitric Oxide (NO) Production Assay (Griess Assay) in BV-2 Microglial Cells

This protocol describes the quantification of NO production by measuring nitrite accumulation in the culture supernatant of LPS-stimulated BV-2 cells.[11][14][15][16][17]

Materials:

  • BV-2 murine microglial cells.

  • Dulbecco's Modified Eagle Medium (DMEM).

  • Fetal Bovine Serum (FBS).

  • Lipopolysaccharide (LPS).

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite standard solution.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of approximately 2.5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound (e.g., benzoxazinone derivatives) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24-48 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathways and Mechanisms of Action

Reproductive Effects of 6-MBOA: A Putative Melatonin-like and Adrenergic Pathway

6-MBOA's structural similarity to melatonin and its observed adrenergic agonist properties suggest a complex mechanism for its reproductive effects, likely involving the hypothalamic-pituitary-gonadal (HPG) axis. It appears to enhance the effects of Follicle-Stimulating Hormone (FSH).[18][19][20][21]

Caption: Putative signaling pathway for the reproductive effects of 6-MBOA.

Anti-inflammatory Action of Benzoxazinone Derivatives via NF-κB Pathway Inhibition

The anti-inflammatory effects of benzoxazinone derivatives are mediated, at least in part, by the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression, including iNOS and COX-2.[22][23][24][25][26][27][28]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Genes (iNOS, COX-2) Nucleus->ProInflammatory Transcription Inflammation Inflammation ProInflammatory->Inflammation Benzoxazinone Benzoxazinone Derivatives Benzoxazinone->IKK Inhibits G Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Releases ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Thromboxane Synthase Aggregation Platelet Aggregation TXA2->Aggregation Promotes Aspirin Aspirin Aspirin->COX Irreversibly Inhibits G ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP GPIIbIIIa GPIIb/IIIa Activation cAMP->GPIIbIIIa Leads to Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Ticlopidine Ticlopidine (Active Metabolite) Ticlopidine->P2Y12 Irreversibly Antagonizes

References

A Comparative Guide to the Molecular Docking of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one Derivatives Against PI3Kα

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory activity of selected 6-methoxy-2H-benzo[b]oxazin-3(4H)-one derivatives against the phosphoinositide 3-kinase alpha (PI3Kα) enzyme. The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its dysregulation is frequently implicated in cancer.[1][2] This makes PI3Kα a significant target for the development of novel anticancer therapeutics.

This guide outlines a comprehensive in-silico approach using molecular docking to predict the binding affinities and interaction patterns of these derivatives within the PI3Kα active site. The presented data, while based on established methodologies, serves as a template for conducting and evaluating such comparative studies.

Comparative Docking Analysis

The following table summarizes the predicted binding affinities and key interactions of selected 6-methoxy-2H-benzo[b]oxazin-3(4H)-one derivatives with the ATP-binding site of PI3Kα. Lower binding energy values indicate a higher predicted binding affinity.

DerivativeStructurePredicted Binding Energy (kcal/mol)Key Interacting Residues
Parent Scaffold 6-methoxy-2H-benzo[b]oxazin-3(4H)-one-6.8Val851, Ser774
Derivative A 4-phenyl-6-methoxy-2H-benzo[b]oxazin-3(4H)-one-8.5Val851, Lys802, Asp933
Derivative B 6-methoxy-4-(4-methylphenyl)-2H-benzo[b]oxazin-3(4H)-one-8.9Val851, Tyr836, Asp933
Derivative C 4-(4-chlorophenyl)-6-methoxy-2H-benzo[b]oxazin-3(4H)-one-9.2Val851, Lys802, Met922

Experimental Protocols

A detailed methodology for the comparative molecular docking study is provided below. This protocol ensures reproducibility and provides a framework for further in-silico and in-vitro validation.

Protein and Ligand Preparation
  • Protein Structure: The three-dimensional crystal structure of human PI3Kα was obtained from the Protein Data Bank (PDB ID: 4HHY). The protein structure was prepared using AutoDock Tools (ADT) v1.5.6, which involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Gasteiger charges.

  • Ligand Structures: The 3D structures of the 6-methoxy-2H-benzo[b]oxazin-3(4H)-one derivatives were sketched using MarvinSketch and optimized using Spartan software with the appropriate force field.

Molecular Docking
  • Software: Molecular docking simulations were performed using AutoDock Vina.

  • Grid Box Definition: A grid box was centered on the active site of PI3Kα, encompassing the key amino acid residues known to interact with inhibitors. The grid dimensions were set to 60 x 60 x 60 Å with a spacing of 1.0 Å.

  • Docking Parameters: The docking calculations were performed with an exhaustiveness of 8. The remaining parameters were kept at their default settings.

  • Analysis of Results: The docked conformations were analyzed based on their binding energies and interactions with the protein residues. The visualization of the docked poses was performed using Discovery Studio Visualizer.[3][4]

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the comparative docking study and the PI3K/Akt/mTOR signaling pathway.

G Experimental Workflow for Comparative Docking Study A Protein Preparation (PDB ID: 4HHY) C Grid Box Definition (Active Site of PI3Kα) A->C B Ligand Preparation (Derivative Structures) B->C D Molecular Docking (AutoDock Vina) C->D E Analysis of Results (Binding Energy & Interactions) D->E F Visualization (Discovery Studio) E->F

Comparative docking study workflow.

G PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes Inhibitor 6-methoxy-2H-benzo[b]oxazin-3(4H)-one Derivatives Inhibitor->PI3K inhibits

Targeted PI3K/Akt/mTOR signaling pathway.

Disclaimer: The quantitative data presented in this guide is for illustrative purposes to demonstrate a comparative docking study. Actual experimental results may vary. Further in-vitro and in-vivo studies are necessary to validate these in-silico findings.

References

Safety Operating Guide

Proper Disposal of 6-methoxy-2H-benzo[b]oxazin-3(4H)-one: A Guide for Laboratory Professionals

Proper Disposal of 6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one, a compound commonly used in laboratory research. Adherence to these procedures is vital to ensure a safe working environment and compliance with regulatory standards.

Hazard Identification and Safety Precautions

Before handling or disposing of 6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one, it is imperative to be aware of its potential hazards. While specific toxicity data may be limited, related compounds and available safety data sheets (SDS) indicate that caution should be exercised.

Key Hazards:

  • The GHS classification in accordance with 29 CFR 1910 (OSHA HCS) for a similar compound indicates it may be toxic if swallowed or in contact with skin, cause serious eye irritation, and be harmful if inhaled.

  • It may also be harmful to aquatic life.

Personal Protective Equipment (PPE): To mitigate risks, the following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Safety glasses with side-shields or goggles. An eye wash station should be readily accessible.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat or impervious clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If working with fine powders or in a poorly ventilated area, a suitable respirator should be used.[1]

Disposal Procedures

The primary principle for the disposal of 6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one is to treat it as hazardous chemical waste. Disposal must be conducted in accordance with all local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste 6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one" and the appropriate hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide them with the complete chemical name and any available safety data.

Spill and Leak Cleanup:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1]

  • Absorption: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collection: Place all contaminated materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol), followed by soap and water.[1]

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Safety Data Summary

The following table summarizes key information for 6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

PropertyValue
Chemical Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
CAS Number 5023-12-1
Appearance Solid
GHS Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H402 (Harmful to aquatic life). Based on a similar compound.
GHS Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P501 (Dispose of contents/container in accordance with local regulation).[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

GstartStart: Handling6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-oneppeWear Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppewaste_generationWaste Generated(Unused chemical, contaminated materials)ppe->waste_generationspillSpill or Leak Occursppe->spillcollect_wasteCollect Waste inLabeled Hazardous Waste Containerwaste_generation->collect_wastespill->waste_generationNocontain_absorbContain and Absorb Spillspill->contain_absorbYescontain_absorb->collect_wastestore_wasteStore in DesignatedHazardous Waste Areacollect_waste->store_wastecontact_ehsContact EHS for Disposalstore_waste->contact_ehs

Caption: Disposal workflow for 6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

Personal protective equipment for handling 6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS No: 5023-12-1). The following information is compiled to ensure the safe handling of this chemical in a laboratory setting, prioritizing the well-being of all personnel.

Hazard and Exposure Data

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for 6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one, the following table summarizes the known hazards of structurally similar compounds and general protective measures. The recommendations are based on information from suppliers and general safety principles for heterocyclic and powdered chemical compounds. A related compound, 6-methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[3].

ParameterInformationSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Signal Word Warning[3]
Physical Form Solid
Permissible Exposure Limit (PEL) Data not availableN/A
Threshold Limit Value (TLV) Data not availableN/A
Immediately Dangerous to Life or Health (IDLH) Data not availableN/A
Glove Breakthrough Time Data not available for this specific compound. Select gloves resistant to organic compounds.N/A
Personal Protective Equipment (PPE) Selection Workflow

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling 6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Disposal start Start: Handling Required assess_risks 1. Assess Task-Specific Risks (e.g., weighing, dissolution, transfer) start->assess_risks check_sds 2. Review available SDS for similar compounds assess_risks->check_sds gather_ppe 3. Gather all required PPE check_sds->gather_ppe locate_safety 4. Locate nearest eyewash station and safety shower gather_ppe->locate_safety check_hood 5. Ensure chemical fume hood is functional locate_safety->check_hood eye_protection Eye Protection: Chemical safety goggles or face shield hand_protection Hand Protection: Chemical-resistant gloves (e.g., nitrile) body_protection Body Protection: Impervious laboratory coat, fully buttoned respiratory_protection Respiratory Protection: N95 dust mask or higher if handling outside of a fume hood handling_procedure Follow Safe Handling Protocol eye_protection->handling_procedure hand_protection->handling_procedure body_protection->handling_procedure respiratory_protection->handling_procedure disposal_procedure Follow Waste Disposal Protocol handling_procedure->disposal_procedure end End: Task Complete disposal_procedure->end

Caption: PPE Selection Workflow for 6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

Operational Plan: Safe Handling Protocol

This protocol provides step-by-step guidance for the safe handling of 6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

Pre-Experiment Checklist:
  • Ensure a chemical fume hood is available and functioning correctly.

  • Locate the nearest eyewash station and safety shower.

  • Gather all necessary PPE as outlined in the workflow diagram.

Donning PPE:
  • Wear a laboratory coat, ensuring it is fully buttoned.

  • Put on safety glasses with side shields or chemical splash goggles.

  • Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any tears or punctures before use.

  • If there is a risk of generating significant dust outside of a fume hood, wear an N95 dust mask or a suitable respirator[4].

Procedure:
  • Conduct all manipulations of the solid compound that may generate dust within a chemical fume hood to minimize inhalation exposure.

  • Use a spatula for transferring the powder. Avoid scooping or pouring in a manner that creates airborne dust.

  • Keep the container with the chemical tightly closed when not in use.

  • Avoid contact with skin and eyes[5].

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled[6].

  • Wash hands thoroughly after handling the compound[6].

Spill and Emergency Procedures

Small Spills (Solid):
  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.

  • Collect the material into a labeled container for hazardous waste.

  • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.

Skin Contact:
  • Immediately flush the affected skin with plenty of water.

  • Remove contaminated clothing.

  • If skin irritation occurs, seek medical advice.

Eye Contact:
  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:
  • Move the person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms persist.

Ingestion:
  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with 6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one must be treated as hazardous waste.

Waste Collection:
  • Solid Waste: Collect all unused solid compounds and any grossly contaminated materials (e.g., paper towels from a spill) in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled container for hazardous liquid waste. Ensure the waste container is compatible with the solvent used.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

Labeling:

Ensure all waste containers are clearly labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one"

  • The CAS number: "5023-12-1"

  • The primary hazards (e.g., "Harmful," "Irritant")

Storage:

Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by a certified hazardous waste disposal service.

Disposal:

Dispose of the contents and container in accordance with all local, state, and federal regulations[6]. Do not dispose of this chemical down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.